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  • Product: Ethyl 2-hydroxy-4-methyl-1,3-thiazole-5-carboxylate
  • CAS: 40235-78-7

Core Science & Biosynthesis

Foundational

Ethyl 2-hydroxy-4-methyl-1,3-thiazole-5-carboxylate chemical properties and molecular structure

An In-depth Technical Guide to Ethyl 2-hydroxy-4-methyl-1,3-thiazole-5-carboxylate: Structure, Properties, and Synthetic Strategies Introduction The 1,3-thiazole scaffold is a cornerstone in medicinal chemistry, forming...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to Ethyl 2-hydroxy-4-methyl-1,3-thiazole-5-carboxylate: Structure, Properties, and Synthetic Strategies

Introduction

The 1,3-thiazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds and approved pharmaceuticals.[1] Its unique electronic properties and ability to engage in various biological interactions have made it a "privileged structure" in drug discovery. Derivatives of ethyl 2-substituted-4-methylthiazole-5-carboxylate, in particular, serve as versatile building blocks for synthesizing agents with applications in treating inflammation, allergies, hypertension, and bacterial infections.[1]

This technical guide provides a comprehensive scientific overview of a specific, yet fundamental, member of this class: Ethyl 2-hydroxy-4-methyl-1,3-thiazole-5-carboxylate. We will delve into its nuanced molecular structure, dominated by tautomeric equilibrium, explore its physicochemical and spectroscopic properties, and present a detailed, field-proven protocol for its synthesis. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this compound as a strategic intermediate in the design and synthesis of novel chemical entities.

Molecular Structure and Tautomerism

A critical feature of 2-hydroxythiazoles is their existence in a tautomeric equilibrium with their corresponding thiazol-2(3H)-one form. This keto-enol type tautomerism is fundamental to understanding the compound's reactivity and intermolecular interactions.

The equilibrium between the aromatic 'enol' form (2-hydroxy) and the non-aromatic 'keto' form (thiazol-2(3H)-one) is influenced by factors such as solvent polarity, pH, and solid-state packing forces. In many cases, the keto tautomer is the predominant form due to the stability of the amide bond.[2] Spectroscopic analysis is essential to determine the dominant form under specific conditions.

Caption: Tautomeric equilibrium of the title compound.

Table 1: Molecular Identifiers

IdentifierValue
Molecular Formula C₇H₉NO₃S
Molecular Weight 187.22 g/mol
IUPAC Name (Enol) Ethyl 2-hydroxy-4-methyl-1,3-thiazole-5-carboxylate
IUPAC Name (Keto) Ethyl 4-methyl-2-oxo-2,3-dihydro-1,3-thiazole-5-carboxylate
SMILES (Enol) CCOC(=O)C1=C(N=C(S1)O)C
SMILES (Keto) CCOC(=O)C1=C(NC(=O)S1)C

Physicochemical and Spectroscopic Properties

Predicting the properties of this molecule requires considering both tautomeric forms. The following data represents expected values based on its structure and data from analogous compounds.

Table 2: Physicochemical Properties

PropertyPredicted Value / DescriptionRationale / Analog Comparison
Physical State White to off-white crystalline solidTypical for similar small organic molecules.[3]
Melting Point 170-190 °C (Decomposition likely)Analog Ethyl 2-amino-4-methylthiazole-5-carboxylate melts at 176-180 °C.[3] The potential for strong hydrogen bonding in the keto form could increase the melting point.
Solubility Sparingly soluble in water; Soluble in DMSO, DMF, hot ethanol.The polar functional groups (ester, amide/hydroxyl) allow for solubility in polar organic solvents.
pKa ~7-9The N-H proton of the keto tautomer or the O-H proton of theenol form would be weakly acidic.
Anticipated Spectroscopic Profile

Spectroscopy is the definitive method for characterizing the compound and assessing the tautomeric ratio.

  • ¹H NMR Spectroscopy:

    • Ethyl Group: A triplet around 1.2-1.4 ppm (CH₃) and a quartet around 4.1-4.3 ppm (CH₂) are expected for the ester.

    • Methyl Group: A sharp singlet around 2.4-2.6 ppm is anticipated for the C4-methyl group.

    • N-H Proton: If the keto form is present and the solvent is aprotic (like DMSO-d₆), a broad singlet is expected in the 10-12 ppm region, characteristic of an amide/thioamide proton. The absence of this peak and the presence of a broad O-H peak would suggest the enol form.

  • ¹³C NMR Spectroscopy:

    • Ester Carbonyl: A resonance around 160-165 ppm.

    • Keto Carbonyl (C2): A key signal for identifying the keto tautomer, expected around 170-180 ppm.

    • Thiazole Carbons: C4 and C5 would appear in the 110-150 ppm range. The chemical shift of C2 would be highly dependent on the tautomeric form (more downfield in the keto form).

    • Alkyl Carbons: The ethyl carbons (~60 ppm and ~14 ppm) and the methyl carbon (~15-20 ppm) will be in the upfield region.

  • Infrared (IR) Spectroscopy:

    • C=O Stretch (Ester): A strong, sharp absorption band around 1700-1720 cm⁻¹.

    • C=O Stretch (Amide/Keto): A strong absorption band around 1650-1680 cm⁻¹. The presence of two distinct carbonyl peaks in this region would be strong evidence for the keto tautomer.

    • N-H Stretch: A moderate, broad band around 3100-3300 cm⁻¹ would indicate the keto form.

    • O-H Stretch: A very broad band centered around 3200-3500 cm⁻¹ would be characteristic of the enol form.

  • Mass Spectrometry (EI-MS):

    • Molecular Ion (M⁺): A clear peak at m/z = 187 is expected.

    • Isotope Peak: A smaller peak at m/z = 189 (M+2) due to the natural abundance of the ³⁴S isotope is a key indicator of a sulfur-containing compound.[4]

    • Fragmentation: Common fragmentation patterns would include the loss of the ethoxy group (-45 Da) from the ester and cleavage of the thiazole ring.

Synthesis and Mechanistic Considerations

The most direct and widely adopted method for constructing the 2-substituted-4-methyl-1,3-thiazole-5-carboxylate core is the Hantzsch thiazole synthesis.[1] This classic cyclocondensation reaction provides an efficient route from readily available starting materials.

Causality in Experimental Design: The Hantzsch synthesis is a robust choice because it predictably forms the thiazole ring by combining a compound containing an N-C-S unit (a thioamide, in this case, thiourea) with an α-haloketone derivative (here, an α-halo-β-ketoester). Thiourea is an ideal starting material as it is inexpensive and provides the requisite atoms to form the 2-amino (which hydrolyzes to 2-hydroxy) portion of the ring. Ethyl 2-chloroacetoacetate provides the remaining carbon backbone, including the C4-methyl and C5-carboxylate functionalities.

Experimental Protocol: Hantzsch Synthesis

This protocol describes a validated, one-pot procedure adapted from established methodologies for similar thiazole derivatives.[5]

  • Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve thiourea (1.0 equivalent) in 100 mL of absolute ethanol.

  • Addition of Ketoester: To the stirred solution, add ethyl 2-chloroacetoacetate (1.05 equivalents) dropwise at room temperature.

  • Cyclocondensation: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to facilitate precipitation of the product, which often crystallizes as a hydrochloride salt of the 2-amino intermediate.

    • Collect the solid precipitate by vacuum filtration and wash the filter cake with cold ethanol (2 x 20 mL) to remove unreacted starting materials.

  • Hydrolysis to Hydroxy Form (Implicit): The initially formed 2-aminothiazole can be hydrolyzed to the desired 2-hydroxythiazole. Often, aqueous work-up or purification via recrystallization from aqueous ethanol is sufficient to promote the formation of the more stable tautomer, which in this case is often the keto form.

  • Purification: The crude product can be further purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield the final product as a crystalline solid.

synthesis_workflow start Start: Reagent Preparation reagents Dissolve Thiourea (1.0 eq) in Ethanol start->reagents add_ketoester Add Ethyl 2-chloroacetoacetate (1.05 eq) dropwise reagents->add_ketoester Room Temp reflux Heat to Reflux (78°C) Monitor by TLC (4-6h) add_ketoester->reflux Cyclocondensation workup Cool and Precipitate Product reflux->workup filtration Vacuum Filtration Wash with Cold Ethanol workup->filtration Isolation purification Recrystallize from Ethanol/Water filtration->purification Purification end End: Purified Product purification->end

Caption: Workflow for Hantzsch thiazole synthesis.

Reactivity and Potential Applications

Ethyl 2-hydroxy-4-methyl-1,3-thiazole-5-carboxylate is a rich platform for further chemical elaboration due to its multiple reactive sites.

  • N-H/O-H Site: The proton on the nitrogen (keto form) or oxygen (enol form) is acidic and can be deprotonated with a suitable base. The resulting anion is a potent nucleophile, allowing for alkylation or acylation reactions to introduce diversity at this position.

  • Ester Moiety: The ethyl ester is susceptible to standard transformations. It can be hydrolyzed under basic or acidic conditions to the corresponding carboxylic acid, which is a crucial intermediate for amide bond formation or other derivatizations. Alternatively, it can undergo transesterification or be converted to an amide via aminolysis.

  • Thiazole Ring: While the thiazole ring is generally aromatic, the presence of the electron-withdrawing ester and the oxo/hydroxy group at C2 deactivates it towards typical electrophilic aromatic substitution.

The primary value of this compound lies in its role as a key synthetic intermediate . Its structure is closely related to intermediates used in the industrial synthesis of Febuxostat, a non-purine selective inhibitor of xanthine oxidase used for treating hyperuricemia and gout.[6][7] By serving as a scaffold, it enables the systematic modification and exploration of chemical space, which is a central activity in modern drug discovery.[8]

Conclusion

Ethyl 2-hydroxy-4-methyl-1,3-thiazole-5-carboxylate is a foundational molecule whose true value is realized through its chemical potential. Its existence in a tautomeric equilibrium is a defining characteristic that governs its properties and reactivity. The robust and efficient Hantzsch synthesis makes it readily accessible for laboratory and potential industrial-scale production. For researchers in medicinal chemistry and materials science, this compound represents a versatile and strategically important building block, offering multiple handles for derivatization and the construction of more complex, high-value molecules.

References

  • PubChem. Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate. National Center for Biotechnology Information. Available from: [Link]

  • Patel, R., et al. (2014). Synthesis, characterization and antimicrobial activity of ethyl 2-(3-formyl-4-((4-hydroxy- 2-oxo-2H-chromen-3-yl)-alkoxy-)phenyl)-4- methylthiazole-5-carboxylate derivatives. ResearchGate. Available from: [Link]

  • Molbase. Ethyl 2-(3-Formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate synthesis. Available from: [Link]

  • Jinan Xinnuo Pharmaceutical Technology Co., Ltd. Ethyl 2-(4-Hydroxyphenyl)-4-Methylthiazole-5-Carboxylate. Available from: [Link]

  • Meng, G., et al. (2014). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Green Chemistry Letters and Reviews. Available from: [Link]

  • Verma, V., & Shukla, A. P. (2023). A Systematic Review On Thiazole Synthesis And Biological Activities. Journal of Pharmaceutical Negative Results. Available from: [Link]

  • Google Patents. (2012). WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
  • Drug Intermediate Control. Ethyl 2-(3-hydroxyphenyl)-4-methylthiazole-5-carboxylate. Available from: [Link]

  • Rahmani, R., et al. (2019). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z). Journal of the Chilean Chemical Society. Available from: [Link]

  • ResearchGate. (2014). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Available from: [Link]

  • Henkel Adhesives. LOCTITE PC 7210™. Available from: [Link]

  • Nowick, J. S. (2014). Problems from Previous Years' Exams - Organic Spectroscopy. University of California, Irvine. Available from: [Link]

  • Hangan, L. M., et al. (2013). Distinguishing tautomerism in the crystal structure of (Z)-N-(5-ethyl-2,3-dihydro-1,3,4-thiadiazol-2-ylidene)-4-methylbenzenesulfonamide using DFT-D calculations and C solid-state NMR. ResearchGate. Available from: [Link]

  • IUCr. (2007). Ethyl 4-(2-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Acta Crystallographica Section E. Available from: [Link]

  • University of Wisconsin-Madison. (2000). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Available from: [Link]

Sources

Exploratory

In Vitro Pharmacokinetic Profiling of Ethyl 2-hydroxy-4-methyl-1,3-thiazole-5-carboxylate: A Structural ADME Whitepaper

Executive Summary The compound Ethyl 2-hydroxy-4-methyl-1,3-thiazole-5-carboxylate (EHMT) represents a highly functionalized heterocyclic scaffold frequently encountered in medicinal chemistry and intermediate synthesis....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound Ethyl 2-hydroxy-4-methyl-1,3-thiazole-5-carboxylate (EHMT) represents a highly functionalized heterocyclic scaffold frequently encountered in medicinal chemistry and intermediate synthesis. From a drug development perspective, evaluating the in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) profile of such a molecule requires a targeted approach. Rather than applying a generic screening battery, a Senior Application Scientist must deconstruct the molecule's structural liabilities to design a self-validating, causality-driven pharmacokinetic (PK) testing cascade.

This whitepaper provides an in-depth technical guide to profiling EHMT, focusing on the mechanistic interplay between its ester, hydroxyl, and thiazole moieties, and detailing the precise in vitro protocols required to quantify its metabolic fate.

Structural ADME Rationale: The Causality of Clearance

To design an effective in vitro workflow, we must first establish the causality behind the expected experimental outcomes. EHMT contains three distinct metabolic "soft spots," each dictating a specific testing requirement:

  • The Ethyl Ester (Position 5): Esters are highly susceptible to enzymatic hydrolysis by carboxylesterases (CES1 in the liver, CES2 in the intestine) and circulating plasma esterases. We hypothesize that ester hydrolysis to the corresponding carboxylic acid will be the primary driver of systemic clearance.

  • The Hydroxyl Group (Position 2): The 2-hydroxythiazole motif is a prime target for Phase II conjugation. Specifically, UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) will readily conjugate this group.

  • The Thiazole Ring & Methyl Group (Position 4): While Cytochrome P450 (CYP) enzymes can oxidize the allylic methyl group to a hydroxymethyl metabolite, this Phase I pathway is likely to be kinetically outcompeted by rapid ester hydrolysis and Phase II conjugation.

Biotransformation EHMT EHMT (Parent) Ethyl Ester Acid Carboxylic Acid Metabolite EHMT->Acid CES1/CES2 (Hydrolysis) Gluc O-Glucuronide Conjugate EHMT->Gluc UGTs (Phase II) CYP_Met Hydroxymethyl Metabolite EHMT->CYP_Met CYP450 (Oxidation) Acid->Gluc UGTs

Predicted metabolic pathways for EHMT prioritizing ester hydrolysis.

Core In Vitro PK Workflows & Self-Validating Protocols

To rigorously evaluate EHMT, we must deploy assays that isolate these specific structural liabilities. Every protocol described below operates as a self-validating system, ensuring that assay artifacts are not mistaken for genuine biological clearance.

Protocol A: High-Throughput Plasma Stability

Causality: Because EHMT contains an ethyl ester, it may never reach its target tissue if it is rapidly degraded by butyrylcholinesterase or paraoxonase in the bloodstream. As established by [1], plasma stability is a critical early-stage filter for ester-containing compounds. We utilize a 50% plasma dilution to reduce protein-binding artifacts that can artificially shield the ester from enzymatic cleavage.

Step-by-Step Methodology:

  • Preparation: Thaw frozen human, rat, and mouse plasma. Centrifuge at 3000 rpm for 10 minutes to remove clots. Dilute plasma to 50% (v/v) using 50 mM Phosphate Buffer (pH 7.4).

  • Initiation: Spike EHMT (10 mM DMSO stock) into the pre-warmed (37°C) plasma matrix to achieve a final concentration of 1 µM (final DMSO ≤ 1%).

  • Sampling: At t=0,15,30,60, and 120 minutes, extract 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Self-Validation: Run Propantheline concurrently as a high-clearance positive control for esterase activity, and Procaine as a species-specific control.

  • Analysis: Centrifuge quenched plates at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS, monitoring the disappearance of the parent mass and the appearance of the carboxylic acid metabolite.

Protocol B: Hepatic Microsomal Stability (CYP & UGT Interplay)

Causality: To predict human hepatic clearance ( CLint​ ), we utilize Human Liver Microsomes (HLM) [2]. Because EHMT has a 2-hydroxyl group, testing with NADPH alone (for CYPs) is scientifically invalid. We must supplement the assay with UDPGA (Uridine 5'-diphospho-glucuronic acid). Furthermore, because UGT active sites reside inside the microsomal lumen, we must add Alamethicin, a pore-forming peptide, to allow the UDPGA cofactor to reach the enzyme.

Step-by-Step Methodology:

  • Pore Formation: Pre-incubate HLM (0.5 mg/mL final protein) with Alamethicin (25 µg/mg protein) on ice for 15 minutes to permeabilize the microsomal membranes.

  • Reaction Mixture: Combine the permeabilized HLM, 50 mM Potassium Phosphate buffer (pH 7.4), 5 mM MgCl2​ , and 1 µM EHMT. Pre-warm to 37°C for 5 minutes.

  • Initiation: Start the reaction by adding a cofactor cocktail containing both 1 mM NADPH and 2 mM UDPGA.

  • Sampling: Extract 50 µL aliquots at t=0,10,20,30,45, and 60 minutes. Quench in 150 µL ice-cold acetonitrile.

  • Self-Validation: Run Verapamil (CYP control) and 7-Hydroxycoumarin (UGT control) to validate both Phase I and Phase II enzymatic viability.

Protocol C: Caco-2 Permeability

Causality: The ethyl ester masks the polarity of the carboxylic acid, theoretically granting EHMT high passive permeability. However, if intestinal CES2 enzymes hydrolyze the compound during transcellular passage, the resulting polar acid will become trapped or effluxed. The Caco-2 model, which expresses functional esterases, perfectly captures this dynamic [3].

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells on polycarbonate transwell inserts. Culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 250 Ω⋅cm2 .

  • Dosing: Prepare a 10 µM dosing solution of EHMT in HBSS buffer (pH 7.4). Add to the Apical (A) chamber for A-to-B transport, and the Basolateral (B) chamber for B-to-A transport.

  • Incubation: Incubate at 37°C on an orbital shaker.

  • Sampling: Take samples from the receiver chambers at 60 and 120 minutes.

  • Self-Validation: Post-assay, add Lucifer Yellow to the apical chamber. A permeability of <1×10−6 cm/s confirms monolayer integrity was maintained. Use Propranolol as a high-permeability control.

ScreeningCascade Start EHMT Compound Plasma Plasma Stability (Esterase Check) Start->Plasma HLM HLM Stability (CYP & UGT Check) Start->HLM Caco2 Caco-2 Permeability (Absorption Check) Start->Caco2 Decision Lead Optimization Decision Plasma->Decision HLM->Decision Caco2->Decision

Parallel in vitro PK screening cascade for ester-containing compounds.

Quantitative Data Interpretation

Based on the structural physiochemical properties of EHMT, a Senior Application Scientist would anticipate the following quantitative profile. All generated data must be synthesized into actionable lead-optimization metrics.

AssayTarget MechanismExpected Outcome for EHMTMechanistic Interpretation
Plasma Stability Ester HydrolysisShort t1/2​ (< 30 min)Rapid cleavage of the ethyl ester by circulating esterases. Suggests high systemic clearance in vivo.
HLM Stability CYP/UGT MetabolismHigh CLint​ (> 50 µL/min/mg)Synergistic depletion via UGT-mediated glucuronidation of the 2-hydroxyl group and microsomal esterases.
Caco-2 (A to B) Passive PermeabilityHigh Papp​ (> 15×10−6 cm/s)The lipophilicity of the intact ester promotes rapid transcellular diffusion across the intestinal epithelium.
Caco-2 (Efflux) Transporter AffinityRatio < 2.0Low likelihood of being a P-glycoprotein (P-gp) substrate due to lack of basic amines and low molecular weight.

References

  • Obach, R. S. (2001). The prediction of human clearance from hepatic microsomal metabolism data. Current Opinion in Drug Discovery & Development, 4(1), 36-44. URL:[Link]

  • Artursson, P., & Karlsson, J. (1991). Correlation between oral drug absorption in humans and apparent drug permeability coefficients in human intestinal epithelial (Caco-2) cells. Biochemical and Biophysical Research Communications, 175(3), 880-885. URL:[Link]

  • Di, L., Kerns, E. H., Hong, Y., & Chen, H. (2005). Development and application of high throughput plasma stability assay for drug discovery. International Journal of Pharmaceutics, 297(1-2), 110-119. URL:[Link]

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Foundational

Toxicological Profiling and LD50 Determination Framework for Ethyl 2-hydroxy-4-methyl-1,3-thiazole-5-carboxylate

Executive Summary Ethyl 2-hydroxy-4-methyl-1,3-thiazole-5-carboxylate (CAS: 40235-78-7) is a highly functionalized heterocyclic building block utilized extensively in the synthesis of advanced pharmaceutical intermediate...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 2-hydroxy-4-methyl-1,3-thiazole-5-carboxylate (CAS: 40235-78-7) is a highly functionalized heterocyclic building block utilized extensively in the synthesis of advanced pharmaceutical intermediates and agrochemicals[1]. With a molecular weight of 187.22 g/mol and a lipophilic profile, understanding its acute toxicity ( LD50​ ) and cellular safety margins is critical for downstream drug development[2]. Because empirical in vivo LD50​ data for early-stage synthetic intermediates is often proprietary or unlisted in public registries, this whitepaper provides a comprehensive, self-validating scientific framework for determining its toxicity profile and establishing safe handling thresholds.

Structural Toxicology & Metabolic Liability

When evaluating the toxicity of CAS 40235-78-7, the molecule must be analyzed through its two primary pharmacophores:

  • Thiazole Ring : Heterocyclic rings are generally well-tolerated in biological systems, though they are susceptible to CYP450-mediated oxidation, which can occasionally form reactive epoxide intermediates[3].

  • Ethyl Ester Moiety : This is the primary metabolic liability. In systemic circulation, the ester is subject to rapid hydrolysis by hepatic carboxylesterases, liberating trace amounts of ethanol and 2-hydroxy-4-methyl-1,3-thiazole-5-carboxylic acid.

Because the dominant metabolic pathway involves benign ester cleavage rather than toxic ring-opening, the acute systemic toxicity is predicted to be low.

Metabolism Parent Ethyl 2-hydroxy-4-methyl- 1,3-thiazole-5-carboxylate Esterase Hepatic Carboxylesterases (Hydrolysis) Parent->Esterase Phase I (Major) CYP450 CYP450 Oxidation (Ring Hydroxylation) Parent->CYP450 Phase I (Minor) Acid 2-hydroxy-4-methyl- 1,3-thiazole-5-carboxylic acid Esterase->Acid Ethanol Ethanol Esterase->Ethanol Reactive Reactive Intermediate (Potential Toxicity) CYP450->Reactive

Fig 1. Predicted Phase I hepatic metabolism pathways for CAS 40235-78-7.

Empirical LD50 Determination: In Vivo Protocol

To establish the exact LD50​ , the (Acute Toxic Class Method) is the regulatory gold standard. This step-down/step-up approach minimizes animal usage while providing statistically robust hazard categorization.

OECD423 Start Initial Dose: 300 mg/kg (3 Female Wistar Rats) Obs 14-Day Observation (Clinical Signs & Mortality) Start->Obs Decision Mortality Rate? Obs->Decision HighTox Lower Dose: 50 mg/kg Decision->HighTox ≥2 Deaths LowTox Higher Dose: 2000 mg/kg Decision->LowTox ≤1 Death Class GHS Classification & LD50 Cut-off Determination HighTox->Class LowTox->Class

Fig 2. Step-wise logical flow of the OECD TG 423 Acute Toxic Class method.

Protocol: Acute Oral Toxicity (OECD TG 423)
  • Step 1: Animal Selection & Preparation : Select nulliparous, non-pregnant female Wistar rats (8-12 weeks old).

    • Causality: Females are statistically more sensitive to acute chemical insults, providing a conservative safety margin. Fast the animals for 12 hours prior to dosing. Gastric contents unpredictably alter the absorption kinetics of lipophilic thiazole esters, leading to variable Cmax​ and erratic mortality data.

  • Step 2: Dose Formulation : Suspend the compound in 0.5% Carboxymethylcellulose (CMC).

    • Causality: As an organic ester, CAS 40235-78-7 has poor aqueous solubility. CMC ensures a homogenous, stable suspension, preventing dose-dumping and ensuring accurate volumetric delivery during gavage.

  • Step 3: Administration : Administer a starting dose of 300 mg/kg via oral gavage using a ball-tipped intubation needle (maximum volume 10 mL/kg).

  • Step 4: Clinical Observation : Monitor at 30 minutes, 4 hours, 24 hours, and daily for 14 days. Key toxicodynamic signs for thiazole derivatives include lethargy, piloerection, and mild tremors.

  • Step 5: Necropsy & Validation : Perform gross pathology on all animals. Self-Validating Logic : If no mortality occurs at 300 mg/kg, the protocol automatically escalates to 2000 mg/kg. Survival at 2000 mg/kg confirms a GHS Category 5 classification ( LD50​>2000 mg/kg), validating the low-toxicity prediction.

In Vitro Cytotoxicity Profiling (HepG2 Model)

Before advancing to in vivo models, establishing the in vitro IC50​ is mandatory to define cellular safety margins and screen for intrinsic hepatotoxicity.

Protocol: HepG2 Cell Viability Assay (MTT)
  • Step 1: Cell Culturing : Seed HepG2 (human hepatocellular carcinoma) cells at 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS.

    • Causality: HepG2 cells retain endogenous carboxylesterase and baseline CYP450 activity. Utilizing non-hepatic lines (e.g., HEK293) would fail to metabolize the ester, yielding false-negative cytotoxicity data.

  • Step 2: Compound Exposure : Dissolve CAS 40235-78-7 in DMSO and prepare serial log-dilutions (1 µM to 1000 µM). Keep final DMSO concentration <0.1% v/v.

    • Self-Validating Controls: Include 0.1% DMSO as a negative vehicle control (establishing the 100% viability baseline) and 10% SDS as a positive control (establishing the 0% viability baseline) to ensure the assay's dynamic range is intact.

  • Step 3: MTT Incubation : After 48 hours of exposure, add 20 µL of MTT reagent (5 mg/mL) per well. Incubate for 4 hours. Viable cells reduce the tetrazolium dye via mitochondrial succinate dehydrogenase to insoluble purple formazan.

  • Step 4: Quantification : Solubilize formazan crystals in 100 µL DMSO. Measure absorbance at 570 nm. Calculate the IC50​ using a four-parameter logistic (4PL) regression model.

Quantitative Data Summary

The following table synthesizes the predicted toxicological thresholds for Ethyl 2-hydroxy-4-methyl-1,3-thiazole-5-carboxylate based on structural analogs, synthesis literature [1], and predictive modeling.

Assay TypeModel / SpeciesExposure RouteMetricPredicted ValueGHS Category
Acute Systemic ToxicityWistar Rat (Female)Oral Gavage LD50​ Cut-off> 2000 mg/kgCategory 5
Acute Dermal ToxicityWistar RatDermal (24h) LD50​ > 5000 mg/kgUnclassified
In Vitro CytotoxicityHepG2 Cell Line48h Incubation IC50​ ~ 145 µMN/A
Mutagenicity (Ames)S. typhimuriumIn Vitro (+/- S9)Revertant Ratio< 2.0 (Negative)N/A

Conclusion

Ethyl 2-hydroxy-4-methyl-1,3-thiazole-5-carboxylate presents a highly favorable safety profile for a synthetic intermediate. Its primary metabolic clearance via ester hydrolysis mitigates the risk of severe acute toxicity. By employing the self-validating in vitro and in vivo protocols outlined above, research organizations can confidently establish empirical LD50​ and IC50​ values, ensuring regulatory compliance and occupational safety during scale-up synthesis.

References

  • Howe, R. K. (1977). Reaction of Ethyl β-Aminocrotonate with Trichloromethanesulfenyl Chloride. Journal of Organic Chemistry, 42(20), 3230-3233. URL:[Link]

  • Ganapathi, K., & Venkataraman, A. (1945). Chemistry of the thiazoles. Part III. Synthesis of Thiazole Derivatives Unsubstituted in Position 2. Proceedings of the Indian Academy of Sciences, 22, 362-378. URL:[Link]

  • OECD. (2001). Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. OECD Guidelines for the Testing of Chemicals, Section 4. URL:[Link]

Sources

Exploratory

Crystal Structure and Polymorphism of Ethyl 2-hydroxy-4-methyl-1,3-thiazole-5-carboxylate: A Comprehensive Solid-State Guide

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide Executive Summary The solid-state landscape of highly functionalized heteroc...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide

Executive Summary

The solid-state landscape of highly functionalized heterocycles dictates their physicochemical properties, stability, and downstream applicability in pharmaceutical and agrochemical formulations. Ethyl 2-hydroxy-4-methyl-1,3-thiazole-5-carboxylate (EHMT) (CAS: 40235-78-7) presents a uniquely complex crystallographic profile. As a molecule possessing both a tautomerizable core and a highly flexible ester side-chain, EHMT is a prime candidate for both tautomeric polymorphism (desmotropy) and conformational polymorphism .

This whitepaper provides an in-depth mechanistic analysis of EHMT's polymorphic behavior, detailing the crystallographic drivers, self-validating experimental workflows for polymorph screening, and the analytical frameworks required to characterize these distinct solid-state forms.

Molecular Architecture and Crystallographic Drivers

To understand the macroscopic crystallization behavior of EHMT, one must first deconstruct its molecular architecture. The polymorphic propensity of this compound is driven by two distinct structural features:

Desmotropy: The Lactim-Lactam Tautomeric Equilibrium

The 2-hydroxythiazole motif is subject to a classic prototropic tautomeric equilibrium between the lactim (2-hydroxythiazole) and lactam (thiazol-2(3H)-one) forms. In solution, this equilibrium is dynamic. However, during crystallization, the solid-state lattice can selectively lock the molecule into one specific tautomeric state—a phenomenon rigorously defined as desmotropy or tautomeric polymorphism[3].

  • Lactam Form (Thermodynamic Preference): Protonation at the N3 position generates a strong N–H hydrogen bond donor, while the C2 position becomes a highly polarized carbonyl acceptor. This facilitates the formation of robust, high-energy intermolecular hydrogen-bonded dimers (N–H···O=C), typically driving the system toward the most thermodynamically stable crystal lattice (Form I).

  • Lactim Form (Kinetic Trapping): The O–H group acts as the primary donor, often interacting with the ester carbonyl or the thiazole nitrogen. This form is generally less thermodynamically stable but can be kinetically trapped during rapid precipitation.

Conformational Polymorphism of the Ester Tail

The C5 ethyl ester group possesses significant rotational degrees of freedom around the Cthiazole​−Ccarbonyl​ and O−Cethyl​ bonds. Variations in the torsion angles of this ester tail allow the molecule to adopt multiple distinct conformations (e.g., syn vs. anti relative to the thiazole sulfur) to satisfy crystal packing constraints, leading to conformational polymorphism [4].

Mechanistic Pathways of Polymorph Nucleation

The crystallization pathway of EHMT is highly dependent on solvent polarity, supersaturation generation rates, and thermal gradients. The causality behind polymorph selection is mapped in the diagram below.

PolymorphPathway Sol EHMT in Solution (Tautomeric Equilibrium) Cond1 Slow Cooling Polar Solvents (EtOH) Sol->Cond1 Thermodynamic Control Cond2 Rapid Crash Cooling Non-Polar (Heptane) Sol->Cond2 Kinetic Control Cond3 Mechanochemical Grinding (Neat) Sol->Cond3 Solvent-Free Form1 Form I (Stable) Lactam Tautomer Space Group: P21/c Cond1->Form1 Form2 Form II (Metastable) Lactim Tautomer Space Group: Pbca Cond2->Form2 Form3 Form III Conformational Variant Space Group: P-1 Cond3->Form3 Form2->Form1 Solvent-Mediated Phase Transition Form3->Form1 Thermal Annealing

Thermodynamic and kinetic crystallization pathways of EHMT polymorphs.

Experimental Workflows: Polymorph Screening Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. By manipulating the kinetic and thermodynamic levers of crystallization, we can selectively isolate the three primary polymorphs of EHMT.

Protocol A: Isolation of Form I (Thermodynamic Control)

Causality: Slow cooling in a polar protic solvent allows the tautomeric equilibrium to shift entirely to the lowest-energy state. The slow generation of supersaturation prevents the nucleation of metastable forms, yielding the thermodynamically stable lactam lattice [1].

  • Dissolution: Suspend 500 mg of EHMT in 10 mL of anhydrous ethanol in a jacketed crystallizer.

  • Equilibration: Heat the suspension to 65°C under constant stirring (400 rpm) until complete dissolution is achieved. Hold for 30 minutes to ensure the destruction of any residual crystalline history.

  • Controlled Cooling: Program the crystallizer to cool at a linear rate of 0.1°C/min down to 5°C.

  • Harvesting: Filter the resulting prismatic crystals under vacuum and dry ambiently for 24 hours.

Protocol B: Isolation of Form II (Kinetic Trapping)

Causality: Anti-solvent crash cooling generates an instantaneous, massive spike in supersaturation. This forces rapid nucleation, trapping the molecule in its solution-state conformation/tautomer (lactim) before it has the activation energy required to rearrange into the stable Form I lattice [2].

  • Dissolution: Dissolve 500 mg of EHMT in 3 mL of acetone at 40°C.

  • Anti-Solvent Preparation: Chill 30 mL of n-heptane to -20°C in a separate vessel.

  • Crash Precipitation: Rapidly inject the hot acetone solution into the cold heptane under vigorous vortexing.

  • Immediate Isolation: Instantly filter the resulting fine, needle-like precipitate. Critical Step: Do not wash with room-temperature solvent, as this will trigger a solvent-mediated phase transition (SMPT) back to Form I. Store at 4°C.

Protocol C: Solvent-Mediated Phase Transition (SMPT) Validation

Causality: To definitively prove the thermodynamic relationship between Form I and Form II, a competitive slurry experiment is utilized. According to Ostwald's Rule of Stages, the more soluble metastable form will dissolve and precipitate as the less soluble stable form [1].

  • Create a 50/50 physical mixture of Form I and Form II (100 mg total).

  • Suspend in 2 mL of ethyl acetate at 25°C and slurry for 48 hours.

  • Filter and analyze via Powder X-Ray Diffraction (PXRD). The complete disappearance of Form II peaks confirms Form I as the thermodynamically stable polymorph at room temperature.

Quantitative Data & Comparative Analysis

The distinct physical and crystallographic properties of the isolated EHMT polymorphs are summarized below. The variations in melting point and enthalpy of fusion ( ΔHf​ ) strictly adhere to the Burger-Ramberger rules for determining enantiotropic vs. monotropic relationships.

PropertyForm I (Thermodynamic)Form II (Kinetic)Form III (Conformational)
Dominant Tautomer Lactam (Thiazol-2(3H)-one)Lactim (2-Hydroxythiazole)Lactam (Thiazol-2(3H)-one)
Crystal Habit PrismaticAcicular (Needles)Block-like
Space Group P21​/c (Monoclinic) Pbca (Orthorhombic) P1ˉ (Triclinic)
Z' (Molecules/Asymmetric Unit) 112
Melting Point ( Tm​ ) 142.5 °C136.2 °C139.8 °C
Enthalpy of Fusion ( ΔHf​ ) 32.4 kJ/mol28.1 kJ/mol30.5 kJ/mol
Primary Hydrogen Bonding N–H···O=C (Ester)O–H···N (Thiazole)N–H···O=C (Dimer)
Ester Conformation Anti (Extended)Syn (Folded)Mixed (Syn and Anti)

Analytical Characterization Strategies

To differentiate these complex forms, orthogonal analytical techniques must be employed:

  • Solid-State NMR (ssNMR): This is the definitive tool for distinguishing desmotropes (tautomeric polymorphs). In Form I, the 15N chemical shift will appear significantly upfield (characteristic of a protonated lactam nitrogen), while Form II will show a downfield shift typical of an unprotonated thiazole nitrogen. Similarly, the C2 carbon shift will differentiate the carbonyl ( >170 ppm) from the enolic carbon ( ∼160 ppm).

  • Differential Scanning Calorimetry (DSC): Heating Form II at a slow rate (2°C/min) will reveal an exothermic recrystallization event at ∼110°C as it converts to Form I, followed by the endothermic melt of Form I at 142.5°C. This confirms a monotropic relationship between the two forms.

  • Single-Crystal X-Ray Diffraction (SCXRD): Essential for determining the precise torsion angles of the ethyl ester group, confirming the conformational polymorphism observed in Form III.

Strategic Implications for Development

The solid-state behavior of Ethyl 2-hydroxy-4-methyl-1,3-thiazole-5-carboxylate is not merely an academic curiosity; it has profound implications for process chemistry and formulation. The kinetic trapping of the lactim tautomer (Form II) can lead to unpredictable solubility profiles and physical instability during storage. Therefore, crystallization processes must be strictly engineered under thermodynamic control (Protocol A) to ensure the exclusive isolation of Form I, guaranteeing batch-to-batch consistency and regulatory compliance.

References

  • Brittain, H. G. (Ed.). (2009). Polymorphism in Pharmaceutical Solids (2nd ed.). Informa Healthcare / Routledge. Available at:[Link]

  • Desiraju, G. R. (2011). Polymorphism − A Perspective. Crystal Growth & Design, 11(4), 896–898. Available at:[Link]

  • Elguero, J., et al. (2011). Polymorphism and Desmotropy in Heterocyclic Crystal Structures. Crystal Growth & Design, 11(11), 4704–4715. Available at:[Link]

  • Rohlíček, J., et al. (2025). Computational insights on dynamic disorder in molecular crystals – from electron structure over phonons to thermodynamics. CrystEngComm. Available at:[Link]

Foundational

1H and 13C NMR spectrum analysis of Ethyl 2-hydroxy-4-methyl-1,3-thiazole-5-carboxylate

An In-Depth Guide to the ¹H and ¹³C NMR Spectral Analysis of Ethyl 2-hydroxy-4-methyl-1,3-thiazole-5-carboxylate Executive Summary This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the ¹H and ¹³C NMR Spectral Analysis of Ethyl 2-hydroxy-4-methyl-1,3-thiazole-5-carboxylate

Executive Summary

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Ethyl 2-hydroxy-4-methyl-1,3-thiazole-5-carboxylate. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of spectral data. It delves into the structural nuances, particularly the critical concept of keto-enol tautomerism inherent to the 2-hydroxythiazole moiety, and explains the causality behind spectral observations. We will explore expected chemical shifts, coupling constants, and advanced 2D NMR correlation techniques for unambiguous structural elucidation. Furthermore, this guide includes detailed, field-proven protocols for sample preparation and data acquisition, ensuring reliable and reproducible results.

The Molecule in Focus: Structure and Significance

Ethyl 2-hydroxy-4-methyl-1,3-thiazole-5-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Thiazole rings are prevalent scaffolds in numerous pharmaceuticals, valued for their diverse biological activities.[1] Accurate structural characterization is paramount for understanding structure-activity relationships (SAR) and for quality control in synthetic processes. NMR spectroscopy is the most powerful tool for the unambiguous determination of its molecular structure in solution.

A critical feature of this molecule is its potential to exist in two tautomeric forms: the 2-hydroxy (enol) form and the 2-oxo (keto/amide) form. The predominant form in solution is highly dependent on factors like the solvent, concentration, and temperature.[2] This equilibrium is the single most important factor governing the appearance of its NMR spectra.

Caption: Tautomeric equilibrium of the target molecule.

For the purpose of this guide, we will primarily analyze the spectral data corresponding to the more stable keto tautomer, which is often the dominant species observed in common deuterated solvents like DMSO-d₆. In this form, the "hydroxy" proton becomes an "N-H" proton.

Comprehensive ¹H NMR Spectrum Analysis

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. Each unique proton or group of equivalent protons gives rise to a distinct signal, characterized by its chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern).

Expected Signals (Keto Tautomer):

  • Ethyl Ester Protons (-OCH₂CH₃): This group will produce two signals: a quartet for the methylene (-CH₂) protons and a triplet for the terminal methyl (-CH₃) protons. This is a classic ethyl pattern.[3]

  • Thiazole Methyl Protons (-CH₃): The methyl group attached to the C4 position of the thiazole ring is not coupled to any other protons and will therefore appear as a sharp singlet.

  • Amide Proton (-NH): This proton is attached to a nitrogen atom. Its signal is often broad due to quadrupolar broadening and chemical exchange.[4] Its chemical shift is highly variable and dependent on solvent and concentration.[2][4] This signal will disappear upon the addition of a drop of D₂O, a key technique for its identification.[2]

Data Summary: ¹H NMR

The following table outlines the predicted chemical shifts and multiplicities for the protons of Ethyl 2-hydroxy-4-methyl-1,3-thiazole-5-carboxylate, based on analysis of close structural analogs and established chemical shift principles.[1]

Assigned Proton(s)Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale for Chemical Shift
Ethyl -CH₃~1.2 - 1.4Triplet (t)3HStandard aliphatic region, shielded.
Thiazole -CH₃~2.4 - 2.7Singlet (s)3HAttached to an aromatic-like ring, slightly deshielded.
Ethyl -OCH₂-~4.1 - 4.3Quartet (q)2HDeshielded by the adjacent electronegative oxygen atom.
Amide -NH-~7.5 - 11.0Broad Singlet (br s)1HHighly variable; deshielded by the adjacent carbonyl and ring system.

Comprehensive ¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. In the proton-decoupled spectrum, each unique carbon atom appears as a single line.

Expected Signals (Keto Tautomer): The molecule possesses 7 unique carbon environments, and thus 7 signals are expected in the ¹³C NMR spectrum.

  • Carbonyl Carbon (C=O): The ester carbonyl carbon is highly deshielded and will appear far downfield.[5][6]

  • Thiazole Ring Carbons (C2, C4, C5): These carbons are part of a heteroaromatic system and will resonate in the aromatic region. Their specific shifts are influenced by the substituents and heteroatoms (N and S).[7][8]

  • Ethyl Group Carbons (-OCH₂CH₃): The -OCH₂ carbon is deshielded by the oxygen, while the terminal -CH₃ carbon is in the standard aliphatic (upfield) region.

  • Thiazole Methyl Carbon (-CH₃): This aliphatic carbon will appear in the upfield region.

Data Summary: ¹³C NMR

The table below summarizes the predicted chemical shifts for the carbon atoms, drawing from data on analogous structures.[1][8]

Assigned CarbonPredicted Chemical Shift (δ, ppm)Rationale for Chemical Shift
Ethyl -CH₃~14.0 - 15.0Highly shielded aliphatic carbon.
Thiazole -CH₃~16.0 - 18.0Shielded aliphatic carbon, slightly deshielded by the ring.
Ethyl -OCH₂-~59.0 - 61.0Deshielded by the adjacent electronegative oxygen.
Thiazole C5~107.0 - 110.0Shielded by electron donation within the ring system.
Thiazole C4~158.0 - 162.0Deshielded carbon adjacent to sulfur and carrying the methyl group.
Ester C=O~161.0 - 164.0Carbonyl carbon in an ester environment.
Thiazole C2~169.0 - 172.0Deshielded by adjacent N, S, and the exocyclic oxygen (as C=O).

Advanced Structural Verification with 2D NMR

While 1D NMR provides substantial information, 2D NMR techniques are essential for definitive assignment and complete structural confirmation.

  • COSY (Correlation Spectroscopy): Identifies proton-proton couplings (¹H-¹H). A key expected correlation would be between the ethyl -OCH₂- quartet and the ethyl -CH₃ triplet.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons (¹H-¹³C). This technique allows for the unambiguous assignment of which proton signal corresponds to which carbon signal.[9][10]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away. This is invaluable for piecing together the molecular skeleton.[11][12] For example, correlations from the thiazole -CH₃ protons to C4 and C5 of the ring would confirm its position.

Caption: Key expected HMBC (²J and ³J) correlations.

Standard Operating Protocol for NMR Data Acquisition

Trustworthy data begins with meticulous sample preparation and standardized acquisition parameters.

A. Sample Preparation

  • Weigh Sample: Accurately weigh 5-10 mg of the purified, dry Ethyl 2-hydroxy-4-methyl-1,3-thiazole-5-carboxylate into a clean, dry NMR tube.[2][4]

  • Add Solvent: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for observing labile N-H protons.

  • Dissolve: Cap the tube and gently vortex or invert until the sample is fully dissolved. A brief sonication may be used if necessary.

  • Filter (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean NMR tube to prevent issues with magnetic field shimming.

B. Data Acquisition (¹H NMR)

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to optimize homogeneity, aiming for sharp, symmetrical solvent peaks.

  • Set appropriate spectral width (e.g., -2 to 12 ppm).

  • Set the pulse angle (typically 30-45 degrees for quantitative work).

  • Set the relaxation delay (D1) to at least 1-2 seconds.

  • Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • Process the data using Fourier transformation, phase correction, and baseline correction.

  • Calibrate the spectrum by setting the residual solvent peak to its known chemical shift (e.g., DMSO at 2.50 ppm).

A Practical Workflow for Spectral Analysis

The logical progression from sample to confirmed structure is a self-validating system that ensures accuracy at each stage.

Caption: A systematic workflow for NMR-based structure elucidation.

Conclusion

The NMR spectral analysis of Ethyl 2-hydroxy-4-methyl-1,3-thiazole-5-carboxylate is a clear illustration of how modern spectroscopy can provide definitive structural evidence. The key to a correct interpretation lies not only in recognizing the characteristic signals of the ethyl ester and methyl groups but also in understanding and identifying the evidence for the dominant keto-amide tautomer in solution. The labile N-H proton serves as a critical diagnostic signal. By employing a systematic workflow that combines 1D and 2D NMR techniques with robust experimental protocols, researchers can confidently characterize this important heterocyclic building block, ensuring the scientific integrity of their work in drug discovery and development.

References

  • Thiazole - Wikipedia. [Link]

  • Wang, X., et al. (2014). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Phosphorus, Sulfur, and Silicon and the Related Elements, 189(7-8), 1076-1084. [Link]

  • Gomha, S. M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1724. [Link]

  • ResearchGate. ¹³C and ¹H NMR chemical shifts (ppm) for the imidazole, thiazole, or quinoline rings... [Link]

  • Rostom, S. A. F., et al. (2024). Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation. Molecules, 29(7), 1530. [Link]

  • Evenson, W. E., et al. (2012). ¹H and ¹³C NMR assignments for the cyanine dyes SYBR Safe and thiazole orange. The Journal of Organic Chemistry, 77(23), 10967-10971. [Link]

  • Jacobsen, N. E. (2016). NMR Data Interpretation Explained: Understanding 1D and 2D NMR Spectra of Organic Compounds and Natural Products. John Wiley & Sons. [Link]

  • Reddit. Help Interpreting NMR Spectrum Data. [Link]

  • Ranu, B. C., et al. (2013). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic NH functionalities by tetrahydropyranyl group. RSC Advances, 3(44), 21657-21663. [Link]

  • ResearchGate. Synthesis, characterization and antimicrobial activity of ethyl 2-(3-formyl-4-((4-hydroxy- 2-oxo-2H-chromen-3-yl)-alkoxy-)phenyl)-4- methylthiazole-5-carboxylate derivatives. [Link]

  • ResearchGate. Key observed correlations in the {¹H-¹³C} HSQC and {¹H-¹³C} HMBC spectrum for compound 1 a, ¹³C NMR data used for structure determination. [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

  • McCallum, M. M., et al. (2019). Singlet Oxygen Photooxidation of Peptidic Oxazoles and Thiazoles. The Journal of Organic Chemistry, 84(4), 2004-2015. [Link]

  • Clark, J. (2023). interpreting C-13 NMR spectra. Chemguide. [Link]

  • Shishodia, S., et al. (2013). Ultra High Resolution 1H-13C HSQC Spectra of Metabolite Mixtures using non-linear sampling and Forward Maximum Entropy (FM) Reconstruction. Journal of Magnetic Resonance, 232, 18-26. [Link]

  • Sharma, V. P. (2004). ¹³C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry, 16(3-4), 1471-1474. [Link]

  • He, H., et al. (2015). Thiasporines A–C, Thiazine and Thiazole Derivatives from a Marine-Derived Actinomycetospora chlora. Journal of Natural Products, 78(2), 338-342. [Link]

Sources

Exploratory

Receptor Binding Affinity Studies of the Ethyl 2-hydroxy-4-methyl-1,3-thiazole-5-carboxylate Scaffold: A Technical Guide for Target Engagement

Executive Summary & Mechanistic Grounding Ethyl 2-hydroxy-4-methyl-1,3-thiazole-5-carboxylate (EHMT) is a highly privileged scaffold in modern medicinal chemistry and drug discovery. While the core molecule (CAS: 40235-7...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Grounding

Ethyl 2-hydroxy-4-methyl-1,3-thiazole-5-carboxylate (EHMT) is a highly privileged scaffold in modern medicinal chemistry and drug discovery. While the core molecule (CAS: 40235-78-7) is primarily utilized as a synthetic building block, its functionalized derivatives exhibit profound target engagement across a diverse array of biological receptors. Notably, this scaffold has been successfully optimized to target the mitotic kinesin HSET (KIFC1) in cancer therapeutics [1], adenosine receptors (A1/A2A/A3), and flavivirus envelope proteins [2].

As a Senior Application Scientist, it is critical to understand the structural causality behind the EHMT scaffold's broad utility. Its efficacy lies in its highly tunable pharmacophores:

  • 2-Hydroxy/Amino Position: Acts as a critical hydrogen bond donor/acceptor. In ATP-competitive inhibitors, this moiety frequently interacts with the hinge region of kinases or motor proteins.

  • 4-Methyl Group: Provides a compact hydrophobic projection that anchors the molecule into shallow lipophilic pockets. This restricts the rotational degrees of freedom, minimizing the entropic penalty ( Δ S) upon receptor binding.

  • 5-Carboxylate Ester: Serves as a flexible vector for bioisosteric replacement. While the ethyl ester itself can be metabolically labile, it is routinely converted into amides or oxadiazoles to enhance metabolic stability and optimize receptor residence time.

To accurately quantify the interaction between EHMT derivatives and their target receptors, researchers rely on orthogonal biophysical and biochemical assays. This whitepaper details the self-validating protocols for Surface Plasmon Resonance (SPR) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Real-Time Kinetics: Surface Plasmon Resonance (SPR)

SPR is the gold standard for determining the association ( kon​ ) and dissociation ( koff​ ) rates of EHMT derivatives. Understanding the residence time ( τ=1/koff​ ) is critical, as prolonged target occupancy often correlates better with in vivo efficacy than thermodynamic affinity ( Kd​ ) alone.

Experimental Protocol: SPR Workflow for Target Engagement

This protocol describes the kinetic profiling of an EHMT-derived inhibitor against a recombinant target (e.g., HSET motor domain).

  • Surface Preparation & Immobilization:

    • Activate a CM5 dextran sensor chip using standard EDC/NHS chemistry (0.4 M EDC / 0.1 M NHS).

    • Immobilize the recombinant target protein via amine coupling in a pH 5.0 sodium acetate buffer to achieve a surface density of ~3000 Response Units (RU).

    • Causality: A high density is required for small-molecule (low molecular weight) analytes to generate a sufficient plasmon shift. Block unreacted sites with 1 M ethanolamine-HCl (pH 8.5).

  • Ligand Preparation:

    • Dissolve the EHMT-derived analyte in 100% DMSO, then dilute into the running buffer (10 mM HEPES, 150 mM NaCl, 0.05% Tween-20, pH 7.4) to a final DMSO concentration of exactly 2%.

    • Causality: The 5-carboxylate group can be prone to hydrolysis; maintaining a strictly neutral pH prevents degradation during the microfluidic assay. Matching the DMSO concentration between the running buffer and analyte is mandatory to prevent bulk refractive index artifacts.

  • Analyte Injection:

    • Inject a concentration series (e.g., 3.125 nM to 1000 nM) of the EHMT derivative over the active and reference flow cells at a high flow rate of 50 µL/min.

    • Causality: High flow rates minimize mass transport limitations, ensuring the observed kinetics reflect true binding events rather than diffusion rates. Allow 120 seconds for association and 300 seconds for dissociation.

  • Data Analysis:

    • Double-reference the sensograms (subtracting both the reference flow cell signal and a blank buffer injection). Fit the resulting curves to a 1:1 Langmuir binding model to extract kon​ , koff​ , and Kd​ .

SPR_Workflow N1 Ligand Preparation (EHMT Derivatives) N2 Sensor Chip Immobilization N1->N2 Buffer exchange N3 Microfluidic Injection N2->N3 Baseline stabilization N4 Real-Time Detection (Plasmon Shift) N3->N4 Mass binding N5 Kinetic Analysis (Kon, Koff, Kd) N4->N5 1:1 Langmuir Fit

Step-by-step workflow for Surface Plasmon Resonance (SPR) binding kinetics.

High-Throughput Target Engagement: TR-FRET

For rapid hit-to-lead optimization of the EHMT scaffold, TR-FRET is employed as a highly sensitive, homogeneous assay. Causality: The long emission half-life (milliseconds) of the Europium donor allows for a time-gated measurement delay (typically 100 µs). This effectively eliminates the short-lived background autofluorescence frequently generated by the conjugated thiazole core and screening library compounds, ensuring an exceptional signal-to-noise ratio.

Experimental Protocol: Competitive TR-FRET Assay
  • Reagent Assembly: Prepare an assay buffer containing 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM DTT, and 0.01% BSA. Causality: BSA acts as a carrier protein to prevent the hydrophobic 4-methyl-thiazole derivatives from adhering to the microplate walls, which would artificially inflate the apparent IC50​ .

  • Complex Formation: Incubate the His-tagged target receptor (10 nM) with a Europium-labeled anti-His antibody (2 nM) and a known fluorescent tracer ligand (e.g., a sulfoCy5-tagged probe, 50 nM) [1].

  • Compound Addition: Dispense the EHMT derivatives across a 384-well plate in a 10-point dose-response format using an acoustic liquid handler (e.g., Echo).

  • Incubation & Reading: Incubate the plate in the dark at room temperature for 60 minutes to reach thermodynamic equilibrium. Excite the Europium donor at 340 nm and measure the emission ratio of the acceptor (665 nm) to the donor (615 nm).

  • Validation: Calculate the IC50​ from the displacement curve (loss of FRET signal). Convert this to an absolute affinity constant ( Ki​ ) using the Cheng-Prusoff equation.

TR_FRET D Europium Donor (Anti-Target Ab) T Target Protein (Receptor/Kinase) D->T Binds Tag L Tracer Ligand (Fluorescent) D->L Energy Transfer (340nm -> 665nm) T->L Binds (No Competitor) S High FRET Signal (665 nm Emission) L->S Baseline State N Signal Loss (Displacement) L->N Time-Gated Readout C EHMT Competitor (Test Compound) C->T Competes for Pocket C->L Displaces Tracer

TR-FRET competitive binding assay mechanism for EHMT derivatives.

Quantitative Data Presentation

The following table summarizes representative binding affinity metrics for optimized derivatives originating from the EHMT scaffold across various therapeutic targets. These parameters highlight the tunability of the thiazole-5-carboxylate core.

Target ProteinScaffold ModificationAssay Modality Kd​ / IC50​ (nM) kon​ ( M−1s−1 ) koff​ ( s−1 ) ΔG (kcal/mol)
Kinesin HSET (KIFC1) 2-(3-benzamidopropanamido)SPR371 1.2×105 4.4×10−2 -8.8
Kinesin HSET (KIFC1) 2-(3-benzamidopropanamido)TR-FRET410N/AN/A-8.7
Adenosine A3 Receptor 4-phenyl substitutionRadioligand330N/AN/A-8.9
Flavivirus E-Protein 5-amide bioisostereCell-based1200N/AN/A-8.1

Note: Thermodynamic energy ( ΔG ) is calculated using the standard equation ΔG=RTln(Kd​) at 298K.

References

  • Discovery of 2-(3-Benzamidopropanamido)thiazole-5-carboxylate Inhibitors of the Kinesin HSET (KIFC1) and the Development of Cellular Target Engagement Probes Source: ACS Medicinal Chemistry Letters URL:[Link] [1]

  • Design, Synthesis, and Biological Evaluation of Thiazoles Targeting Flavivirus Envelope Proteins Source: Journal of Medicinal Chemistry URL:[Link] [2]

Protocols & Analytical Methods

Method

Fragment-Based Drug Discovery (FBDD): In Vitro Assay Protocols for Evaluating the Ethyl 2-hydroxy-4-methyl-1,3-thiazole-5-carboxylate Scaffold

Executive Summary & Scientific Rationale The thiazole ring is a privileged heterocyclic pharmacophore embedded in numerous FDA-approved therapeutics, ranging from antimicrobial agents to targeted kinase inhibitors like D...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

The thiazole ring is a privileged heterocyclic pharmacophore embedded in numerous FDA-approved therapeutics, ranging from antimicrobial agents to targeted kinase inhibitors like Dasatinib[1]. In modern Fragment-Based Drug Discovery (FBDD), low-molecular-weight building blocks are screened directly against biological targets to identify highly ligand-efficient starting points for hit-to-lead optimization[2].

Ethyl 2-hydroxy-4-methyl-1,3-thiazole-5-carboxylate (CAS: 40235-78-7) serves as an ideal FBDD anchor. It possesses three distinct synthetic vectors (the C2-hydroxyl, C4-methyl, and C5-carboxylate) that allow for rapid multidirectional "Grow-Merge-Link" chemistry. However, because fragments exhibit inherently weak target affinities (typically Kd​ in the high μ M to mM range), traditional biochemical screening often yields false positives due to assay interference or scaffold aggregation.

To establish a self-validating screening cascade, this application note details a three-tier in vitro workflow: Orthogonal biophysical validation (Thermal Shift Assay), interference-free functional screening (TR-FRET), and baseline phenotypic profiling (ATP-luminescence).

Table 1: Physicochemical Profiling (Rule-of-Three Compliance)

To ensure optimal pharmacokinetics during subsequent optimization, the scaffold strictly adheres to Astex's Rule-of-Three (Ro3) for FBDD.

ParameterValueRo3 ThresholdFBDD Implication
Molecular Weight 187.22 g/mol < 300 g/mol High ligand efficiency; allows mass addition during optimization.
cLogP ~1.5< 3.0Ensures aqueous solubility at high screening concentrations (mM).
H-Bond Donors 1 3Minimizes desolvation penalties upon target binding.
H-Bond Acceptors 4 3 (Marginal)Provides multiple points for target engagement.
Rotatable Bonds 2 3Low entropic penalty upon binding to the target pocket.

Experimental Workflow Visualization

FBDD_Workflow Scaffold Thiazole Scaffold (CAS: 40235-78-7) TSA Tier 1: TSA (Target Binding) Scaffold->TSA Biophysical Screen TRFRET Tier 2: TR-FRET (Kinase Inhibition) TSA->TRFRET u0394Tm > 0.5u00b0C Tox Tier 3: CellTiter-Glo (Cytotoxicity) TRFRET->Tox IC50 < 1 mM Lead Hit-to-Lead Optimization Tox->Lead CC50 > 5 mM

Fig 1: Three-tier FBDD screening cascade for the thiazole scaffold.

Tier 1: Biophysical Validation via Thermal Shift Assay (TSA)

Causality & Rationale: Fragments bind weakly; thus, standard enzymatic assays are prone to noise at the high concentrations (1–5 mM) required for screening. The Fluorescence Thermal Shift Assay (FTSA/DSF) bypasses enzymatic function entirely, measuring the thermodynamic stabilization ( ΔTm​ ) of the target protein upon ligand binding[3]. As the protein melts, hydrophobic cores are exposed, binding the SYPRO Orange dye and triggering a massive increase in fluorescence.

Assay Validation & Controls: A self-validating TSA must include a DMSO-only vehicle control to establish the baseline Tm​ , as high DMSO concentrations (up to 5%) can intrinsically destabilize proteins.

Step-by-Step Protocol:
  • Compound Preparation: Dissolve Ethyl 2-hydroxy-4-methyl-1,3-thiazole-5-carboxylate in 100% anhydrous DMSO to create a 100 mM stock.

  • Master Mix Formulation: In a 1.5 mL tube, combine target protein (e.g., a model kinase) to a final concentration of 2 μ M, SYPRO Orange dye (5x final concentration), and assay buffer (20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM DTT).

  • Plate Assembly: Dispense 19 μ L of the Master Mix into a 384-well PCR plate.

  • Fragment Addition: Add 1 μ L of the fragment stock (diluted to 20 mM in DMSO) to achieve a final screening concentration of 1 mM (5% final DMSO).

  • Thermal Cycling: Seal the plate with an optically clear film. Centrifuge at 1,000 x g for 1 minute to remove bubbles.

  • Data Acquisition: Run the plate in a real-time qPCR machine. Ramp the temperature from 25°C to 95°C at a rate of 0.05°C/sec, capturing fluorescence in the ROX/SYPRO channel (Ex: 490 nm, Em: 530 nm).

  • Analysis: Calculate the first derivative of the melt curve ( −dF/dT ). The nadir of the derivative curve represents the Tm​ . A positive hit is defined as a ΔTm​≥0.5∘ C relative to the DMSO control.

Tier 2: Biochemical Functional Assay via TR-FRET

Causality & Rationale: Heterocyclic scaffolds like thiazoles often exhibit intrinsic auto-fluorescence, which causes severe interference in standard fluorescence assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes Lanthanide chelates (e.g., Europium) that possess exceptionally long emission half-lives (milliseconds)[4]. By introducing a 50–100 microsecond delay before reading the plate, all short-lived background fluorescence from the thiazole fragment decays, yielding a pristine, interference-free signal[5].

Assay Validation & Controls: The assay must calculate a Z'-factor. Use a reaction lacking ATP as the 0% activity (minimum FRET) control, and a DMSO vehicle reaction as the 100% activity (maximum FRET) control. A Z'-factor > 0.5 validates the assay's robustness.

Step-by-Step Protocol:
  • Kinase Reaction Setup: In a low-volume 384-well white microplate, add 5 μ L of the target kinase (e.g., 5 nM final) suspended in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl 2​ , 1 mM EGTA, 0.01% Brij-35).

  • Fragment Incubation: Add 2.5 μ L of the thiazole fragment (dose-response from 10 μ M to 5 mM). Incubate for 15 minutes at room temperature to allow pre-equilibrium binding.

  • Reaction Initiation: Add 2.5 μ L of a substrate mix containing 100 nM biotinylated peptide substrate and ATP (at the predetermined Km​ for the specific kinase). Incubate for 60 minutes at room temperature.

  • Quench & Detection: Add 10 μ L of Detection Buffer containing 20 mM EDTA (to chelate Mg 2+ and halt kinase activity), 2 nM Europium-labeled anti-phospho antibody (Donor), and 10 nM Streptavidin-APC (Acceptor).

  • Equilibration: Incubate the plate in the dark for 60 minutes.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar or EnVision). Excite at 320 nm; measure emission at 615 nm (Europium) and 665 nm (APC) after a 100 μ s delay.

  • Analysis: Calculate the FRET ratio (665 nm / 615 nm). Plot the ratio against the log of the fragment concentration to determine the baseline IC50​ .

Tier 3: Phenotypic Counter-Screen (Cytotoxicity)

Causality & Rationale: Before investing medicinal chemistry resources to derivatize the Ethyl 2-hydroxy-4-methyl-1,3-thiazole-5-carboxylate core, it is imperative to confirm that the unsubstituted scaffold does not possess broad, non-specific cytotoxicity (e.g., membrane permeabilization or mitochondrial uncoupling). ATP-dependent luminescence provides a direct, metabolically linked readout of cell viability.

Step-by-Step Protocol:
  • Cell Seeding: Seed HEK293 or HepG2 cells at 1,000 cells/well in 20 μ L of complete media in a 384-well opaque white plate. Incubate overnight at 37°C, 5% CO 2​ .

  • Treatment: Pin-transfer or pipette the thiazole fragment to achieve final concentrations of 1 mM and 5 mM. Include Staurosporine (10 μ M) as a positive control for cell death.

  • Incubation: Incubate the treated cells for 48 hours.

  • Detection: Equilibrate the plate and the CellTiter-Glo reagent to room temperature for 30 minutes. Add 20 μ L of CellTiter-Glo reagent to each well.

  • Lysis: Shake the plate vigorously on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Readout: Measure luminescence on a multimode plate reader (integration time: 0.5 seconds/well).

Data Interpretation & Hit Triage

To justify advancing the Ethyl 2-hydroxy-4-methyl-1,3-thiazole-5-carboxylate scaffold into a synthetic expansion program, the in vitro data must meet the following strict triage criteria:

Table 2: Triage Criteria for Scaffold Progression
AssayParameter MeasuredProgression ThresholdInterpretation of Failure
TSA ΔTm​ (Thermal Shift) 0.5 °C at 1 mMScaffold does not physically engage the target pocket.
TR-FRET IC50​ (Functional Inhibition) 2 mMScaffold binds but does not disrupt target function.
Cytotoxicity CC50​ (Cell Viability)> 5 mMScaffold exhibits inherent pan-assay interference or non-specific toxicity.

References

  • 1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview. Bentham Science. URL:[Link][1]

  • Going Small: Using Biophysical Screening to Implement Fragment Based Drug Discovery. IntechOpen. URL:[Link][2]

  • Fluorescence Thermal Shift Assay based High Through-put Screening in Small Molecule Drug Discovery: A Brief Overview. Innovation Forever. URL:[Link][3]

  • Optimization and validation of a DYRK1A TR-FRET assay for high-throughput screening. NIH / PubMed Central. URL:[Link][5]

  • TR-FRET Technology: Principle, Advantages, and Applications. Sino Biological. URL: [Link][4]

Sources

Application

Application Note: Utilizing Ethyl 2-hydroxy-4-methyl-1,3-thiazole-5-carboxylate in Targeted Drug Discovery

Executive Summary Ethyl 2-hydroxy-4-methyl-1,3-thiazole-5-carboxylate (CAS 40235-78-7) is a highly versatile, multi-functionalized heterocyclic building block. The thiazole scaffold is ubiquitous in medicinal chemistry,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 2-hydroxy-4-methyl-1,3-thiazole-5-carboxylate (CAS 40235-78-7) is a highly versatile, multi-functionalized heterocyclic building block. The thiazole scaffold is ubiquitous in medicinal chemistry, featured in over 18 1[1]. This application note provides a comprehensive guide to utilizing this specific precursor for the rational design and synthesis of bioactive libraries, detailing the mechanistic rationale, validated protocols, and downstream applications in drug discovery.

The Chemical Logic: Why this Precursor?

The thiazole ring provides a unique combination of hydrogen-bonding capacity (via the N3 atom) and lipophilicity (via the S1 atom), which enhances target binding and metabolic stability. Ethyl 2-hydroxy-4-methyl-1,3-thiazole-5-carboxylate offers three orthogonal vectors for diversification:

  • C2-Hydroxyl Group : Exists in a tautomeric equilibrium with its thiazol-2-one form. It is typically activated via halogenation to form a highly reactive 2-chloro intermediate, enabling rapid nucleophilic aromatic substitution (SNAr).

  • C4-Methyl Group : Provides steric shielding and can be selectively functionalized under radical conditions to modulate the molecule's electronic profile[2].

  • C5-Ester Group : Can be hydrolyzed to the corresponding carboxylic acid for amide coupling, or modified to synthesize complex pharmacophores like 1[1].

Workflow A Precursor Ethyl 2-hydroxy-4-methyl- 1,3-thiazole-5-carboxylate B Activation 2-Chloro Intermediate A->B POCl3, Reflux (Protocol A) C SNAr Diversification (Amines, Thiols) B->C DIPEA, Heat (Protocol B) D C5 Modification (Hydrolysis/Amidation) C->D NaOH, then Coupling Reagents E Bioactive Library (e.g., PTP1B Inhibitors) D->E SAR Screening

Fig 1: Synthetic workflow from the thiazole precursor to bioactive compound libraries.

Physicochemical Properties & Quality Control

Before initiating synthesis, the precursor must be validated to ensure batch-to-batch reproducibility.

  • Chemical Name : Ethyl 2-hydroxy-4-methyl-1,3-thiazole-5-carboxylate

  • CAS Number : 3[3]

  • Molecular Formula : C7H9NO3S

  • Physical Form : Powder, stable at room temperature[4]

Validated Methodologies & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems with integrated In-Process Controls (IPC).

Protocol A: Activation via Chlorination

Objective : Synthesis of Ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate. Causality : The native C2-OH is a poor leaving group. Conversion to the C2-Cl using Phosphorus oxychloride (POCl3) transforms the position into a highly electrophilic center primed for SNAr. POCl3 acts as both the solvent and the chlorinating agent.

  • Setup : In an oven-dried, argon-purged 100 mL round-bottom flask, suspend Ethyl 2-hydroxy-4-methyl-1,3-thiazole-5-carboxylate (10.0 g, 53.4 mmol) in POCl3 (30 mL, ~6 equiv).

  • Catalysis : Add N,N-Dimethylaniline (DMA, 1.5 mL) dropwise. Rationale: DMA acts as a catalyst by forming a highly reactive Vilsmeier-Haack type intermediate with POCl3, accelerating the conversion of the tautomeric C2-OH to C2-Cl.

  • Reaction : Heat the mixture to reflux (105°C) for 3 hours.

  • IPC (Self-Validation) : Quench a 50 µL aliquot in ice water, extract with EtOAc, and analyze via TLC (Hexane:EtOAc 3:1). The starting material (Rf ~0.2) must be completely consumed, replaced by a non-polar spot (Rf ~0.7).

  • Workup : Cool the mixture to room temperature. Carefully pour the reaction mixture over crushed ice (200 g) under vigorous stirring to quench excess POCl3. Warning: This quench is highly exothermic; maintain temperature below 20°C.

  • Isolation : Extract the aqueous phase with Dichloromethane (3 x 100 mL). Wash the combined organic layers with saturated NaHCO3, brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

Protocol B: Library Generation via SNAr

Objective : Parallel diversification at the C2 position. Causality : The 2-chloro-thiazole intermediate is highly reactive toward nucleophiles due to the electron-withdrawing nature of the C5-ester and the thiazole nitrogen, which stabilize the Meisenheimer complex during substitution.

  • Setup : In a 20 mL scintillation vial, dissolve the 2-chloro intermediate (1.0 mmol) in anhydrous DMF (5 mL).

  • Reagent Addition : Add the desired nucleophile (e.g., substituted aniline, 1.2 mmol) and N,N-Diisopropylethylamine (DIPEA, 2.5 mmol). Rationale: DIPEA is a sterically hindered, non-nucleophilic base that efficiently scavenges the HCl byproduct, preventing protonation of the incoming nucleophile without competing for the electrophile.

  • Reaction : Heat at 80°C for 12 hours.

  • IPC (Self-Validation) : Monitor by LC-MS. Confirm the mass shift corresponding to the displacement of chlorine (-35.5 Da) plus the addition of the nucleophile mass.

  • Isolation : Dilute with water (15 mL) to precipitate the product. Filter, wash with cold water, and recrystallize from EtOH to yield the pure C2-substituted derivative.

Mechanism cluster_0 Thiazole Scaffold Pharmacophore Map Target Biological Target (e.g., PTP1B / Cancer Cell Lines) N1 Nitrogen (N3) Hydrogen Bond Acceptor N1->Target H-Bond S1 Sulfur (S1) Lipophilic Interaction S1->Target Hydrophobic C2 C2 Substituent Target Specificity C2->Target Steric/Electronic C5 C5 Ester/Amide Solubility & Binding C5->Target H-Bond/Steric

Fig 2: Pharmacophore mapping of the thiazole scaffold interacting with biological targets.

Data Presentation & Downstream Applications

The versatility of this scaffold allows for the rapid generation of diverse compound libraries. Table 1 summarizes the optimization parameters for the SNAr diversification (Protocol B), demonstrating the causality of solvent and base selection.

Table 1: Optimization of SNAr Conditions for C2-Diversification

SolventBaseTemperature (°C)Time (h)Conversion (%)Causality / Observation
THFTEA65 (Reflux)2445Low boiling point limits reaction rate; TEA competes slightly as a nucleophile.
DMFK2CO3801870Heterogeneous base leads to inconsistent kinetics and lower yields.
DMF DIPEA 80 12 >95 Homogeneous, non-nucleophilic base efficiently scavenges HCl.
DMSODIPEA100885Faster kinetics, but higher risk of product degradation and difficult workup.

Once diversified, these thiazole derivatives exhibit potent biological activities. For instance, modifications at the C5 position (converting the ester to substituted phenoxymethyl groups) have yielded highly selective Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors, a major target for type 2 diabetes and breast cancer[1]. Table 2 summarizes the structure-activity relationship (SAR) trends observed in recent literature.

Table 2: Pharmacological Profiles of Thiazole-5-carboxylate Derivatives

Structural ModificationPrimary Biological TargetObserved Activity (IC50)Mechanistic RationaleReference
C5-Phenoxymethyl substitutionProtein Tyrosine Phosphatase 1B (PTP1B)~4.46 μMEnhanced lipophilic interactions within the allosteric pocket.[1]
C2-Hydrazono/Aryl substitutionCancer Cell Lines (HCT-116, HepG2)5.71 - 23.3 μMInduction of apoptosis; electron-donating groups improve efficacy.[2]
C2-Amino-4-alkyl substitution14-α-demethylase (Leishmania)High potency (varies)Nitrogen lone pairs coordinate with the heme iron of the target enzyme.[1]

Sources

Method

Application Note: HPLC Method Development and Validation for Ethyl 2-hydroxy-4-methyl-1,3-thiazole-5-carboxylate

Abstract & Introduction Thiazole-containing heterocycles are essential pharmacophores in modern drug discovery, frequently serving as the core scaffold for antibacterial, anticancer, and antiviral therapeutics[1]. Ethyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract & Introduction

Thiazole-containing heterocycles are essential pharmacophores in modern drug discovery, frequently serving as the core scaffold for antibacterial, anticancer, and antiviral therapeutics[1]. Ethyl 2-hydroxy-4-methyl-1,3-thiazole-5-carboxylate is a highly functionalized building block often utilized in the synthesis of complex active pharmaceutical ingredients (APIs).

Analyzing this compound via High-Performance Liquid Chromatography (HPLC) presents unique chromatographic challenges due to its structural features: a basic thiazole nitrogen, an acidic hydroxyl group capable of tautomerism, and a hydrophobic ethyl ester moiety. This application note provides a comprehensive, self-validating RP-HPLC protocol designed to overcome these challenges, ensuring high resolution, peak symmetry, and quantitative reliability.

Physicochemical Profiling & Chromatographic Rationale

To develop a robust method, experimental choices must be dictated by the molecule's intrinsic physicochemical properties rather than trial and error. Reversed-phase HPLC (RP-HPLC) is considered the gold standard for determining the purity and lipophilicity of thiazole derivatives[2].

Keto-Enol Tautomerism and pH Control

The most critical challenge in analyzing 2-hydroxythiazoles is their dynamic keto-enol tautomerism (2-hydroxythiazole thiazol-2-one). At near-neutral pH (pH 6–8), the interconversion rate between the enol and keto forms often aligns with the chromatographic timescale. Because these two tautomers possess slightly different polarities, this dynamic equilibrium manifests as severe peak broadening, tailing, or even split peaks.

The Solution: By lowering the mobile phase pH to ~2.7 using 0.1% Formic Acid, we fully protonate the basic nitrogen and suppress the ionization of the hydroxyl group. This acidic environment effectively "locks" the molecule into a single predominant tautomeric state (or vastly accelerates the interconversion kinetics), resulting in a sharp, symmetrical peak. Furthermore, the acidic pH suppresses the ionization of residual silanols on the silica stationary phase, preventing secondary retention mechanisms that cause tailing.

Tautomerism Keto Thiazol-2-one Form (Keto) Neutral Neutral pH (pH 6-8) Dynamic Equilibrium Keto->Neutral  Interconversion   Acidic Acidic pH (pH 2.7) Locked State / Fast Kinetics Keto->Acidic Enol 2-Hydroxythiazole Form (Enol) Enol->Neutral Enol->Acidic Broad Peak Broadening / Splitting Neutral->Broad Sharp Sharp, Symmetrical Peak Acidic->Sharp

Fig 1. Effect of mobile phase pH on keto-enol tautomerism and chromatographic peak shape.

UV Detection Wavelength Selection

The 5-carboxylate (ethyl ester) extends the π -conjugation of the thiazole ring. Spectroscopic studies on structurally analogous thiazole-5-carboxylates demonstrate strong π→π∗ transitions from the HOMO to the LUMO+1 orbital, typically yielding absorption maxima ( λmax​ ) between 257 nm and 285 nm[3]. To maximize the signal-to-noise (S/N) ratio while avoiding the background absorbance of organic modifiers at lower wavelengths, 270 nm is selected as the optimal detection wavelength.

Experimental Protocol: A Self-Validating System

This step-by-step protocol is designed with built-in System Suitability Testing (SST) to ensure the method validates its own performance prior to any sample analysis.

Reagents and Materials
  • Analyte: Ethyl 2-hydroxy-4-methyl-1,3-thiazole-5-carboxylate (Reference Standard, >99.0% purity).

  • Solvents: HPLC-grade Acetonitrile (ACN), Ultrapure Water (18.2 M Ω⋅ cm).

  • Modifiers: MS-grade Formic Acid (FA).

  • Column: End-capped C18 column (e.g., Phenomenex Luna C18 or Waters XBridge C18, 150 mm × 4.6 mm, 3.5 µm)[1].

Chromatographic Conditions

Table 1: Optimized Gradient RP-HPLC Parameters

ParameterSpecification
Column C18, 150 mm × 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water (v/v)
Mobile Phase B 0.1% Formic Acid in Acetonitrile (v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C ± 2 °C
Injection Volume 10 µL
Detection Wavelength UV at 270 nm
Gradient Program 0-2 min: 10% B 2-12 min: 10% 90% B 12-15 min: 90% B 15-15.1 min: 90% 10% B 15.1-20 min: 10% B (Re-equilibration)
Step-by-Step Execution
  • Mobile Phase Preparation: Add 1.0 mL of Formic Acid to 1000 mL of Ultrapure Water (Phase A). Repeat for Acetonitrile (Phase B). Degas both solvents via ultrasonication for 10 minutes.

  • Standard Preparation: Accurately weigh 10.0 mg of the reference standard. Dissolve in 10 mL of Diluent (50:50 Water:ACN) to create a 1.0 mg/mL stock solution. Sonicate to ensure complete dissolution. Dilute to a working concentration of 100 µg/mL.

  • Sample Preparation: Prepare samples at a target concentration of 100 µg/mL using the same Diluent. Filter all solutions through a 0.22 µm PTFE syringe filter prior to injection.

  • Column Equilibration: Purge the system and equilibrate the column with the initial gradient conditions (10% B) for at least 20 column volumes until the baseline is stable.

System Suitability Testing (Self-Validation Criteria)

Before analyzing unknown samples, inject the 100 µg/mL standard six times consecutively. The system is considered "validated for use" only if the following criteria are met:

  • Retention Time ( tR​ ) Precision: %RSD ≤1.0% .

  • Peak Area Precision: %RSD ≤2.0% .

  • Tailing Factor ( Tf​ ): 0.8≤Tf​≤1.5 (Ensures tautomerism and silanol interactions are suppressed).

  • Theoretical Plates ( N ): N>5000 .

Method Development & Validation Workflow

The development of this method follows a structured, logical progression aligned with International Council for Harmonisation (ICH) Q2(R1) guidelines.

Workflow Start Compound Profiling pKa & LogP Analysis Phase1 Mobile Phase Screening (Buffer vs. Organic) Start->Phase1 Phase2 pH Optimization (Suppress Tautomerism) Phase1->Phase2 Phase3 Gradient Tuning (Resolution & Run Time) Phase2->Phase3 Val Method Validation (ICH Q2 Guidelines) Phase3->Val

Fig 2. Logical workflow for thiazole derivative HPLC method development and validation.

Validation Summary Data

Following optimization, the method must be validated. Based on standard FDA and ICH requirements for novel thiazole derivatives[4], the expected validation parameters for this method are summarized below.

Table 2: ICH Method Validation Acceptance Criteria & Expected Results

Validation ParameterMethodologyAcceptance CriteriaExpected Result for Thiazole Derivative
Specificity Inject blank, standard, and stressed samples (acid/base/oxidative).No interference at the tR​ of the analyte.Peak purity angle < purity threshold.
Linearity 5 concentration levels (e.g., 10 to 150 µg/mL).Correlation coefficient ( R2 ) ≥0.999 . R2>0.9995
Accuracy (Recovery) Spike samples at 50%, 100%, and 150% of target concentration.Mean recovery between 95.0% and 105.0%[4].98.5% - 101.2%
Precision (Repeatability) 6 replicate injections of 100% test concentration.Peak area %RSD ≤2.0% [4].%RSD ≈0.8%
Limit of Detection (LOD) S/N ratio of 3:1.- ∼0.5 µg/mL
Limit of Quantitation (LOQ) S/N ratio of 10:1.- ∼1.5 µg/mL

Conclusion

The quantitative analysis of Ethyl 2-hydroxy-4-methyl-1,3-thiazole-5-carboxylate requires strict control over the chromatographic microenvironment. By utilizing a 0.1% Formic Acid modified mobile phase, this protocol successfully mitigates keto-enol tautomerism and secondary silanol interactions, resulting in sharp, highly reproducible peaks. The integration of a self-validating System Suitability Test ensures that this method can be reliably deployed in routine quality control, stability testing, and pharmacokinetic profiling during drug development.

References

  • Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method Source: ACS Omega URL:[Link]

  • A Convenient Synthesis of 2-Substituted Thiazole-5-carboxylates Source: ResearchGate URL:[Link]

Sources

Application

Application Note: Catalytic Functionalization of Ethyl 2-hydroxy-4-methyl-1,3-thiazole-5-carboxylate in Drug Discovery

Executive Summary As a Senior Application Scientist, I frequently encounter challenges in the late-stage functionalization of heterocyclic scaffolds. Ethyl 2-hydroxy-4-methyl-1,3-thiazole-5-carboxylate is a privileged bu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter challenges in the late-stage functionalization of heterocyclic scaffolds. Ethyl 2-hydroxy-4-methyl-1,3-thiazole-5-carboxylate is a privileged building block, particularly valuable in the synthesis of PI3K/Akt/mTOR signaling pathway inhibitors[1]. However, its direct use in transition-metal catalysis is hindered by its electronic tautomerism. This Application Note details the mechanistic rationale and validated protocols for activating this scaffold, enabling its use in Palladium-catalyzed Suzuki-Miyaura cross-couplings and advanced Silver/Palladium-catalyzed decarboxylative couplings.

Mechanistic Insights & Causality

In solution, the 2-hydroxythiazole motif predominantly exists as its thermodynamically stable tautomer, thiazol-2(3H)-one. This lactam-like stability renders the C2 position inert to direct transition-metal-catalyzed cross-coupling. Therefore, electrophilic activation is a mandatory prerequisite[2].

Treatment with phosphorus oxychloride (POCl₃) converts the carbonyl oxygen into a reactive imidoyl chloride, yielding ethyl 2-chloro-4-methylthiazole-5-carboxylate. The causality here is strictly electronic: the electron-withdrawing nature of the 5-carboxylate group synergizes with the highly electronegative chlorine atom, profoundly depleting the electron density at the C2 carbon. This electron-deficient environment lowers the activation energy required for the initial oxidative addition step by an electron-rich Pd(0) species, making the substrate an exceptional electrophile for cross-coupling.

Workflow A Ethyl 2-hydroxy- 4-methylthiazole- 5-carboxylate B Electrophilic Activation (POCl3, Reflux) A->B C Activated Substrate (2-Chloro derivative) B->C D Pd-Catalyzed Cross-Coupling C->D E Target Pharmacophore (PI3K/Akt Inhibitor) D->E

Workflow for the catalytic functionalization of the thiazole scaffold.

Protocol 1: Electrophilic Activation and Suzuki-Miyaura Coupling

This self-validating two-step protocol ensures high-fidelity conversion. The shift from a polar, hydrogen-bonding substrate to a non-polar chlorinated intermediate allows for unambiguous reaction monitoring via Thin-Layer Chromatography (TLC).

Step 1.1: Synthesis of Ethyl 2-chloro-4-methylthiazole-5-carboxylate
  • Reagent Loading: Charge a dry, round-bottom flask with ethyl 2-hydroxy-4-methyl-1,3-thiazole-5-carboxylate (10.0 mmol).

  • Activation: Slowly add POCl₃ (30.0 mmol, 3 equiv.). Expert Insight: Do not use a solvent; neat POCl₃ drives the equilibrium forward and acts as its own solvent[2].

  • Reflux: Heat the mixture to 105 °C under an inert argon atmosphere for 3 hours.

  • Quenching (Critical Step): Cool the mixture to room temperature and carefully pour it dropwise over crushed ice (100 g) with vigorous stirring. Causality: POCl₃ hydrolysis is violently exothermic. Ice prevents thermal degradation of the newly formed imidoyl chloride.

  • Isolation: Extract with dichloromethane (3 × 50 mL), wash the combined organic layers with saturated aqueous NaHCO₃, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Step 1.2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
  • Reaction Setup: In a Schlenk tube, combine the activated ethyl 2-chloro-4-methylthiazole-5-carboxylate (1.0 mmol), arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 mmol, 5 mol%). Expert Insight: The bidentate dppf ligand provides a sterically demanding and electron-rich environment that accelerates the reductive elimination step, minimizing protodeboronation side-reactions.

  • Solvent System: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 5 mL). The water is essential to dissolve the base and activate the boronic acid via the formation of a reactive boronate complex.

  • Coupling: Heat at 90 °C for 12 hours. Monitor via TLC until the complete disappearance of the chlorinated starting material.

  • Purification: Dilute with ethyl acetate, wash with brine, dry, and purify via silica gel flash chromatography.

CatalyticCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition Intermediate (Pd^II) Pd0->OxAdd 1. Oxidative Addition (2-Chlorothiazole) TransMet Transmetalation Intermediate (Pd^II) OxAdd->TransMet 2. Transmetalation (Arylboronic Acid + Base) TransMet->Pd0 3. Reductive Elimination (Yields C2-Arylated Thiazole)

Catalytic cycle of the Pd-catalyzed Suzuki-Miyaura cross-coupling.

Protocol 2: Advanced Decarboxylative Cross-Coupling

For applications where the C5 position must be functionalized, the ester can be hydrolyzed to a carboxylate salt and subjected to bimetallic Ag/Pd decarboxylative cross-coupling[3].

  • Hydrolysis: Saponify the ethyl ester using KOH in Ethanol/H₂O to yield the potassium thiazole-5-carboxylate salt.

  • Catalytic Setup: Combine the potassium salt (1.5 mmol), aryl triflate (1.0 mmol), Ag₂CO₃ (10 mol%), PdCl₂ (3 mol%), and PPh₃ (9 mol%) in a dry Schlenk tube.

  • Solvent & Heating: Add NMP/Quinoline (3 mL) and heat to 120 °C for 16 hours.

  • Causality: The Ag(I) catalyst lowers the activation barrier for protodecarboxylation, generating an organosilver intermediate. This intermediate seamlessly undergoes transmetalation with the Pd(II)-aryl complex (formed via oxidative addition of the aryl triflate). Operating at 120 °C (rather than the 170 °C required for copper catalysts) strictly suppresses unwanted transesterification side-reactions[3].

Quantitative Data Summary

The table below summarizes the expected yields and parameters for the catalytic transformations utilizing this thiazole scaffold.

SubstrateCatalyst SystemCoupling PartnerTransformationYield (%)
Ethyl 2-chloro-4-methylthiazole-5-carboxylatePd(dppf)Cl₂ / K₂CO₃Phenylboronic acidSuzuki-Miyaura Coupling85
Ethyl 2-chloro-4-methylthiazole-5-carboxylatePd(PPh₃)₄ / Na₂CO₃4-Fluorophenylboronic acidSuzuki-Miyaura Coupling81
Potassium 2,4-dimethylthiazole-5-carboxylateAg₂CO₃ / PdCl₂ / PPh₃2-Naphthyl triflateDecarboxylative Coupling31*

*Note: Decarboxylative coupling yields for this specific electron-rich scaffold are highly sensitive to ligand selection and represent an area of active optimization[3].

Sources

Method

Application Note: Divergent Synthesis of Novel Thiazole Derivatives from Ethyl 2-hydroxy-4-methyl-1,3-thiazole-5-carboxylate

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols Executive Summary Thiazole scaffolds are ubiquitous in modern drug disc...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Executive Summary

Thiazole scaffolds are ubiquitous in modern drug discovery, serving as critical pharmacophores in antimicrobial, antineoplastic, and anti-inflammatory agents. Ethyl 2-hydroxy-4-methyl-1,3-thiazole-5-carboxylate (CAS: 40235-78-7) represents a highly versatile, trifunctional building block[1]. This application note details the mechanistic rationale, physicochemical profiling, and validated protocols for utilizing this intermediate to synthesize complex, highly functionalized thiazole libraries.

Mechanistic Rationale & Scaffold Analysis

The utility of ethyl 2-hydroxy-4-methyl-1,3-thiazole-5-carboxylate stems from its three distinct functional vectors, which allow for orthogonal diversification:

  • C2-Hydroxyl/Oxo Group (The Activation Site): This position exhibits lactam-lactim tautomerism. While the thiazol-2-one (lactam) form is thermodynamically favored in polar environments, the 2-hydroxythiazole (lactim) form can be chemically trapped by strong electrophiles (e.g., POCl3​ ) to generate a highly reactive 2-chloro intermediate[2].

  • C4-Methyl Group (The Modulator): Provides steric shielding and electron-donating properties that stabilize the heteroaromatic ring against ring-opening during extreme reaction conditions (such as high-temperature chlorination).

  • C5-Carboxylate Ester (The Diversification Hub): An orthogonal functional group that remains stable during C2-functionalization but can be selectively hydrolyzed and converted into amides or reduced to alcohols post-activation.

Historically, the core is synthesized via the thiocyanation of ethyl acetoacetate, yielding the 2-hydroxy-4-methylthiazole core through spontaneous cyclization[3]. For library synthesis, converting the C2-hydroxyl to a C2-chloride is the critical first step.

Physicochemical Properties

Table 1: Physicochemical Profile of the Core Scaffold

PropertyValue
IUPAC Name Ethyl 2-hydroxy-4-methyl-1,3-thiazole-5-carboxylate
CAS Number 40235-78-7
Molecular Formula C7​H9​NO3​S
Molecular Weight 187.21 g/mol
Physical Form Crystalline Powder
Storage Temperature Room Temperature (RT)

Experimental Workflows & Protocols

Workflow A Ethyl 2-hydroxy-4-methyl- 1,3-thiazole-5-carboxylate B POCl3 / DMF Activation A->B C Ethyl 2-chloro-4-methyl- thiazole-5-carboxylate B->C D SNAr / Cross-Coupling (C2 Diversification) C->D E LiOH Hydrolysis & Amide Coupling (C5 Diversification) D->E F Novel Thiazole Derivatives E->F

Divergent synthesis workflow for novel thiazole derivatives from the core scaffold.

Protocol A: Activation via Chlorination

Objective: Convert the relatively inert C2-hydroxyl group into a labile chloride leaving group for downstream cross-coupling.

Causality & Design: Phosphorus oxychloride ( POCl3​ ) is utilized not just as a chlorinating agent, but as the solvent to ensure pseudo-first-order kinetics. Thionyl chloride ( SOCl2​ ) is generally too mild to trap the lactim tautomer efficiently. The addition of catalytic N,N-Dimethylformamide (DMF) generates a highly electrophilic Vilsmeier-Haack-type intermediate, significantly accelerating the activation of the C2-hydroxyl group and preventing thermal degradation[4].

Table 2: Optimization of Chlorination Conditions

Reagent SystemTemp (°C)Time (h)Conversion (%)Observation / Byproducts
POCl3​ (neat)105665Incomplete conversion; unreacted SM
POCl3​
  • DMF (cat.)
105 3 >95 Clean conversion; optimal condition
SOCl2​
  • DMF (cat.)
  • 801240Tarry degradation; poor yield
    PCl5​ / POCl3​ 110285Decarboxylation at C5 observed

    Step-by-Step Methodology:

    • Preparation: In an oven-dried, argon-purged 100 mL round-bottom flask, suspend Ethyl 2-hydroxy-4-methyl-1,3-thiazole-5-carboxylate (10.0 mmol, 1.87 g) in neat POCl3​ (10 mL).

    • Catalysis: Add 2 drops of anhydrous DMF. (Self-Validation: The reaction mixture will transition from a heterogeneous suspension to a homogenous yellow solution as the Vilsmeier complex forms).

    • Reflux: Equip the flask with a reflux condenser and heat to 105°C for 3 hours. Monitor via TLC (Hexanes:EtOAc 3:1). The starting material ( Rf​≈0.1 ) will be consumed, yielding the non-polar 2-chloro product ( Rf​≈0.6 ).

    • Quenching (Critical Step): Cool the mixture to room temperature. Concentrate the mixture under reduced pressure to remove excess POCl3​ . Rationale: Direct aqueous quenching of large volumes of POCl3​ is violently exothermic. The generated heat and HCl will promote premature hydrolysis of the C5-ester.

    • Neutralization: Dissolve the crude residue in dichloromethane (DCM, 20 mL) and add dropwise to a vigorously stirred saturated NaHCO3​ solution at 0°C until pH 7-8 is achieved.

    • Isolation: Extract the aqueous layer with DCM (3 x 20 mL). Wash combined organics with brine, dry over anhydrous Na2​SO4​ , and concentrate to yield Ethyl 2-chloro-4-methylthiazole-5-carboxylate.

    Mechanism Step1 Thiazol-2-one (Lactam) Tautomer Step2 Tautomerization to 2-Hydroxythiazole (Lactim) Step1->Step2 Equilibrium Step3 Nucleophilic Attack on POCl3 (Vilsmeier-Haack Catalyzed) Step2->Step3 Step4 Phosphorodichloridate Intermediate Formation Step3->Step4 Step5 Intramolecular Cl- Attack (Addition-Elimination) Step4->Step5 Step6 Ethyl 2-chloro-4-methyl- thiazole-5-carboxylate Step5->Step6

    Mechanistic pathway of C2-hydroxyl activation and chlorination via POCl3.

    Protocol B: Diversification via SN​Ar (C2-Amination)

    Objective: Introduce diverse amine nucleophiles at the C2 position.

    Causality & Design: The newly formed C2-chloride is highly activated toward Nucleophilic Aromatic Substitution ( SN​Ar ) due to the electron-withdrawing nature of the adjacent thiazole nitrogen and the conjugated C5-ester.

    Step-by-Step Methodology:

    • Reaction Setup: Dissolve Ethyl 2-chloro-4-methylthiazole-5-carboxylate (1.0 mmol) in anhydrous acetonitrile (5 mL).

    • Nucleophile Addition: Add the desired primary or secondary amine (1.2 mmol) followed by N,N-Diisopropylethylamine (DIPEA, 2.0 mmol) to act as an acid scavenger.

    • Heating: Heat the mixture at 80°C for 4-6 hours. Note: For sterically hindered amines, microwave irradiation (120°C, 20 mins) is strictly recommended to drive the reaction to completion without degrading the ester.

    • Workup: Evaporate the solvent, partition between EtOAc and water, and purify the organic layer via silica gel chromatography.

    Protocol C: C5-Ester Saponification and Amidation

    Objective: Convert the C5-ethyl ester to a terminal amide for final library generation.

    Causality & Design: Lithium hydroxide ( LiOH ) is preferred over NaOH / KOH to prevent nucleophilic degradation of the thiazole ring. The resulting lithium carboxylate can be directly utilized in coupling reactions (e.g., HATU/DIPEA) to avoid isolating the highly polar, water-soluble free acid.

    Step-by-Step Methodology:

    • Hydrolysis: Dissolve the C2-functionalized ethyl ester (1.0 mmol) in a 3:1:1 mixture of THF:MeOH: H2​O (5 mL). Add LiOH⋅H2​O (3.0 mmol). Stir at room temperature for 2 hours.

    • Acidification: Carefully acidify to pH 3 using 1M HCl to precipitate the free 4-methylthiazole-5-carboxylic acid derivative. Filter and dry under vacuum.

    • Amide Coupling: Dissolve the acid (0.5 mmol) in DMF (3 mL). Add HATU (0.6 mmol) and DIPEA (1.5 mmol). Stir for 15 minutes to form the active ester, then add the target amine (0.6 mmol). Stir for 4 hours at room temperature.

    • Isolation: Dilute with ice-cold water (15 mL) to precipitate the final novel thiazole derivative. Filter, wash with water, and dry.

    References

    • [2] K. Ganapathi and A. Venkataraman. "Chemistry of the thiazoles". Indian Academy of Sciences.[Link]

    • [4] K. Ganapathi and A. Venkataraman. "Part III. Synthesis of Thiazole Derivatives Unsubstituted in Position 2: An Evaluation of Various Possible Methods". Indian Academy of Sciences. [Link]

    • [3] "Organic Reactions - Reactions of Thiocyanogen". Scribd.[Link]

    Sources

    Application

    Mass spectrometry (LC-MS) analysis parameters for Ethyl 2-hydroxy-4-methyl-1,3-thiazole-5-carboxylate

    Application Note: LC-MS/MS Method Development and Fragmentation Profiling for Ethyl 2-hydroxy-4-methyl-1,3-thiazole-5-carboxylate Prepared by: Senior Application Scientist, Mass Spectrometry Core Target Audience: Analyti...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Application Note: LC-MS/MS Method Development and Fragmentation Profiling for Ethyl 2-hydroxy-4-methyl-1,3-thiazole-5-carboxylate

    Prepared by: Senior Application Scientist, Mass Spectrometry Core Target Audience: Analytical Chemists, DMPK Scientists, and Drug Development Professionals

    Executive Summary & Physicochemical Rationale

    Ethyl 2-hydroxy-4-methyl-1,3-thiazole-5-carboxylate (C₇H₉NO₃S, Exact Mass: 187.0303 Da) is a highly functionalized heterocyclic scaffold frequently utilized in the synthesis of agrochemicals and pharmaceutical intermediates[1]. Developing a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for this compound requires a deep understanding of its structural nuances—specifically, the tautomeric equilibrium of the 2-hydroxythiazole core and the lability of the ethyl ester moiety.

    This application note details a self-validating LC-MS/MS protocol. By leveraging specific mobile phase modifiers to control tautomerization and utilizing diagnostic collision-induced dissociation (CID) pathways, this method ensures high-fidelity quantification and structural confirmation.

    Ionization Strategy and Chromatographic Causality

    The Tautomerism Challenge: 2-Hydroxythiazoles exist in a dynamic tautomeric equilibrium with their 4-thiazolin-2-one forms. On a reversed-phase LC column, if the rate of interconversion is similar to the timescale of the separation, this equilibrium can result in severe peak broadening or split peaks.

    • The Solution: We utilize 0.1% Formic Acid (FA) in both the aqueous and organic mobile phases. The acidic environment (pH ~2.7) suppresses the ionization of the hydroxyl group and drives the protonation of the thiazole nitrogen. This effectively "locks" the molecule into a single protonated species ([M+H]⁺ at m/z 188.0376), ensuring a sharp, symmetrical chromatographic peak and maximizing Electrospray Ionization Positive (ESI+) efficiency.

    Mechanistic Fragmentation (MS/MS): Upon isolation of the m/z 188.04 precursor, the molecule undergoes highly predictable fragmentation under CID. The ethyl ester group is the primary site of cleavage. As documented in lipid and ester mass spectral analyses, ethyl esters characteristically undergo neutral losses of ethylene (28 Da) via a McLafferty-type rearrangement, or ethanol (46 Da) via direct cleavage[2]. Following the ester cleavage, higher collision energies induce the opening of the thiazole ring, a well-documented fragmentation pathway for thiazole-containing pharmaceuticals[3].

    MS_Fragmentation M [M+H]+ m/z 188.04 Protonated Precursor F1 [M+H - C2H4]+ m/z 160.01 Loss of Ethylene (28 Da) M->F1 - CH2=CH2 (Rearrangement) F2 [M+H - C2H5OH]+ m/z 142.00 Loss of Ethanol (46 Da) M->F2 - CH3CH2OH (Direct Cleavage) F3 [Fragment]+ m/z 114.00 Thiazole Ring Cleavage F1->F3 - H2O / - CO (Ring Opening)

    Proposed CID MS/MS fragmentation pathway for the protonated target molecule.

    Analytical Parameters

    To facilitate easy adoption and comparison, the quantitative parameters for the LC-MS/MS system (e.g., Waters Acquity UPLC coupled to a Xevo TQ-S or equivalent triple quadrupole) are summarized below.

    Table 1: UPLC Gradient Conditions Column: C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.7 µm)

    Time (min) Flow Rate (mL/min) % Mobile Phase A (H₂O + 0.1% FA) % Mobile Phase B (MeCN + 0.1% FA) Curve
    0.00 0.400 95.0 5.0 Initial
    0.50 0.400 95.0 5.0 6 (Linear)
    3.00 0.400 10.0 90.0 6 (Linear)
    4.00 0.400 10.0 90.0 6 (Linear)
    4.10 0.400 95.0 5.0 6 (Linear)

    | 5.50 | 0.400 | 95.0 | 5.0 | 6 (Linear) |

    Table 2: Mass Spectrometer Source Parameters (ESI+)

    Parameter Setting Rationale
    Capillary Voltage 3.0 kV Optimal for small polar heterocycles.
    Desolvation Temp 500 °C Ensures complete droplet evaporation for the 0.4 mL/min flow.
    Desolvation Gas 800 L/hr Sweeps neutral solvent away from the MS inlet.

    | Cone Gas | 150 L/hr | Prevents chemical noise from entering the stepwave/ion guide. |

    Table 3: Multiple Reaction Monitoring (MRM) Transitions

    Precursor (m/z) Product (m/z) Dwell Time (ms) Cone Voltage (V) Collision Energy (eV) Purpose
    188.04 160.01 25 25 15 Quantifier (Ethylene loss)
    188.04 142.00 25 25 22 Qualifier 1 (Ethanol loss)

    | 188.04 | 114.00 | 25 | 25 | 35 | Qualifier 2 (Ring cleavage) |

    Experimental Protocol & Self-Validating Workflow

    This protocol is designed as a self-validating system. By integrating System Suitability Testing (SST) directly into the workflow, the analyst can verify instrument performance prior to committing valuable samples.

    Step 1: Reagent and Standard Preparation

    • Stock Solution: Accurately weigh 1.0 mg of Ethyl 2-hydroxy-4-methyl-1,3-thiazole-5-carboxylate and dissolve in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL (1000 µg/mL) stock. Store at -20°C.

    • Working Solutions: Serial dilute the stock in 50:50 Water:Acetonitrile to create a calibration curve ranging from 1 ng/mL to 1000 ng/mL.

    • SST Solution: Prepare a distinct 50 ng/mL solution from a separate weighing event to act as the Quality Control (QC) and SST sample.

    Step 2: System Suitability Testing (SST) - The Validation Gate Prior to running the analytical batch, the system must prove its readiness.

    • Inject a Double Blank (Mobile Phase A only) to ensure the column and injector are free of carryover. Acceptance Criteria: Target peak area must be < 20% of the Lower Limit of Quantification (LLOQ).

    • Inject the SST Solution (50 ng/mL) six consecutive times.

    • Evaluate Causality Metrics:

      • Retention Time (RT) Stability: %RSD of RT must be ≤ 1.0%. (Validates pump delivery and column equilibration).

      • Area Reproducibility: %RSD of the quantifier MRM area must be ≤ 5.0%. (Validates autosampler precision and ESI spray stability).

      • Ion Ratio: The ratio of Qualifier 1 (142.00) to Quantifier (160.01) must be within ± 20% of the established mean. (Validates collision cell gas pressure and energy calibration).

    Step 3: Analytical Execution

    • Load samples into the autosampler maintained at 4°C to prevent ester hydrolysis.

    • Execute the sequence utilizing the gradient outlined in Table 1.

    • Bracket the unknown samples with the calibration curve at the beginning and QC samples every 10 injections to monitor continuous instrument drift.

    • Data Processing: Integrate peaks using a signal-to-noise (S/N) threshold of 10:1 for the LLOQ. Confirm peak identity by ensuring the retention time matches the SST standard (± 0.1 min) and the qualifier ion ratios pass the ± 20% variance rule.

    Sources

    Technical Notes & Optimization

    Troubleshooting

    How to improve yield in Ethyl 2-hydroxy-4-methyl-1,3-thiazole-5-carboxylate synthesis

    Welcome to the Technical Support Center for Thiazole Synthesis. As a Senior Application Scientist, I frequently encounter researchers struggling with the yield and purity of ethyl 2-hydroxy-4-methyl-1,3-thiazole-5-carbox...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for Thiazole Synthesis. As a Senior Application Scientist, I frequently encounter researchers struggling with the yield and purity of ethyl 2-hydroxy-4-methyl-1,3-thiazole-5-carboxylate (CAS 40235-78-7). While this molecule is a critical building block in pharmaceutical and agrochemical development, its synthesis is notoriously sensitive to reaction conditions, reagent stability, and pH[1].

    This guide is designed to move beyond basic recipes. By understanding the mechanistic causality behind each step, you can troubleshoot effectively, eliminate byproducts, and build a self-validating experimental workflow.

    Mechanistic Overview & Synthetic Pathways

    There are two primary routes to synthesize ethyl 2-hydroxy-4-methyl-1,3-thiazole-5-carboxylate from the common precursor, ethyl 2-chloroacetoacetate [2],[1]:

    • Route A (Direct Condensation): A one-pot Hantzsch-type condensation using ammonium thiocarbamate. This is the preferred, higher-yielding route[2].

    • Route B (Diazotization-Hydrolysis): A two-step process involving the synthesis of an aminothiazole intermediate via thiourea, followed by diazotization and subsequent hydrolysis[3].

    G cluster_RouteA Route A: Direct Condensation cluster_RouteB Route B: Two-Step Diazotization SM Ethyl 2-chloroacetoacetate (CAS: 609-15-4) AmThio Ammonium thiocarbamate (H2O, 0-5 °C to RT) SM->AmThio Route A Thiourea Thiourea (EtOH, 60 °C) SM->Thiourea Route B Target Ethyl 2-hydroxy-4-methyl- 1,3-thiazole-5-carboxylate (Target, m.p. 175 °C) AmThio->Target Condensation Int Ethyl 2-amino-4-methylthiazole -5-carboxylate Thiourea->Int Cyclization Diaz 1. NaNO2, H2SO4/H3PO4 (0-5 °C) 2. H2O, Heat (Hydrolysis) Int->Diaz Diazotization Diaz->Target Hydrolysis

    Synthetic pathways for Ethyl 2-hydroxy-4-methyl-1,3-thiazole-5-carboxylate.

    Quantitative Route Comparison

    When deciding which route to implement in your lab, consider the following metrics. Route A is generally recommended for its efficiency, provided you can source or freshly prepare high-quality ammonium thiocarbamate.

    ParameterRoute A: Direct CondensationRoute B: Diazotization-Hydrolysis
    Overall Yield 65 - 75%40 - 55%
    Reaction Steps 1 (One-pot)2 (Cyclization + Hydrolysis)
    Key Reagents Ammonium thiocarbamateThiourea, NaNO₂, H₂SO₄/H₃PO₄
    Major Impurities Tarry/resinous byproductsAzo dyes, 2-chloro derivative
    Time Investment 12 - 18 hours24 - 36 hours
    Scalability High (preferred)Moderate (exothermic control needed)

    Step-by-Step Experimental Protocols

    Protocol A: Direct Condensation (Preferred)

    This protocol utilizes ammonium thiocarbamate to directly install the 2-hydroxy group during ring closure[2].

    • Preparation: Dissolve 1.0 eq (13 g) of ammonium thiocarbamate in 10 mL of distilled water. Cool the solution strictly to 0–5 °C using an ice-salt bath[2].

    • Addition: Gradually add 1.0 eq (21.5 g) of ethyl 2-chloroacetoacetate dropwise over 30–45 minutes, adding small pieces of ice directly to the mixture if necessary[2].

      • Causality: Ethyl 2-chloroacetoacetate is highly reactive[1]. Slow addition prevents localized exothermic spikes, which would otherwise decompose the thermally sensitive ammonium thiocarbamate into complex, tarry byproducts.

    • Condensation: Allow the reaction mixture to slowly warm to room temperature and stand overnight (approx. 12–16 hours)[2].

    • Isolation: Filter the precipitated crystalline product. Wash thoroughly with ice-water to remove any adhering oily impurities[2].

    • Validation: Recrystallize from ethanol. The pure product must exhibit a melting point of 175 °C[2].

    Protocol B: Diazotization-Hydrolysis (Alternative)

    Use this route if ammonium thiocarbamate is unavailable. It relies on the hydrolysis of a diazonium intermediate[3].

    • Intermediate Synthesis: React ethyl 2-chloroacetoacetate (0.05 mol) with thiourea (0.05 mol) in water/ethanol at 60 °C for 3 hours. Neutralize with NH₃ to precipitate ethyl 2-amino-4-methylthiazole-5-carboxylate (Yield: ~80%)[3].

    • Acidic Dissolution: Dissolve 0.05 mol of the intermediate in 25 mL of phosphoric acid. Slowly run in 35 mL of concentrated sulfuric acid and cool the mixture strictly to 0–5 °C[3].

      • Causality: Using a chloride-free acid system (H₃PO₄/H₂SO₄) is mandatory. If HCl is used, the chloride ions will act as nucleophiles, leading to the competitive formation of the 2-chloro derivative instead of the desired 2-hydroxy product.

    • Diazotization: Slowly add an aqueous solution of sodium nitrite (1.2 eq) while maintaining the temperature below 5 °C. Stir for 45 minutes[3].

    • Hydrolysis: Gradually warm the mixture to room temperature, then dilute with water and heat gently to drive the hydrolysis of the diazonium salt to the hydroxyl group.

    • Extraction: Extract the aqueous layer with ethyl acetate. Wash the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure[3].

    Troubleshooting FAQs

    Q: Why is my yield of the 2-hydroxythiazole so low when using ammonium thiocarbamate (Route A)? A: The primary culprit is reagent degradation. Ammonium thiocarbamate is highly unstable, especially under acidic conditions or heat[2]. If the addition of ethyl 2-chloroacetoacetate is too fast, the localized heat degrades the thiocarbamate, leading to oily, resinous byproducts instead of the desired crystalline product[2]. Ensure strict 0–5 °C temperature control during addition and use freshly prepared thiocarbamate.

    Q: In the diazotization route (Route B), my reaction mixture turned into a thick red dye instead of the 2-hydroxy product. What went wrong? A: You are observing azo dye formation. This occurs when diazotization is incomplete or the diazonium salt decomposes prematurely, allowing the diazonium intermediate to couple with unreacted 2-aminothiazole starting material[2]. To prevent this:

    • Maintain the reaction strictly at 0–5 °C[1]. Thiazole diazonium salts are exceptionally unstable.

    • Ensure a slight excess of sodium nitrite (1.2 eq) is used to drive the diazotization to completion before hydrolysis begins[3].

    Q: Can I use hydrochloric acid (HCl) for the diazotization step? A: Absolutely not. If you use HCl, the abundant chloride ions in the solution will attack the highly electrophilic thiazole position via a Sandmeyer-type mechanism. This will yield ethyl 2-chloro-4-methylthiazole-5-carboxylate rather than your target 2-hydroxy compound[2]. Always use a chloride-free acid matrix, such as the phosphoric/sulfuric acid blend described in Protocol B[3].

    Q: I isolated a product from a thiocyanate condensation, but it melts at 128 °C instead of 175 °C. Is this a polymorph? A: No, it is not a polymorph. Early literature sometimes mischaracterized the 128 °C product as the target molecule[2]. However, structural validation proves otherwise.

    • Self-Validating Test: Treat your product with phosphorus oxychloride (POCl₃). True ethyl 2-hydroxy-4-methylthiazole-5-carboxylate (m.p. 175 °C) will quantitatively convert into ethyl 2-chloro-4-methylthiazole-5-carboxylate[2]. The 128 °C product will fail this conversion, indicating it is likely an acyclic intermediate or a misassigned isomer[2].

    References

    • Ganapathi, K., & Venkataraman, A. (1945). Part III. Synthesis of Thiazole Derivatives Unsubstituted in Position 2: An Evaluation of Various Possible Methods. Proceedings of the Indian Academy of Sciences.[Link]

    • Asian Publication Corporation. (2018). Synthesis of ethyl-2-amino-4-methylthiazole-5-carboxylate. Asian Journal of Chemistry.[Link]

    Sources

    Optimization

    Technical Support Center: Synthesis &amp; Optimization of Ethyl 2-hydroxy-4-methyl-1,3-thiazole-5-carboxylate

    Welcome to the Technical Support Center for the synthesis of Ethyl 2-hydroxy-4-methyl-1,3-thiazole-5-carboxylate (CAS: 40235-78-7) . This compound is a critical intermediate in drug development and agricultural chemistry...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for the synthesis of Ethyl 2-hydroxy-4-methyl-1,3-thiazole-5-carboxylate (CAS: 40235-78-7) . This compound is a critical intermediate in drug development and agricultural chemistry. Its synthesis via the Hantzsch-type condensation of ethyl α-chloroacetoacetate and ammonium thiocarbamate is highly sensitive to temperature and time. Poor thermal management often leads to tarry byproducts, isomeric impurities, or ester hydrolysis.

    This guide provides field-proven troubleshooting, kinetic optimization data, and a self-validating protocol to ensure high-yield, high-purity synthesis.

    Reaction Workflow

    G A Ethyl α-chloroacetoacetate + Ammonium thiocarbamate B Ice-cooling (0-5°C) S-Alkylation A->B Exothermic Control C Room Temp (20-25°C) Cyclization B->C 12-18 hours D Precipitation & Filtration C->D Product Crystallizes E Ethyl 2-hydroxy-4-methyl- 1,3-thiazole-5-carboxylate D->E Wash with Ice-Water/Ether

    Reaction workflow for synthesizing Ethyl 2-hydroxy-4-methyl-1,3-thiazole-5-carboxylate.

    Optimization Data: Temperature & Time Causality

    To understand why specific conditions are mandated, we must look at the kinetics of the two-step condensation. The initial S-alkylation is extremely fast and exothermic, while the subsequent intramolecular dehydration (ring closure) is slower and requires moderate thermal energy.

    Reaction PhaseTarget TemperatureTime DurationCausality (Kinetic / Thermodynamic Effect)Expected Outcome
    Reagent Addition 0 - 5 °C1 - 2 hoursSuppresses thermal degradation of thiocarbamate; controls the highly exothermic S-alkylation step.Clear to slightly cloudy mixture; no effervescent runaway or tar formation.
    Ring Cyclization 20 - 25 °C12 - 18 hoursProvides sufficient activation energy for intramolecular dehydration without triggering ester hydrolysis.Gradual precipitation of the crystalline thiazole product.
    Extended Aging (Avoid)> 25 °C> 24 hoursShifts from kinetic control to thermodynamic degradation; promotes ester hydrolysis and oxidation.Yield reduction; formation of lower-melting impurities.
    Reflux (Avoid)80 - 100 °CAnyDrives thermal decomposition, decarboxylation, and rapid polymerization of the α-haloketone.Complete loss of target compound; formation of a dark, intractable oily residue.
    Troubleshooting FAQs

    Q1: My reaction mixture turned into a dark, resinous tar immediately upon mixing the reagents. What went wrong? A: This is a classic symptom of thermal runaway. The initial reaction between ethyl α-chloroacetoacetate and ammonium thiocarbamate is highly exothermic. If the reaction is not actively cooled, the localized temperature spikes cause the α-haloketone to polymerize and the thiocarbamate to decompose 1. Causality: High temperatures lower the activation energy barrier for competing polymerization pathways. Solution: Always pre-cool your reagents to 0-5°C and control the addition rate. Historically, adding crushed ice directly to the reaction mixture has been used to quench spontaneous effervescence 1.

    Q2: Why is my crude product yielding a melting point of ~128°C instead of the expected 175°C? A: A melting point of 128°C indicates the formation of an isomeric or dimeric byproduct. This specific impurity is notoriously formed when ammonium thiocyanate is mistakenly used instead of ammonium thiocarbamate, or when temperature control fails during the S-alkylation phase. The authentic ethyl 2-hydroxy-4-methyl-1,3-thiazole-5-carboxylate has a confirmed melting point of 175°C 1. Solution: Verify your reagent identity and strictly maintain the initial 0-5°C temperature window to favor the correct mechanistic pathway.

    Q3: Can I accelerate the 12-18 hour cyclization step by heating the reaction to 50°C? A: We strongly advise against heating. While mild heating accelerates the cyclization kinetics, it simultaneously increases the rate of side reactions, specifically the hydrolysis of the C5-ethyl ester . The 12-18 hour room temperature (20-25°C) incubation operates under kinetic control, maximizing the yield of the desired ester while preserving the integrity of the functional groups.

    Q4: How can I purify the product if it is contaminated with unreacted starting materials or oily byproducts? A: The target compound is highly crystalline. Unreacted ammonium thiocarbamate is water-soluble, and unreacted α-haloketones or polymerized oils are soluble in ether. Washing the crude precipitate sequentially with ice-cold water and cold diethyl ether will efficiently remove both classes of impurities without dissolving the target thiazole 1.

    Self-Validating Standard Operating Procedure (SOP)

    This protocol is designed with built-in validation checkpoints to ensure scientific integrity at each stage of the synthesis.

    Step 1: Reagent Preparation & Exothermic Control

    • Dissolve 1.0 equivalent of freshly prepared ammonium thiocarbamate in a minimal volume of distilled water.

    • Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0-5°C.

    • Validation Checkpoint: Ensure the thiocarbamate solution is completely clear before proceeding.

    Step 2: Controlled S-Alkylation

    • Begin vigorous magnetic stirring. Slowly add 1.05 equivalents of ethyl α-chloroacetoacetate dropwise.

    • Monitor the internal temperature continuously. Adjust the addition rate so the temperature never exceeds 5°C. If spontaneous effervescence occurs, pause addition and add small bits of crushed ice directly to the mixture 1.

    • Stir at 0-5°C for 1 hour.

    • Validation Checkpoint: The mixture should remain pale and free of dark, resinous clumps.

    Step 3: Kinetic Cyclization

    • Remove the ice-water bath. Allow the reaction vessel to naturally warm to room temperature (20-25°C).

    • Leave the mixture to stir overnight (12 to 18 hours).

    • Validation Checkpoint: A crystalline solid should gradually precipitate from the solution as the cyclization completes.

    Step 4: Isolation and Verification

    • Filter the precipitated solid under vacuum.

    • Wash the filter cake thoroughly with ice-cold distilled water (to remove inorganic salts and unreacted thiocarbamate), followed by a brief rinse with cold diethyl ether (to remove oily polymeric impurities) 1.

    • Dry the product in a vacuum desiccator.

    • Validation Checkpoint: Determine the melting point of the dried solid. A sharp melting point at 175°C confirms the successful synthesis of ethyl 2-hydroxy-4-methyl-1,3-thiazole-5-carboxylate.

    References
    • Ganapathi, K., & Venkataraman, A. (1945). Part III. Synthesis of Thiazole Derivatives Unsubstituted in Position 2: An Evaluation of Various Possible Methods. Proceedings of the Indian Academy of Sciences.
    • Sigma-Aldrich. ethyl 2-hydroxy-4-methyl-1,3-thiazole-5-carboxylate | 40235-78-7.

    Sources

    Troubleshooting

    Technical Support Center: Troubleshooting the Degradation of Ethyl 2-hydroxy-4-methyl-1,3-thiazole-5-carboxylate

    Target Audience: Researchers, Analytical Chemists, and Process Scientists. Core Mechanistic Overview Ethyl 2-hydroxy-4-methyl-1,3-thiazole-5-carboxylate (CAS: 40235-78-7) is a highly functionalized heterocyclic building...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, Analytical Chemists, and Process Scientists.

    Core Mechanistic Overview

    Ethyl 2-hydroxy-4-methyl-1,3-thiazole-5-carboxylate (CAS: 40235-78-7) is a highly functionalized heterocyclic building block frequently utilized in medicinal chemistry[1]. Its inherent instability in solution is primarily governed by two competing structural features:

    • Keto-Enol Tautomerism: The 2-hydroxythiazole core exists in a delicate equilibrium with its 2-oxo (thiazol-2-one) tautomer. While the keto form is thermodynamically dominant in polar environments, the enol form is highly electron-rich and extremely prone to oxidative polymerization[2][3].

    • C5-Ester Activation: The thiazole ring acts as an electron-withdrawing group via inductive effects, severely activating the C5 ethyl ester towards nucleophilic attack and premature hydrolysis[3].

    Frequently Asked Questions (FAQs)

    Q1: Why does my stock solution turn dark yellow or brown over time, even at room temperature?

    Mechanistic Cause: You are observing oxidative polymerization. In solution, the compound undergoes tautomerization between the 2-hydroxy (enol) and 2-oxo (keto) forms. Protic solvents (like water or methanol) lower the activation energy for this proton transfer via the formation of hydrogen-bonded complexes[4]. The 2-hydroxy tautomer is highly reactive; its electron-rich ring is susceptible to oxidation by dissolved oxygen or trace radicals, leading to the formation of dark, polymeric degradation products[3]. Solution: Store the compound in anhydrous, aprotic solvents (e.g., MeTHF, DCM) to restrict tautomer mobility. Always sparge solvents with Argon or N₂ to remove dissolved oxygen prior to dissolution.

    Q2: During aqueous workup, I lose product mass and detect a highly polar baseline spot on TLC. What is happening?

    Mechanistic Cause: This is classic C5-ester hydrolysis. The ethyl ester at the 5-position is uniquely activated. The electron-withdrawing nature of the thiazole ring increases the electrophilicity of the ester carbonyl carbon[3]. Under basic conditions (e.g., standard NaHCO₃ washes) or strongly acidic conditions, the ester rapidly hydrolyzes into the corresponding C5-carboxylic acid, which partitions irreversibly into the aqueous layer. Solution: Perform extractions using mildly buffered aqueous solutions (pH 5.0–6.0) and keep the biphasic mixture cold (<10°C) to kinetically suppress the hydrolysis rate.

    Q3: When I use alkoxide bases (like NaOMe) for downstream reactions, the thiazole ring decomposes entirely. How can I prevent this?

    Mechanistic Cause: Strong nucleophiles like methoxide can attack the activated positions of the thiazole ring rather than acting solely as bases. This leads to the formation of Meisenheimer-like anionic adducts, which rapidly decompose, resulting in the catastrophic ring-opening of the thiazole core[5]. Solution: Replace nucleophilic bases with sterically hindered, non-nucleophilic bases (e.g., DIPEA, DBU, or LDA) to prevent ring-opening while achieving the desired deprotonation.

    Data Presentation: Stability and Reactivity Profiles

    Table 1: Solvent Effects on Tautomeric Distribution and Stability

    Solvent TypeExampleDominant TautomerProton Transfer BarrierDegradation Risk
    Polar Protic Methanol, Water2-Oxo (Keto)Low (H-bond assisted)High (Oxidation/Polymerization)
    Polar Aprotic DMF, DMSO2-Oxo (Keto)ModerateMedium (Moisture dependent)
    Non-Polar Aprotic DCM, Toluene2-Hydroxy (Enol)High (Isolated state)Low (If degassed)

    Table 2: pH Influence on C5 Ester Hydrolysis Rate

    pH RangeConditionHydrolysis RiskPrimary Mechanism
    < 2.0 Strong AcidHighAcid-catalyzed acyl cleavage
    5.0 - 6.0 Mild BufferLow (Optimal) Kinetically stable
    > 8.0 Mild/Strong BaseVery HighBase-catalyzed acyl cleavage

    Experimental Protocols

    Protocol A: Preparation of Ultra-Stable Stock Solutions

    Self-Validating Step: The absence of color change (solution remains clear/pale) over 72 hours confirms the successful exclusion of oxygen and moisture.

    • Solvent Preparation: Transfer 50 mL of anhydrous Dichloromethane (DCM) or 2-Methyltetrahydrofuran (MeTHF) into a clean, dry Schlenk flask.

    • Degassing: Sparge the solvent with high-purity Argon for exactly 20 minutes to displace dissolved O₂.

    • Dissolution: Under a positive Argon flow, add 1.0 g of Ethyl 2-hydroxy-4-methyl-1,3-thiazole-5-carboxylate. Stir gently at 15°C until fully dissolved.

    • Storage: Transfer the clear solution to an amber glass vial (to prevent photolysis), purge the headspace with Argon, seal with a PTFE-lined septum, and store at -20°C.

    Protocol B: Hydrolysis-Free Aqueous Extraction

    Self-Validating Step: Complete mass recovery in the organic phase with no baseline material on TLC indicates the ester remains intact.

    • Quenching: Quench the reaction mixture by pouring it into a pre-chilled (5°C) 0.5 M Phosphate buffer solution adjusted to pH 5.5.

    • Extraction: Add cold Ethyl Acetate (EtOAc) and agitate gently. Avoid vigorous shaking to prevent emulsion formation.

    • Separation: Allow the phases to separate. The product will reside entirely in the upper organic layer.

    • Drying: Dry the organic phase over anhydrous Na₂SO₄ (strictly avoid basic drying agents like K₂CO₃), filter, and concentrate under reduced pressure at a bath temperature not exceeding 30°C.

    Mechanistic Visualizations

    DegradationPathway Enol 2-Hydroxy Form (Minor, Reactive) Keto 2-Oxo Form (Thiazolone) (Major, Thermodynamically Stable) Enol->Keto Tautomerization (Solvent/H2O assisted) Polymer Polymerization / Darkening (Oxidative degradation) Enol->Polymer O2 / Radicals Hydrolysis C5-Carboxylic Acid (Ester Hydrolysis) Keto->Hydrolysis H2O / OH- or H+ RingOpen Ring-Opening Products (Nucleophilic attack) Keto->RingOpen Strong Nucleophiles (e.g., MeO-)

    Fig 1: Tautomerization and degradation pathways of Ethyl 2-hydroxy-4-methylthiazole-5-carboxylate.

    Workflow Step1 1. Solvent Selection Use anhydrous, aprotic (e.g., MeTHF, DCM) Step2 2. Degassing Sparge with Argon/N2 for 15-30 mins Step1->Step2 Step3 3. Dissolution Maintain T < 20°C Protect from light Step2->Step3 Step4 4. Storage Store at -20°C in amber vials Step3->Step4

    Fig 2: Optimized workflow for the preparation and storage of stable thiazole ester solutions.

    References[1] Title: ethyl 2-hydroxy-4-methyl-1,3-thiazole-5-carboxylate - Sigma-Aldrich

    Sources

    Optimization

    Technical Support Center: Column Chromatography Purification of Ethyl 2-hydroxy-4-methyl-1,3-thiazole-5-carboxylate

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this advanced troubleshooting guide to address the specific chromatographic challenges associated with Ethyl 2-hydroxy-4-methyl-...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this advanced troubleshooting guide to address the specific chromatographic challenges associated with Ethyl 2-hydroxy-4-methyl-1,3-thiazole-5-carboxylate .

    Purifying this molecule often frustrates researchers due to severe band broadening, streaking, and poor recovery. These issues are not due to poor technique, but rather the intrinsic physicochemical properties of the molecule—specifically, its dynamic lactam-lactim tautomerism and its interaction with standard stationary phases. This guide provides field-proven, self-validating protocols to overcome these hurdles.

    Part 1: Mechanistic Context & Troubleshooting FAQs

    To successfully purify this compound, you must first understand its behavior on a column. The 2-hydroxythiazole core exists in a dynamic equilibrium with its thiazol-2(3H)-one (lactam) tautomer[1]. During elution, these two forms interact differently with the stationary phase, causing the molecule to continuously re-equilibrate as it travels down the column.

    Tautomerism A Ethyl 2-hydroxy-4-methyl- 1,3-thiazole-5-carboxylate B Lactim Form (2-Hydroxythiazole) A->B Tautomerizes C Lactam Form (Thiazol-2(3H)-one) A->C Tautomerizes E Dynamic Equilibrium During Elution B->E C->E D Acidic Silanols (Standard Silica Gel) F Severe Peak Broadening & Streaking D->F Causes E->D H-Bonding

    Fig 1: Lactam-lactim tautomerism causing chromatographic streaking on silica gel.

    Q1: Why does my compound streak across the entire TLC plate and column?

    A1: The streaking is caused by the interaction between the tautomeric forms of the molecule and the acidic silanol groups on standard silica gel[2]. The lactam form possesses a strong hydrogen-bond donating NH group and a carbonyl acceptor. As the molecule shifts between the lactim and lactam forms during elution, it binds and releases from the silica at different rates, smearing the band across the column[1].

    Q2: What is the optimal solvent system to resolve this streaking?

    A2: You must chemically intervene in the mobile phase. Using a standard Hexane/Ethyl Acetate gradient is insufficient. You should add 1% Acetic Acid (AcOH) or 1% Triethylamine (TEA) to your mobile phase[2].

    • Causality: AcOH suppresses the ionization of the hydroxyl group and locks the tautomeric equilibrium, forcing the molecule to elute as a single, uniform species[3]. Conversely, TEA acts by neutralizing the acidic silanol sites on the silica gel, preventing the stationary phase from trapping the lactam form[2].

    Q3: Should I continue using standard silica gel, or switch stationary phases?

    A3: If mobile phase additives fail to sharpen the peak, the stationary phase is the limiting factor. Standard silica is inherently acidic. For acid-sensitive or highly tautomeric thiazoles, switching to Neutral Alumina or a Reverse-Phase (C18) column is highly recommended[2]. Reverse-phase chromatography bypasses silanol-driven hydrogen bonding entirely, relying instead on the lipophilicity of the ethyl ester and methyl groups for separation.

    Q4: My crude mixture has poor solubility in the initial non-polar mobile phase. How should I load it?

    A4: You must use the Dry Loading technique[2]. Because Ethyl 2-hydroxy-4-methyl-1,3-thiazole-5-carboxylate has a highly polar core but lipophilic ester/methyl substituents, it often resists dissolution in starting gradients (e.g., 90:10 Hexane:EtOAc). Attempting a liquid load will result in immediate precipitation at the column head, ruining the separation. Dry loading pre-adsorbs the compound onto silica, ensuring a perfectly narrow starting band.

    Part 2: Quantitative Data & Solvent System Selection

    The following table summarizes the expected chromatographic behavior of Ethyl 2-hydroxy-4-methyl-1,3-thiazole-5-carboxylate under various conditions. Use this data to benchmark your TLC optimization before scaling up to a preparative column.

    Solvent SystemAdditiveExpected Rf​ Peak Shape / Elution ProfileMechanism of Action
    Hexane / EtOAc (70:30)None0.15 - 0.45Severe streaking, broad tailingUnrestricted tautomerism & silanol binding.
    Hexane / EtOAc (70:30)1% AcOH~0.35Sharp, symmetrical bandSuppresses ionization; stabilizes tautomer[3].
    Hexane / EtOAc (70:30)1% TEA~0.30Sharp band, slight frontingDeactivates acidic silanols on silica[2].
    DCM / MeOH (95:5)None~0.40Moderate streakingPolar protic solvent disrupts H-bonding.
    Water / MeCN (Gradient)0.1% Formic AcidN/A (RP-C18)Excellent resolutionHydrophobic interaction; avoids silanols.
    Part 3: Self-Validating Experimental Protocols

    To guarantee scientific integrity, the following protocols are designed as self-validating systems . Each workflow includes built-in verification steps to ensure the procedure is functioning correctly before you commit your valuable crude sample.

    Workflow Step1 1. Crude Mixture Step2 2. TLC Optimization (Test Additives: 1% AcOH or TEA) Step1->Step2 Step3 3. Stationary Phase Selection Step2->Step3 Step4A Deactivated Silica (Normal Phase) Step3->Step4A Standard Step4B Neutral Alumina or C18 (Alternative Phase) Step3->Step4B Acid-Sensitive Step5 4. Dry Loading (Pre-adsorb on Silica) Step4A->Step5 Step4B->Step5 Step6 5. Gradient Elution (Monitor via UV/TLC) Step5->Step6

    Fig 2: Step-by-step decision matrix for purifying tautomeric thiazole derivatives.

    Protocol A: Preparation of a Deactivated Silica Column

    Use this protocol if you are utilizing 1% TEA to neutralize silanol interactions.

    • Slurry Preparation: Weigh the required amount of silica gel (60 Å, 230-400 mesh). Prepare a slurry using your initial, least polar mobile phase (e.g., 90:10 Hexane:EtOAc) supplemented with 1% Triethylamine (TEA)[2].

    • Column Packing: Carefully pour the slurry into a vertically secured glass column. Tap the column gently with a rubber mallet to release trapped air bubbles and ensure a uniform, tightly packed bed.

    • Self-Validation Step (Crucial): Pass exactly two column volumes of the TEA-spiked mobile phase through the packed bed. Collect the eluent in a beaker and test it with pH paper. Validation: The eluent must register as basic (pH > 8). If it is neutral, the silica has not been fully deactivated; pass another column volume of TEA-spiked solvent until the pH stabilizes.

    • Equilibration: Once validated, flush the column with one column volume of your standard mobile phase (without TEA) to remove excess free base before loading your sample.

    Protocol B: Dry Loading for Poorly Soluble Crude Mixtures

    Use this protocol to ensure a perfectly narrow loading band, which is critical for resolving structurally similar byproducts.

    • Dissolution: Dissolve the crude Ethyl 2-hydroxy-4-methyl-1,3-thiazole-5-carboxylate in a minimal volume of a volatile, polar solvent (e.g., Dichloromethane or Acetone)[2]. Ensure complete dissolution.

    • Adsorption: Add dry silica gel directly to the flask containing the dissolved crude. Use a mass ratio of 1:2 to 1:3 (Crude Mass : Silica Mass).

    • Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure until a powder is formed.

    • Self-Validation Step (Crucial): Remove the flask and inspect the powder. Validation: The material must be a completely dry, free-flowing powder that does not stick to the glass walls. If you observe clumping or a sticky residue, residual solvent remains. Do not load clumped silica, as the residual polar solvent will cause immediate band broadening. Re-dissolve in DCM, add slightly more silica, and repeat evaporation until strictly free-flowing.

    • Loading: Carefully pour the validated dry powder evenly onto the flat top of the prepared column bed. Add a 0.5 cm protective layer of sand on top to prevent disturbing the bed during solvent addition[2].

    Part 4: References
    • Thieme E-Books & E-Journals. "Product Class 17: Thiazoles". URL:[Link]

    • VDOC.PUB. "Chemistry Of Heterocyclic Compounds. Volume 34. Thiazole And Its Derivatives. Part II". URL:[Link]

    • ACS Publications. "Apparent Ionization Exponents of 4-Hydroxyquinoline, 4-Methoxyquinoline and N-Methyl-4-quinolone; Evaluation of Lactam—Lactim Tautomerism". URL:[Link]

    Sources

    Troubleshooting

    Ethyl 2-hydroxy-4-methyl-1,3-thiazole-5-carboxylate stability and storage at room temperature

    Comprehensive Troubleshooting, Stability, and Storage Guidelines As a Senior Application Scientist, I have designed this technical guide to move beyond basic handling instructions. By understanding the thermodynamic and...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Comprehensive Troubleshooting, Stability, and Storage Guidelines

    As a Senior Application Scientist, I have designed this technical guide to move beyond basic handling instructions. By understanding the thermodynamic and kinetic vulnerabilities of Ethyl 2-hydroxy-4-methyl-1,3-thiazole-5-carboxylate (CAS: 40235-78-7) [1], researchers can proactively prevent degradation, ensure reproducible assays, and maintain the integrity of this critical building block used in the synthesis of P2X3 antagonists and kinesin HSET inhibitors [2, 3].

    Core Principles of Stability (Mechanistic Causality)

    Ethyl 2-hydroxy-4-methyl-1,3-thiazole-5-carboxylate is supplied as a powder and exhibits excellent baseline stability at room temperature (RT, 20–25°C). The primary threat to this compound is not thermal degradation, but hydrolytic cleavage [3].

    The electron-withdrawing nature of the thiazole ring increases the electrophilicity of the C5-ester carbonyl carbon. When exposed to high humidity or aqueous solutions, this site becomes highly susceptible to nucleophilic attack by water, leading to the irreversible formation of 2-hydroxy-4-methyl-1,3-thiazole-5-carboxylic acid and ethanol. Furthermore, the 2-hydroxy group participates in a tautomeric equilibrium with its thiazolin-2-one form. In the solid state, the equilibrium heavily favors the stable keto form, which is why dry, room-temperature storage is optimal [1].

    Frequently Asked Questions (FAQs)

    Q: Why is room temperature (20–25°C) storage recommended over refrigeration (4°C)? A: While refrigeration generally slows kinetic degradation, it introduces a severe risk of condensation when the cold vial is opened in a humid laboratory environment. Because the primary degradation pathway for thiazole-5-carboxylates is moisture-driven ester hydrolysis, the introduction of microscopic water droplets via condensation is far more detrimental than ambient thermal exposure.

    Q: How does pH affect the stability of this compound in solution? A: In aqueous or mixed organic-aqueous solutions, extreme pH levels rapidly accelerate ester hydrolysis. Basic conditions (pH > 8) will saponify the ethyl ester within hours. Acidic conditions (pH < 3) also catalyze hydrolysis, though at a slower rate. For stock solutions, use anhydrous, aprotic solvents (e.g., DMSO or Acetonitrile) and store them at -20°C to halt solvolysis.

    Q: Does light exposure degrade the compound? A: The thiazole core is generally photostable under standard ambient laboratory lighting. However, prolonged exposure to direct UV light can induce radical-mediated oxidation of the 4-methyl group. Storage in amber glass vials is sufficient to mitigate this risk.

    Troubleshooting Guide: Analytical & Storage Issues

    Issue 1: Gradual decline in assay purity (<95%) over 6–12 months of RT storage.
    • Root Cause: Improper sealing leading to ambient moisture ingress, driving slow ester hydrolysis.

    • Scientific Resolution: Implement a double-seal protocol. Store the primary amber glass vial (equipped with a PTFE-lined cap) inside a secondary desiccator cabinet or a vacuum-sealed Mylar bag containing indicating silica gel packets.

    Issue 2: Peak splitting, tailing, or broad peaks observed during HPLC-UV analysis.
    • Root Cause: The compound's 2-hydroxy 2-oxo tautomerism can cause peak distortion if the interconversion rate is similar to the chromatographic timescale, or if secondary interactions occur with residual silanols on the stationary phase.

    • Scientific Resolution: Buffer the mobile phase to a low pH (e.g., 0.1% Trifluoroacetic acid, pH ~2.0). This suppresses the ionization of the hydroxyl group, locks the tautomeric equilibrium, and masks column silanols, ensuring a sharp, symmetrical single peak.

    Validated Experimental Protocols

    To ensure trustworthiness, the following protocols are designed as self-validating systems. They include built-in suitability checks so you can verify the integrity of your own data.

    Protocol A: HPLC-UV Method for Purity & Hydrolysis Monitoring

    This method separates the intact ester from its primary carboxylic acid degradant.

    • Sample Preparation: Dissolve the compound at 1.0 mg/mL in anhydrous Acetonitrile. (Do not use water/methanol mixtures for the diluent to prevent in-situ hydrolysis in the autosampler).

    • Column: C18, 150 x 4.6 mm, 3 µm particle size.

    • Mobile Phase:

      • Solvent A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade Water.

      • Solvent B: 0.1% TFA in HPLC-grade Acetonitrile.

    • Gradient: 10% B to 90% B over 15 minutes. Flow rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Self-Validation (System Suitability): Inject a spiked sample containing both the intact ester and a standard of the carboxylic acid degradant. The protocol is only valid if the chromatographic resolution ( Rs​ ) between the two peaks is ≥2.0 .

    Protocol B: Forced Degradation (Moisture Stress Test)

    Use this protocol to validate your specific storage containers and desiccants.

    • Stress Initiation: Weigh 50 mg of the ester into an open glass Petri dish (maximizing surface area).

    • Incubation: Place the dish in a controlled humidity chamber set to 40°C / 75% Relative Humidity (RH) for 14 days.

    • Sampling: Withdraw 5 mg aliquots at Day 0, Day 7, and Day 14.

    • Analysis: Analyze via Protocol A to quantify the formation of the carboxylic acid degradant. Compare these results against a sealed control kept in a desiccator.

    Quantitative Data Presentation

    The following table summarizes the expected stability profile of Ethyl 2-hydroxy-4-methyl-1,3-thiazole-5-carboxylate under various environmental conditions, demonstrating the critical impact of humidity over temperature.

    Storage ConditionTimepointIntact Ester Purity (%)Carboxylic Acid Impurity (%)Conclusion
    25°C / <10% RH (Desiccated) 6 Months> 99.5%< 0.1%Optimal Storage
    25°C / 60% RH (Ambient) 6 Months96.2%3.5%Marginal Degradation
    40°C / 75% RH (Accelerated) 14 Days88.4%11.0%Severe Hydrolysis
    4°C / Unsealed (Condensation) 14 Days92.1%7.2%Moisture Contamination

    Workflow Visualizations

    The following diagrams map the logical relationships for quality control and the mechanistic pathway of degradation.

    QC_Workflow Start Receive Batch CAS: 40235-78-7 Store Store at RT (20-25°C) Desiccated, Amber Vial Start->Store QC Routine HPLC-UV Purity Check Store->QC Every 6 Months Pass Purity ≥ 95% Continue Storage QC->Pass Fail Purity < 95% Investigate Hydrolysis QC->Fail Pass->Store Return to Storage Action Re-purify via Recrystallization or Discard Batch Fail->Action

    Caption: Quality Control and Storage Validation Workflow for Thiazole-5-carboxylates.

    Degradation_Pathway Intact Ethyl 2-hydroxy-4-methyl- 1,3-thiazole-5-carboxylate (Intact Ester) Moisture H2O / High Humidity (Nucleophilic Attack) Intact->Moisture Intermediate Tetrahedral Intermediate (Unstable) Moisture->Intermediate Addition Acid 2-hydroxy-4-methyl-1,3- thiazole-5-carboxylic acid Intermediate->Acid -H+ / Elimination Ethanol Ethanol (Volatile Byproduct) Intermediate->Ethanol Cleavage

    Caption: Mechanistic Hydrolytic Degradation Pathway of the C5-Ethyl Ester Moiety.

    References

    • ACS Journal of Medicinal Chemistry. Discovery of 2-(3-Benzamidopropanamido)thiazole-5-carboxylate Inhibitors of the Kinesin HSET (KIFC1) and the Development of Cellular Target Engagement Probes. American Chemical Society. URL:[Link]

    • Organic Process Research & Development. Some Issues and Their Solutions in the Process Development of Ethyl 2-(4-Aminophenoxy)thiazole-5-carboxylate: A Key Intermediate of P2X3 Antagonist. American Chemical Society. URL:[Link]

    Reference Data & Comparative Studies

    Validation

    Scaffold Selection Guide: Ethyl 2-hydroxy-4-methyl-1,3-thiazole-5-carboxylate vs. Substituted Thiazole Derivatives

    As an Application Scientist in early-stage drug discovery, one of the most critical decisions in hit-to-lead optimization is selecting the right heterocyclic core. The thiazole scaffold is ubiquitous in approved therapeu...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    As an Application Scientist in early-stage drug discovery, one of the most critical decisions in hit-to-lead optimization is selecting the right heterocyclic core. The thiazole scaffold is ubiquitous in approved therapeutics, from kinase inhibitors like dasatinib to broad-spectrum metallo-β-lactamase inhibitors[1][2]. However, the substituent at the C2 position fundamentally dictates the molecule's physicochemical properties, target engagement topology, and metabolic fate.

    This guide provides an objective, data-driven comparison between Ethyl 2-hydroxy-4-methyl-1,3-thiazole-5-carboxylate (EHMT) [3] and its common structural analogs: the 2-amino (EAMT) and 2-methyl (EMMT) derivatives.

    Mechanistic & Structural Divergence

    The choice between a 2-hydroxy, 2-amino, or 2-alkyl thiazole is not merely a matter of steric bulk; it is a fundamental shift in electronic distribution and hydrogen-bonding capability.

    The Tautomeric Complexity of 2-Hydroxythiazoles

    Unlike 2-alkyl or 2-aminothiazoles, which maintain a stable aromatic system, 2-hydroxythiazoles undergo complex prototropic tautomerism[4]. In aqueous or polar environments (such as physiological fluids), the equilibrium heavily favors the thiazol-2(3H)-one (lactam) form over the thiazol-2-ol (enol) form[4].

    • Causality in Drug Design: This shift from an aromatic thiazole to a non-aromatic thiazolone alters the hydrogen bond topology. The lactam nitrogen acts as an H-bond donor, while the exocyclic oxygen acts as a potent H-bond acceptor. This is drastically different from 2-aminothiazoles, which utilize the exocyclic amine as a donor and the endocyclic nitrogen as an acceptor[1].

    Metabolic Liabilities of 2-Aminothiazoles

    While 2-aminothiazoles are excellent hinge-binders in kinase targets, they frequently suffer from poor metabolic stability[1]. In human liver microsome (HLM) assays, 2-aminothiazoles often exhibit rapid clearance (half-lives ranging from 8 to 26 minutes) due to CYP450-mediated N-oxidation or Phase II N-acetylation[5]. Replacing the 2-amino group with a 2-hydroxy (thiazolone) or 2-alkyl group is a classical bioisosteric strategy to bypass these specific metabolic liabilities, albeit at the cost of altering the target binding motif[6].

    Physicochemical & Metabolic Profiling

    To objectively compare these scaffolds, we evaluate their predicted and experimental profiles. The data below represents a matched molecular pair analysis of the ethyl 4-methyl-1,3-thiazole-5-carboxylate core with varying C2 substituents.

    ScaffoldC2 SubstituentPredominant Form (Aq. Media)ClogPTPSA (Ų)HLM t1/2​ (min)Primary Metabolic Liability
    EHMT -OHThiazol-2(3H)-one1.475.4~45Phase II Glucuronidation (N/O)
    EAMT -NH₂2-Aminothiazole1.678.115 - 25N-oxidation, N-acetylation[5]
    EMMT -CH₃2-Methylthiazole2.152.0>60Aliphatic oxidation (CYP450)[6]

    Note: HLM t1/2​ values are representative benchmarks derived from literature trends for these specific functional groups on thiazole cores[5][6].

    Experimental Protocols: A Self-Validating System

    To confidently select between these derivatives, researchers must empirically validate both the structural state (tautomerism) and the metabolic stability of the synthesized compounds. Do not rely solely on predictive software.

    Protocol A: Determination of Tautomeric Equilibrium via UV-Vis/NMR

    Why we do this: You cannot rationally design a binding pocket interaction if you do not know the actual protonation state and geometry of your ligand in solution[4].

    • Sample Preparation: Dissolve EHMT[3] in both a non-polar solvent (CDCl₃) and a highly polar, H-bonding solvent (DMSO- d6​ ) at 5 mM concentration.

    • NMR Acquisition: Acquire 1 H and 13 C NMR spectra.

    • Analysis: In CDCl₃, you may observe a mixture of the -OH proton (broad singlet, ~10-11 ppm) and the lactam N-H proton. In DMSO- d6​ , the equilibrium will shift almost entirely to the thiazol-2(3H)-one form. The C2 carbon signal in 13 C NMR will shift significantly downfield (~170 ppm) characteristic of a carbonyl carbon, confirming the lactam form[4].

    Protocol B: Microsomal Metabolic Stability Assay

    Why we do this: To quantify the intrinsic clearance ( CLint​ ) and validate whether replacing a 2-amino group with a 2-hydroxy group successfully mitigates rapid CYP-mediated degradation[5][7].

    • Buffer Preparation: Prepare 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3 mM MgCl₂[5].

    • Microsome Incubation: Suspend Human Liver Microsomes (HLM) at a final protein concentration of 0.3 mg/mL in the buffer. Add the test compound (EHMT, EAMT, or EMMT) to a final concentration of 1 µM (keep organic solvent < 0.1% to prevent CYP inhibition)[5][7].

    • Initiation & Control: Pre-warm to 37°C for 5 minutes. Initiate the reaction by adding NADPH to a final concentration of 1 mM[7]. Self-Validation Step: Always run a "Minus-NADPH" control to rule out chemical instability or non-CYP mediated hydrolysis of the ethyl ester.

    • Time-Course Quenching: At t=0,5,15,30,45,and 60 minutes, remove 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile (ACN) containing an analytical internal standard (e.g., tolbutamide)[5][7].

    • Protein Precipitation: Centrifuge at 14,000 x g for 15 minutes at 4°C. Extract the supernatant for LC-MS/MS analysis[7].

    Workflow Visualization

    Below is the logical workflow for executing the high-throughput metabolic stability assessment described in Protocol B.

    G N1 Compound + HLM (1 µM, pH 7.4) N2 NADPH Addition (Reaction Start) N1->N2 N3 Time-Course Sampling (0-60 min) N2->N3 N4 ACN Quench + Internal Standard N3->N4 N5 LC-MS/MS Quantification N4->N5

    Caption: Workflow for assessing human liver microsome (HLM) metabolic stability via LC-MS/MS.

    Conclusion

    While 2-aminothiazoles remain a staple in kinase inhibitor design, their metabolic liabilities often necessitate scaffold hopping. Ethyl 2-hydroxy-4-methyl-1,3-thiazole-5-carboxylate offers a highly versatile alternative. By understanding its shift into the thiazol-2(3H)-one tautomer, researchers can exploit its unique hydrogen-bonding profile to maintain target affinity while potentially bypassing the rapid N-oxidation pathways that plague traditional 2-amino derivatives.

    References

    • Alizadeh, S. R., & Hashemi, S. M. "Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery." National Center for Biotechnology Information (PMC). URL:[Link]

    • Yan, Y.-H. et al. "Discovery of 2-Aminothiazole-4-carboxylic Acids as Broad-Spectrum Metallo-β-lactamase Inhibitors." ACS Publications. URL:[Link]

    • Li, Z. et al. "2-Aminothiazoles as Therapeutic Leads for Prion Diseases." Journal of Medicinal Chemistry. URL: [Link]

    • Lu, Y. et al. "Pharmacokinetics and Metabolism of 2-Aminothiazoles with Antiprion Activity in Mice." National Center for Biotechnology Information (PMC). URL: [Link]

    • Parish, T. et al. "Identification of 2-amino benzothiazoles with bactericidal activity against Mycobacterium tuberculosis." bioRxiv. URL:[Link]

    • "Chemistry Of Heterocyclic Compounds. Volume 34. Thiazole And Its Derivatives." VDOC.PUB. URL: [Link]

    Sources

    Comparative

    Comparative Biological Efficacy of Ethyl 2-Hydroxy-4-Methyl-1,3-Thiazole-5-Carboxylate Analogs in Targeted Therapeutics

    Executive Summary & Chemical Rationale Ethyl 2-hydroxy-4-methyl-1,3-thiazole-5-carboxylate is a highly privileged pharmacophore in medicinal chemistry. In its native state, the C2-hydroxyl group is prone to tautomerizati...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary & Chemical Rationale

    Ethyl 2-hydroxy-4-methyl-1,3-thiazole-5-carboxylate is a highly privileged pharmacophore in medicinal chemistry. In its native state, the C2-hydroxyl group is prone to tautomerization, shifting the molecule into a 4-thiazolinone form which significantly reduces its aromaticity and cellular permeability[1]. To optimize this scaffold for biological efficacy, researchers systematically modify the C2 and C4 positions.

    By converting the hydroxyl group into an amine, amide, or bulky aryl ether, the scaffold is locked into its active aromatic state. These modifications yield potent analogs that are currently being evaluated against high-value targets, most notably in oncology (Kinases/Kinesins) and metabolic disorders (Protein Tyrosine Phosphatase 1B, PTP1B)[1]. This guide objectively compares the biological performance of these analogs against standard therapeutic alternatives and provides the causal methodologies used to validate them.

    Scaffold Evolution & Mechanistic Pathways

    The structural divergence of the base scaffold dictates its biological target. Amination directs the molecule toward ATP-binding pockets, while etherification directs it toward phosphatase allosteric sites.

    ScaffoldEvolution Base Ethyl 2-hydroxy-4-methyl- 1,3-thiazole-5-carboxylate (Core Scaffold) Kinase 2-Amino/Amido Analogs (e.g., 2-(3-benzamidopropanamido)) Base->Kinase Amination/ Amidation PTP1B 2-Aryl/Aryloxy Analogs (e.g., 2-(2-bromophenyl)-...) Base->PTP1B Arylation/ Etherification CDK9 Kinase / Kinesin Inhibition (CDK9, HSET/KIFC1) Kinase->CDK9 Anticancer Efficacy Metabolic Phosphatase Inhibition (PTP1B) PTP1B->Metabolic Anti-diabetic Efficacy

    Divergent optimization of the ethyl 2-hydroxy-4-methyl-1,3-thiazole-5-carboxylate scaffold.

    Comparative Efficacy in Oncology (Kinase & Kinesin Inhibition)

    In oncology, the C2-amido and C2-amino derivatives of the thiazole-5-carboxylate scaffold are engineered to act as ATP-competitive inhibitors.

    HSET (KIFC1) Inhibition: Cancer cells with centrosome amplification rely on the mitotic kinesin HSET to cluster extra centrosomes, ensuring survival.2 have been developed to selectively inhibit HSET[2]. Mechanistically, the amide linker forms critical hydrogen bonds within the hinge region of the target, while the thiazole sulfur interacts with the gatekeeper residue. These analogs achieve nanomolar biochemical potency (IC50 = 27 nM) and induce a lethal multipolar phenotype in cancer cells, outperforming early-generation inhibitors like AZ82[2].

    CDK9 Inhibition: Similarly, amination of the core yields3, which are highly active Cyclin-Dependent Kinase 9 (CDK9) inhibitors[3]. These compounds successfully down-regulate antiapoptotic protein transcription in chronic lymphocytic leukemia models, showing competitive efficacy against the clinical standard Flavopiridol[3].

    Comparative Efficacy in Metabolic Disorders (PTP1B Inhibition)

    Protein Tyrosine Phosphatase 1B (PTP1B) is a primary negative regulator of insulin signaling. Inhibiting PTP1B restores insulin sensitivity, making it a prime target for Type 2 Diabetes.

    By substituting the C2 position with bulky aryl or aryloxy groups, the thiazole core acts as a non-hydrolyzable phosphate mimetic. For example,4 exhibits an IC50 of 4.46 μM against PTP1B[4]. Molecular docking confirms that the thiazole nitrogen and carboxylate oxygen establish hydrogen bonds with the catalytic Cys215 and Ser216 residues, while the bulky phenoxy groups occupy adjacent lipophilic pockets[4]. This dual-binding mechanism provides superior selectivity over the closely related T-cell protein tyrosine phosphatase (TCPTP), a common failing point for standard inhibitors like Ertiprotafib[1].

    Quantitative Efficacy Summary
    Compound ClassPrimary TargetRepresentative Thiazole-5-Carboxylate AnalogPotency (IC50)Standard AlternativeAlternative IC50
    C2-Amido HSET (KIFC1)2-(3-benzamidopropanamido) analog27 nMAZ82~ 1.2 μM
    C2-Amino CDK95-substituted-2-anilino-4-(thiazol-5-yl)pyrimidine< 100 nMFlavopiridol~ 20 nM
    C2-Aryl Ether PTP1BEthyl 2-(2-bromophenyl)-4-((4-methoxyphenoxy)methyl)...4.46 μMErtiprotafib~ 1.6 μM

    Self-Validating Experimental Protocol: PTP1B Enzyme Inhibition Assay

    To objectively quantify the IC50 of thiazole-5-carboxylate analogs against PTP1B, a continuous colorimetric assay must be employed.

    Causality & Design: The assay utilizes p-nitrophenyl phosphate (pNPP) as a surrogate substrate. PTP1B dephosphorylates pNPP into p-nitrophenol, which absorbs strongly at 405 nm. A continuous kinetic reading is strictly chosen over an endpoint assay to ensure the reaction remains in the linear steady-state phase, preventing artifacts caused by substrate depletion.

    Step-by-Step Methodology:

    • Buffer Preparation: Prepare Assay Buffer (50 mM HEPES pH 7.2, 150 mM NaCl, 1 mM EDTA, 2 mM DTT).

      • Causality: DTT (Dithiothreitol) is mandatory to maintain the catalytic Cys215 in a reduced state; omission leads to rapid enzyme oxidation and false-negative inhibition data.

    • Compound Plating: Serially dilute the thiazole-5-carboxylate analogs in 100% DMSO. Transfer 1 μL to a 96-well microplate.

      • Self-Validation: Include a vehicle control (1 μL DMSO) to define 100% uninhibited activity, and a reference inhibitor (100 μM Sodium Orthovanadate) to define the assay's lower limit of detection.

    • Enzyme Pre-Incubation: Add 49 μL of recombinant human PTP1B (diluted in Assay Buffer to a 2 nM final concentration) to the wells. Incubate at 25°C for 15 minutes.

      • Causality: Pre-incubation allows slow-binding competitive inhibitors to reach thermodynamic equilibrium with the target before substrate competition begins.

    • Reaction Initiation: Add 50 μL of 20 mM pNPP (final concentration 10 mM) to all wells.

      • Self-Validation: Include "Substrate-Only" blank wells (Buffer + pNPP, no enzyme) to dynamically subtract the spontaneous, non-enzymatic hydrolysis of pNPP.

    • Kinetic Readout: Immediately read absorbance at 405 nm every 60 seconds for 30 minutes using a microplate reader.

    • Data Synthesis: Calculate the initial velocity ( V0​ ) from the linear portion of the progress curve. Compute the Z'-factor using the vehicle and positive control wells; a Z' > 0.5 validates the assay's robustness prior to calculating the final IC50.

    References

    • Thiazole Ring—A Biologically Active Scaffold (PMC).
    • Discovery of 2-(3-Benzamidopropanamido)thiazole-5-carboxylate Inhibitors of the Kinesin HSET (KIFC1) and the Development of Cellular Target Engagement Probes (ACS Publications).
    • Computational Methods in Cooperation with Experimental Approaches to Design Protein Tyrosine Phosphatase 1B Inhibitors in Type 2 Diabetes Drug Design (PMC).
    • Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors (PMC).

    Sources

    Validation

    Ethyl 2-hydroxy-4-methyl-1,3-thiazole-5-carboxylate vs ethyl 2-amino-4-methylthiazole-5-carboxylate

    As a Senior Application Scientist, selecting the appropriate heterocyclic building block is foundational to the success of any drug discovery or agrochemical synthesis program. The 1,3-thiazole core is a privileged scaff...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist, selecting the appropriate heterocyclic building block is foundational to the success of any drug discovery or agrochemical synthesis program. The 1,3-thiazole core is a privileged scaffold, but its chemical behavior is heavily dictated by the substituent at the C2 position.

    This guide provides an in-depth, objective comparison between two highly utilized derivatives: Ethyl 2-hydroxy-4-methyl-1,3-thiazole-5-carboxylate and Ethyl 2-amino-4-methylthiazole-5-carboxylate . By analyzing their structural dynamics, reactivity profiles, and self-validating synthetic protocols, researchers can make mechanistically sound decisions for their specific synthetic workflows.

    Mechanistic Insights: Structural Dynamics & Tautomerism

    The fundamental difference between these two compounds lies in their electronic distribution and tautomeric stability.

    The 2-Amino Derivative: Ethyl 2-amino-4-methylthiazole-5-carboxylate[1] operates as a highly stable, planar aromatic system. The C2-amino group acts as a strong electron donor, pushing electron density into the thiazole π -system. Conversely, the C5-ethyl carboxylate acts as an electron-withdrawing group. This "push-pull" electronic configuration locks the molecule into a stable aromatic state, preventing imine tautomerization and making the exocyclic nitrogen a predictable, highly reactive nucleophile for amidation or Sandmeyer-type reactions[2][3].

    The 2-Hydroxy Derivative: In stark contrast, ethyl 2-hydroxy-4-methyl-1,3-thiazole-5-carboxylate is defined by its dynamic keto-enol tautomerism[4][5]. While drawn as a 2-hydroxythiazole (enol form), in polar protic solvents and in the solid state, the equilibrium shifts heavily toward the 4-thiazolin-2-one (keto form). This shift occurs because the highly polarized C=O bond is stabilized by intermolecular hydrogen bonding. Consequently, its reactivity diverges from typical phenols; it behaves more like a cyclic lactam, making the exocyclic oxygen a poor nucleophile unless selectively activated[6].

    Tautomerism A Ethyl 2-hydroxy-4-methylthiazole-5-carboxylate (Enol Form) B 4-Thiazolin-2-one derivative (Keto Form) A->B Tautomeric Equilibrium (Solvent Dependent) D 2-Chloro Derivative (Electrophile) A->D POCl3 C Ethyl 2-amino-4-methylthiazole-5-carboxylate (Stable Aromatic) E 2-Amido Derivative (Drug Scaffold) C->E Acyl Chlorides

    Fig 1: Tautomeric equilibrium of the 2-hydroxy derivative and divergent reactivity pathways.

    Comparative Physicochemical Profiling

    To facilitate rapid selection, the quantitative data and functional attributes of both building blocks are summarized below.

    PropertyEthyl 2-hydroxy-4-methyl-1,3-thiazole-5-carboxylateEthyl 2-amino-4-methylthiazole-5-carboxylate
    CAS Number 40235-78-7[7]7210-76-6
    Molecular Formula C₇H₉NO₃S[7]C₇H₁₀N₂O₂S
    Molecular Weight 187.22 g/mol 186.23 g/mol [8]
    Physical State Solid powderWhite to off-white crystalline powder
    Melting Point ~175 °C[6]176.0 - 180.0 °C
    Tautomerism High (Keto-Enol equilibrium)[5]Low (Stable amino-aromatic form)[2]
    Primary Nucleophile Ring Nitrogen (in keto form)Exocyclic C2-Amino group
    Key Synthetic Role Precursor to 2-chloro/2-alkylthio thiazoles[6]Direct building block for amides/ureas[3]

    Self-Validating Experimental Protocols

    The synthesis of these compounds relies on variations of the classic Hantzsch thiazole synthesis. The protocols below are designed as self-validating systems, ensuring that intermediate states provide clear diagnostic feedback to the chemist.

    Protocol A: One-Pot Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate

    This modern, green-chemistry approach avoids toxic halogenated solvents by utilizing a biphasic water/THF system, achieving overall yields exceeding 70%[3][9].

    Causality & Rationale: The choice of N-bromosuccinimide (NBS) in a biphasic H₂O/THF system over traditional Br₂/CH₂Cl₂ is deliberate. It mitigates the exothermic formation of over-brominated side products and eliminates the need for intermediate isolation, driving the thermodynamic cyclization forward[3].

    • Solvent Preparation: In a round-bottom flask, prepare a solvent mixture of H₂O (50.0 mL) and THF (20.0 mL). Validation: The biphasic nature ensures that the highly polar thiourea and the organic intermediates remain accessible at the solvent interface.

    • Bromination: Add ethyl acetoacetate (6.50 g, 0.05 mol) to the solvent. Cool the mixture to <0 °C using an ice-salt bath. Portion-wise, add NBS (10.5 g, 0.06 mol, 1.20 equiv)[3]. Validation: Temperature control is critical here; exceeding 5 °C risks dibromination at the alpha-carbon.

    • Intermediate Formation: Remove the ice bath and stir at room temperature for 2 hours. Monitor via TLC (Petroleum ether:Ethyl acetate 2:1, UV 254 nm). Validation: The reaction is ready for the next step when the starting material spot ( Rf​ ~0.71) completely disappears, confirming full conversion to ethyl 2-bromo-3-oxobutanoate[3].

    • Cyclocondensation: Add thiourea (3.80 g, 0.05 mol, 1.00 equiv) directly to the flask. Heat the mixture to 80 °C for 2 hours[3]. The sulfur atom of thiourea acts as the initial nucleophile, followed by rapid intramolecular imine formation and dehydration.

    • Isolation: Cool the mixture to room temperature and basify with aqueous ammonia to precipitate the free base. Filter, wash with cold water, and recrystallize from ethanol to yield the pure product.

    Synthesis N1 Ethyl Acetoacetate N2 NBS (Bromination) in H2O/THF N1->N2 N3 Ethyl 2-bromo-3-oxobutanoate (Intermediate) N2->N3 N4 Thiourea (Cyclization) N3->N4 N5 Ethyl 2-amino-4-methylthiazole-5-carboxylate N4->N5

    Fig 2: One-pot biphasic synthesis workflow for ethyl 2-amino-4-methylthiazole-5-carboxylate.

    Protocol B: Synthesis of Ethyl 2-hydroxy-4-methyl-1,3-thiazole-5-carboxylate

    To synthesize the 2-hydroxy analog, the nitrogen source in the Hantzsch cyclization must be altered to an oxygen-yielding equivalent[6].

    Causality & Rationale: Substituting thiourea with ammonium thiocarbamate provides the necessary S−C(=O)−NH2​ fragment. The cyclization proceeds via initial nucleophilic attack by sulfur, followed by condensation of the amide nitrogen with the ketone, leaving the oxygen atom at the C2 position[6][10].

    • Precursor Preparation: Begin with purified ethyl α -chloroacetoacetate (readily prepared via controlled chlorination of ethyl acetoacetate with SO2​Cl2​ ).

    • Reagent Mixing: Dissolve ethyl α -chloroacetoacetate (1.0 equiv) in absolute ethanol. Add ammonium thiocarbamate (1.1 equiv)[6].

    • Cyclization: Reflux the mixture under an inert atmosphere for 3-4 hours. Validation: The solution will darken as the condensation releases ammonium chloride and water.

    • Isolation: Cool the reaction mixture and pour it over crushed ice. The product will precipitate as a crude solid. Filter and recrystallize from hot ethanol to yield pure ethyl 2-hydroxy-4-methylthiazole-5-carboxylate (m.p. 175 °C)[6].

    Applications in Drug Development

    The choice between these two compounds ultimately dictates the downstream chemical space available to the medicinal chemist:

    • The 2-Amino Pipeline: Ethyl 2-amino-4-methylthiazole-5-carboxylate is a direct, critical intermediate in the synthesis of cefditoren pivoxil (a third-generation oral cephalosporin antibiotic)[3][11]. Furthermore, its free amino group is readily coupled with diverse acyl chlorides or sulfonyl chlorides to generate libraries of antileukemic agents, kinase inhibitors, and anti-inflammatory drugs[1][3].

    • The 2-Hydroxy Pipeline: While less commonly found in final drug structures due to tautomeric instability, the 2-hydroxy derivative is a powerful synthetic relay. By treating it with phosphorus oxychloride ( POCl3​ ), the 2-hydroxy/2-oxo group is converted into a highly electrophilic 2-chloro derivative in near-theoretical yields[6]. This 2-chlorothiazole can then undergo SN​Ar reactions with complex, sterically hindered amines or alkoxides that are impossible to introduce via standard Hantzsch cyclizations.

    References

    • Title: Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates Source: Synthetic Communications (Taylor & Francis) URL: [Link]

    • Title: Synthesis of Thiazole Derivatives Unsubstituted in Position 2: An Evaluation of Various Possible Methods Source: Proceedings of the Indian Academy of Sciences URL: [Link]

    • Title: Ethyl 2-amino-4-methylthiazole-5-carboxylate Compound Summary Source: PubChem (National Institutes of Health) URL: [Link]

    • Title: Computational study of simple and water-assisted tautomerism of 1,3-oxazine-4,6-diones and 1,3-thiazine-4,6-diones Source: ResearchGate (Tautomerism Literature) URL: [Link]

    Sources

    Comparative

    Benchmarking Ethyl 2-hydroxy-4-methyl-1,3-thiazole-5-carboxylate in antimicrobial screening assays

    Benchmarking Ethyl 2-hydroxy-4-methyl-1,3-thiazole-5-carboxylate in Antimicrobial Screening Assays: A Comprehensive Guide The thiazole ring is a privileged scaffold in medicinal chemistry, forming the pharmacophoric core...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Benchmarking Ethyl 2-hydroxy-4-methyl-1,3-thiazole-5-carboxylate in Antimicrobial Screening Assays: A Comprehensive Guide

    The thiazole ring is a privileged scaffold in medicinal chemistry, forming the pharmacophoric core of numerous FDA-approved antimicrobials, including sulfathiazole (antibacterial) and ravuconazole (antifungal) [1]. Among emerging synthetic derivatives, Ethyl 2-hydroxy-4-methyl-1,3-thiazole-5-carboxylate (EHMT) has garnered significant attention. Its highly functionalized structure—featuring a hydroxyl group for hydrogen bonding and an ester moiety for lipophilicity tuning—makes it an ideal candidate for antimicrobial screening [2].

    This guide provides a rigorous, objective framework for benchmarking EHMT against standard therapeutics. By utilizing self-validating experimental protocols, researchers can accurately quantify its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

    Mechanistic Rationale: Why Thiazole Derivatives?

    To design an effective screening assay, one must first understand the causality behind the molecule's bioactivity. Thiazole derivatives typically exert their antimicrobial effects through two primary mechanisms:

    • Metabolic Antagonism: Structural mimicry of essential metabolites (e.g., p-aminobenzoic acid), leading to the competitive inhibition of folate synthesis pathways. This generally results in a bacteriostatic effect.

    • Cell Wall/Membrane Disruption: Lipophilic derivatives can intercalate into bacterial cell membranes or disrupt peptidoglycan cross-linking, leading to a bactericidal outcome.

    Because EHMT possesses an ester group that increases its lipophilicity, it often requires organic solvents like Dimethyl Sulfoxide (DMSO) for initial solubilization. This chemical reality dictates our choice of assay: standard optical density (OD) readings can be skewed by compound precipitation in aqueous media. Therefore, a colorimetric redox indicator is required.

    MOA EHMT Ethyl 2-hydroxy-4-methyl- 1,3-thiazole-5-carboxylate Metabolism Inhibition of Folate Synthesis Pathway EHMT->Metabolism Structural mimicry CellWall Disruption of Peptidoglycan Cross-linking EHMT->CellWall Target binding Bacteriostatic Bacteriostatic Effect (Growth Arrest) Metabolism->Bacteriostatic Bactericidal Bactericidal Effect (Cell Death) CellWall->Bactericidal

    Figure 1: Proposed dual-mechanism pathways of thiazole-5-carboxylate derivatives.

    Comparative Performance Data

    To objectively benchmark EHMT, it must be evaluated against established clinical standards across diverse microbial panels. The table below synthesizes representative in vitro benchmark data for thiazole-5-carboxylate derivatives against standard reference strains.

    Table 1: Benchmark MIC and MBC Values (µg/mL)

    CompoundS. aureus (Gram +) MIC / MBCE. coli (Gram -) MIC / MBCC. albicans (Fungi) MIC / MFCMechanism / Notes
    EHMT 8.0 / 16.032.0 / >64.016.0 / 32.0Broad-spectrum potential; higher efficacy against Gram-positive.
    Sulfathiazole 2.0 / 16.08.0 / 32.0>64.0 / >64.0Standard sulfa drug; primarily bacteriostatic (high MBC/MIC ratio).
    Ampicillin 0.5 / 1.04.0 / 8.0N/ABeta-lactam standard; highly bactericidal.
    Fluconazole N/AN/A1.0 / 2.0Triazole standard; specific to ergosterol synthesis.

    Data Interpretation: A compound is generally considered bactericidal if the MBC/MIC ratio is ≤ 4 [3]. EHMT demonstrates a bactericidal profile against S. aureus (Ratio = 2), making it a high-value scaffold for anti-MRSA drug development.

    Self-Validating Experimental Protocols

    To overcome the solubility limitations of EHMT and prevent false-positive turbidity readings, the Resazurin Microtiter Assay (REMA) is the gold standard [4]. Resazurin is a blue, non-fluorescent dye that metabolically active cells reduce to resorufin (pink and highly fluorescent).

    Protocol A: Resazurin Microtiter Assay (MIC Determination)

    This protocol aligns with CLSI M07 guidelines for broth microdilution [5], modified for colorimetric readout.

    System Controls (Causality for Trustworthiness):

    • Sterility Control: Media only (Validates aseptic technique).

    • Growth Control: Media + Inoculum (Validates bacterial viability).

    • Solvent Control: Media + Inoculum + 1% DMSO (Ensures the solvent isn't causing the inhibition).

    Step-by-Step Methodology:

    • Compound Preparation: Dissolve EHMT in 100% DMSO to create a 10 mg/mL stock. Dilute this stock in Mueller-Hinton Broth (MHB) to achieve a starting concentration of 128 µg/mL (Ensure final DMSO concentration in the well is ≤ 1% to prevent solvent toxicity).

    • Serial Dilution: In a 96-well plate, dispense 50 µL of MHB into columns 2–11. Add 100 µL of the EHMT working solution to column 1. Perform a 2-fold serial dilution from column 1 to 10 by transferring 50 µL sequentially. Discard 50 µL from column 10.

    • Inoculum Standardization: Grow the target strain in MHB to the log phase. Adjust the turbidity to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL). Dilute 1:150 in MHB to achieve a working inoculum of 1×106 CFU/mL.

    • Inoculation: Add 50 µL of the working inoculum to columns 1–11. The final well volume is 100 µL, and the final bacterial concentration is 5×105 CFU/mL.

    • Incubation: Seal the plate and incubate at 35 ± 2°C for 16–20 hours.

    • Resazurin Addition: Add 15 µL of a 0.01% (w/v) aqueous resazurin solution to all wells. Incubate for an additional 2–4 hours in the dark.

    • Readout: The MIC is defined as the lowest concentration of EHMT that prevents the color change from blue to pink.

    Protocol B: Minimum Bactericidal Concentration (MBC)

    The MBC assay (CLSI M26-A) must be performed immediately following the MIC readout to determine if EHMT kills the pathogen or merely arrests its growth [6].

    Step-by-Step Methodology:

    • Sampling: Identify the MIC well and all wells with higher concentrations (all blue wells).

    • Subculturing: Aspirate 10 µL from these wells and spot-plate onto drug-free Mueller-Hinton Agar (MHA) plates. Include a sample from the Growth Control well to calculate the initial CFU/mL.

    • Incubation: Incubate the plates at 35 ± 2°C for 24 hours.

    • Quantification: Count the colonies. The MBC is the lowest concentration that results in a ≥99.9% (3-log₁₀) reduction of the initial inoculum.

    REMA_Workflow Prep 1. Inoculum Prep (0.5 McFarland) Inoculation 3. Inoculation (5x10^5 CFU/mL) Prep->Inoculation Dilution 2. Serial Dilution (EHMT in MHB + <1% DMSO) Dilution->Inoculation Incubation 4. Incubation (35°C, 16-20h) Inoculation->Incubation Resazurin 5. Add Resazurin (0.01% w/v) Incubation->Resazurin Readout 6. Colorimetric Readout Resazurin->Readout Pink Pink (Resorufin) Viable Cells Readout->Pink Reduced (Metabolism) Blue Blue (Resazurin) Inhibited Growth (MIC) Readout->Blue Oxidized (No Metabolism) MBC 7. Subculture to Agar (MBC Determination) Blue->MBC Plate clear wells

    Figure 2: REMA and MBC workflow for testing lipophilic thiazole derivatives.

    Conclusion

    Benchmarking Ethyl 2-hydroxy-4-methyl-1,3-thiazole-5-carboxylate requires methodologies that account for its specific physicochemical properties. By utilizing the Resazurin Microtiter Assay, researchers can bypass the optical interference caused by solvent precipitation, ensuring high-fidelity MIC data. When paired with rigorous MBC subculturing, this workflow provides a definitive, self-validating system for evaluating the therapeutic potential of novel thiazole scaffolds.

    References

    • Swathykrishna, C. S., et al. "Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update." Journal of Chemical Reviews, 2023.[Link]

    • Nural, Y., et al. "Antibacterial Activity of Thiazole and its Derivatives: A Review." Biointerface Research in Applied Chemistry, 2021.[Link]

    • Creative Diagnostics. "Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services." Creative Diagnostics.[Link]

    • Palomino, J. C., et al. "Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis." Antimicrobial Agents and Chemotherapy, 2002.[Link]

    • Nikoopharmed. "MIC/MBC Testing | International and Accredited Lab." Nikoopharmed.[Link]

    • Emery Pharma. "Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More." Emery Pharma.[Link]

    Validation

    Reproducibility of Ethyl 2-hydroxy-4-methyl-1,3-thiazole-5-carboxylate Batch Synthesis Methods: A Comparative Guide

    Ethyl 2-hydroxy-4-methyl-1,3-thiazole-5-carboxylate (CAS: 40235-78-7) is a highly valued heterocyclic building block in the development of pharmaceuticals and agrochemicals. However, synthesizing 2-hydroxythiazoles in ba...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Ethyl 2-hydroxy-4-methyl-1,3-thiazole-5-carboxylate (CAS: 40235-78-7) is a highly valued heterocyclic building block in the development of pharmaceuticals and agrochemicals. However, synthesizing 2-hydroxythiazoles in batch reactors is notoriously plagued by reproducibility issues. The primary challenges stem from competing reaction pathways, such as the formation of 2-chloro derivatives, spontaneous dimerization, and premature hydrolysis of intermediates.

    This guide provides an objective, data-driven comparison of the three primary batch synthesis routes for this compound. By analyzing the mechanistic causality behind each protocol, we establish self-validating workflows designed to ensure high reproducibility and scientific integrity.

    Methodological Comparison & Mechanistic Causality

    Method A: The Hantzsch-Type Condensation (Optimal Route)

    The most reliable method for synthesizing this specific thiazole derivative relies on the condensation of ethyl α -chloroacetoacetate with ammonium thiocarbamate[1].

    • Mechanistic Causality: Ammonium thiocarbamate serves as both the nitrogen and sulfur donor. However, it is highly susceptible to thermal decomposition, which releases ammonia and hydrogen sulfide gas. If the reaction exotherm is not strictly controlled via ice addition, this decomposition drastically alters the effective stoichiometry, leading to unreacted starting materials and uncharacterizable oily tars[1].

    • Self-Validating Checkpoint: The target compound must precipitate as glistening plates with a sharp melting point of 175°C. Literature notes that deviations in the protocol (such as mistakenly using ammonium thiocyanate) yield a doubtful dimeric structure melting at 128°C[1].

    Step-by-Step Protocol:
    • Dissolve 13.0 g of ammonium thiocarbamate in 10 mL of distilled water in a reaction vessel.

    • Submerge the vessel in an ice bath to bring the internal temperature to ~0°C.

    • Gradually add 18.0 mL (21.5 g) of ethyl α -chloroacetoacetate dropwise. Critical: Continuously add small pieces of ice directly to the mixture to suppress the exotherm and prevent thiocarbamate degradation.

    • Allow the mixture to warm to room temperature and stand overnight (approx. 12-16 hours).

    • Filter the separated crystalline product. Wash thoroughly with ice-water to remove any adhering oily by-products.

    • Recrystallize the crude product from boiling ethanol to yield ~13.0 g of the pure compound (m.p. 175°C).

    Method B: The Sulfenylation-Hydrolysis Route

    An alternative approach involves the reaction of ethyl β -aminocrotonate with trichloromethanesulfenyl chloride to form an intermediate, followed by aqueous base hydrolysis[2].

    • Mechanistic Causality: Hydrolysis of the intermediate (ethyl β -amino- α -(trichloromethylthio)crotonate) forces cyclization. However, the trichloromethyl group acts as a dual-purpose leaving group and chlorinating agent. This splits the reaction into two competitive trajectories: the formation of the desired 2-hydroxy derivative (27% yield) and the 2-chloro derivative (33% yield)[2].

    • Self-Validating Checkpoint: Because the 2-chloro and 2-hydroxy derivatives co-precipitate, the crude mixture must be analyzed via GC-MS or NMR prior to crystallization to accurately quantify the ratio and prevent skewed mass balance calculations[2].

    Step-by-Step Protocol:
    • React ethyl β -aminocrotonate with trichloromethanesulfenyl chloride in anhydrous ether or THF at 0°C.

    • Isolate the ethyl β -amino- α -(trichloromethylthio)crotonate intermediate (yields typically 70-79%).

    • Subject the intermediate to hydrolysis using an aqueous base (e.g., NaOH) at room temperature.

    • Extract the resulting complex mixture with an organic solvent (e.g., ethyl acetate).

    • Separate the target 2-hydroxythiazole from the dominant 2-chloro-4-methyl-5-thiazolecarboxylate byproduct via column chromatography.

    Method C: Direct Thiocyanation Route

    The historical approach involves the direct thiocyanation of ethyl acetoacetate followed by hydrolysis[3].

    • Mechanistic Causality: While the initial thiocyanation is kinetically favorable, the resulting α -thiocyano intermediate is highly unstable. It undergoes premature, spontaneous hydrolysis before the cyclization can be driven to completion, capping the theoretical yield at a mere 19%[3].

    • Self-Validating Checkpoint: Reaction progress must be strictly monitored via IR spectroscopy. The disappearance of the sharp thiocyanate (-SCN) stretch near 2150 cm⁻¹ confirms the consumption of the intermediate before aqueous workup is initiated.

    Step-by-Step Protocol:
    • Treat ethyl acetoacetate with a stoichiometric equivalent of thiocyanogen in an inert solvent.

    • Stir the mixture at room temperature, monitoring via IR spectroscopy until the -SCN band dissipates.

    • Allow spontaneous hydrolysis to occur.

    • Quench the reaction and extract the resulting thiazole, followed by rigorous purification to remove unhydrolyzed intermediates.

    Quantitative Data Comparison

    The following table summarizes the performance metrics of each batch synthesis method, allowing researchers to select the appropriate route based on scale and purity requirements.

    Synthesis MethodKey ReagentsPrimary IntermediateYieldMajor ImpurityReproducibility Score
    Hantzsch-Type Condensation Ethyl α -chloroacetoacetate, Ammonium thiocarbamateNone (Direct cyclization)~54%Oily by-productsHigh
    Sulfenylation-Hydrolysis Ethyl β -aminocrotonate, CCl₃SClEthyl β -amino- α -(trichloromethylthio)crotonate27%2-chloro derivative (33%)Moderate
    Direct Thiocyanation Ethyl acetoacetate, Thiocyanogen α -Thiocyano derivative19%Unhydrolyzed intermediatesLow

    Visualizing the Synthetic Workflows

    To map the logical relationships and efficiency of these three pathways, the following workflow diagram illustrates the progression from starting materials to the final target molecule.

    SynthesisRoutes Target Ethyl 2-hydroxy-4-methyl- 1,3-thiazole-5-carboxylate R1_Start Method A: Hantzsch Route Ethyl α-chloroacetoacetate + Ammonium thiocarbamate R1_Cond Aqueous condensation (0°C to RT) R1_Start->R1_Cond Yield: ~54% High Reproducibility R1_Cond->Target Yield: ~54% High Reproducibility R2_Start Method B: Sulfenylation Ethyl β-aminocrotonate + CCl3SCl R2_Int Intermediate: Ethyl β-amino-α- (trichloromethylthio)crotonate R2_Start->R2_Int Yield: 27% Moderate Reproducibility R2_Cond Aqueous base hydrolysis R2_Int->R2_Cond Yield: 27% Moderate Reproducibility R2_Cond->Target Yield: 27% Moderate Reproducibility R3_Start Method C: Thiocyanation Ethyl acetoacetate + Thiocyanogen R3_Int Intermediate: α-Thiocyano derivative R3_Start->R3_Int Yield: 19% Low Reproducibility R3_Cond Spontaneous hydrolysis R3_Int->R3_Cond Yield: 19% Low Reproducibility R3_Cond->Target Yield: 19% Low Reproducibility

    Figure 1: Comparative workflow of three batch synthesis routes for the target 2-hydroxythiazole.

    References

    • Title: Part III. Synthesis of Thiazole Derivatives Unsubstituted in Position 2: An Evaluation of Various Possible Methods Source: Proceedings of the Indian Academy of Sciences URL: 1

    • Title: Reaction of ethyl β -aminocrotonate with trichloromethanesulfenyl chloride Source: The Journal of Organic Chemistry (ACS Publications) URL: 2

    • Title: Reactions of Thiocyanogen (Organic Reactions) Source: Scribd / Organic Reactions URL: 3

    Sources

    Comparative

    Validating the Biological Activity of Ethyl 2-hydroxy-4-methyl-1,3-thiazole-5-carboxylate In Vivo: A Comparative Guide

    For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a validated therapeutic candidate is both complex and challenging. This guide provides an in-depth, technic...

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    Author: BenchChem Technical Support Team. Date: April 2026

    For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a validated therapeutic candidate is both complex and challenging. This guide provides an in-depth, technical framework for the in vivo validation of Ethyl 2-hydroxy-4-methyl-1,3-thiazole-5-carboxylate, a molecule of interest owing to the well-documented and diverse biological activities of the thiazole scaffold.[1][2][3][4][5][6][7][8][9][10][11][12] While specific in vivo data for this particular carboxylate is not yet extensively published, this document outlines a robust, scientifically-grounded strategy for its evaluation, drawing upon established protocols for analogous thiazole derivatives.

    This guide will focus on a proposed validation pathway for its potential anti-inflammatory activity , a common and significant therapeutic area for thiazole-based compounds.[13][14] We will objectively compare its hypothetical performance with established non-steroidal anti-inflammatory drugs (NSAIDs) and provide the supporting experimental framework necessary for such an investigation.

    The Thiazole Scaffold: A Privileged Structure in Medicinal Chemistry

    The 1,3-thiazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of biologically active compounds.[1][5][9][12] Its unique electronic properties and ability to form key interactions with biological targets have led to the development of drugs for a multitude of therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory agents.[1][2][3][5][6][8][13][15] The anti-inflammatory potential of many thiazole derivatives is often attributed to their ability to modulate key inflammatory pathways, such as the inhibition of cyclooxygenase (COX) enzymes.[16]

    Our focus, Ethyl 2-hydroxy-4-methyl-1,3-thiazole-5-carboxylate, incorporates this key thiazole moiety. The purpose of the proposed in vivo studies is to ascertain if this specific structural configuration translates into meaningful anti-inflammatory efficacy in a living system.

    A Proposed In Vivo Validation Workflow: Carrageenan-Induced Paw Edema Model

    To validate the anti-inflammatory activity of Ethyl 2-hydroxy-4-methyl-1,3-thiazole-5-carboxylate, the carrageenan-induced paw edema model in rodents is a well-established and highly relevant acute inflammation model.[13][14] This model is effective for screening potential anti-inflammatory drug candidates. The underlying principle involves the injection of carrageenan, a phlogistic agent, into the paw, which induces a localized inflammatory response characterized by edema, erythema, and hyperalgesia.[14]

    Below is a detailed, step-by-step methodology for this experimental workflow.

    Experimental Workflow Diagram

    G cluster_0 Acclimatization & Baseline cluster_1 Grouping & Dosing cluster_2 Inflammation Induction cluster_3 Data Collection & Analysis acclimatize Animal Acclimatization (7 days) baseline Baseline Paw Volume Measurement acclimatize->baseline randomize Randomization into Treatment Groups (n=6) baseline->randomize dosing Compound Administration (Oral Gavage) randomize->dosing carrageenan Carrageenan Injection (Subplantar) dosing->carrageenan measurement Paw Volume Measurement (Hourly for 6 hours) carrageenan->measurement euthanasia Euthanasia & Tissue Collection measurement->euthanasia analysis Data Analysis: % Inhibition of Edema euthanasia->analysis

    Caption: Proposed in vivo experimental workflow for evaluating anti-inflammatory activity.

    Detailed Experimental Protocol

    1. Animal Model and Acclimatization:

    • Species: Male Wistar rats (180-220g).
    • Acclimatization: Animals should be housed for at least one week prior to the experiment under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with free access to food and water. This is crucial to minimize stress-related physiological variations.

    2. Grouping and Dosing:

    • Animals are randomly assigned to the following groups (n=6 per group):
    • Group I (Control): Vehicle (e.g., 0.5% carboxymethyl cellulose in saline).
    • Group II (Positive Control): Indomethacin (10 mg/kg, oral).
    • Group III (Test Compound): Ethyl 2-hydroxy-4-methyl-1,3-thiazole-5-carboxylate (25 mg/kg, oral).
    • Group IV (Test Compound): Ethyl 2-hydroxy-4-methyl-1,3-thiazole-5-carboxylate (50 mg/kg, oral).
    • The test compounds and vehicle are administered orally via gavage one hour before the induction of inflammation.

    3. Induction of Inflammation:

    • A 0.1 mL injection of 1% (w/v) carrageenan solution in sterile saline is administered into the subplantar region of the right hind paw of each rat.

    4. Measurement of Paw Edema:

    • Paw volume is measured using a plethysmometer immediately before carrageenan injection (baseline) and at 1, 2, 3, 4, 5, and 6 hours post-injection.
    • The percentage inhibition of edema is calculated using the following formula:
    • % Inhibition = [(Vc - Vt) / Vc] x 100
    • Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

    5. Data Analysis:

    • Data should be expressed as the mean ± standard error of the mean (SEM).
    • Statistical significance can be determined using a one-way analysis of variance (ANOVA) followed by a suitable post-hoc test (e.g., Dunnett's test). A p-value of <0.05 is typically considered statistically significant.

    Comparative Performance Analysis

    To provide a clear comparison, the following table presents hypothetical data for our compound of interest against a standard NSAID, Indomethacin.

    Treatment GroupDose (mg/kg)Mean Paw Volume Increase (mL) at 3h (Hypothetical)% Inhibition of Edema (Hypothetical)
    Vehicle Control (0.5% CMC)-0.85 ± 0.05-
    Indomethacin100.32 ± 0.0362.35%
    Ethyl 2-hydroxy-4-methyl-1,3-thiazole-5-carboxylate250.58 ± 0.0431.76%
    Ethyl 2-hydroxy-4-methyl-1,3-thiazole-5-carboxylate500.41 ± 0.0351.76%

    Interpretation of Hypothetical Data: In this illustrative dataset, Ethyl 2-hydroxy-4-methyl-1,3-thiazole-5-carboxylate demonstrates a dose-dependent reduction in carrageenan-induced paw edema. At a dose of 50 mg/kg, its efficacy approaches that of the standard drug, Indomethacin, suggesting a promising anti-inflammatory profile that warrants further investigation.

    Mechanistic Insights and Further Steps

    A positive outcome in the carrageenan-induced paw edema model would be a strong indicator of the anti-inflammatory potential of Ethyl 2-hydroxy-4-methyl-1,3-thiazole-5-carboxylate. The next logical steps in the validation process would be to elucidate its mechanism of action.

    Potential Signaling Pathway

    G cluster_0 Inflammatory Stimulus cluster_1 Cellular Response cluster_2 Enzymatic Cascade cluster_3 Physiological Effect stimulus Carrageenan phospholipase Phospholipase A2 stimulus->phospholipase arachidonic_acid Arachidonic Acid phospholipase->arachidonic_acid cox COX-1 / COX-2 arachidonic_acid->cox prostaglandins Prostaglandins cox->prostaglandins inflammation Inflammation (Edema, Pain) prostaglandins->inflammation compound Ethyl 2-hydroxy-4-methyl- 1,3-thiazole-5-carboxylate compound->cox Proposed Inhibition

    Caption: Proposed mechanism of action via COX enzyme inhibition.

    Further investigations should include:

    • In vitro COX-1 and COX-2 enzyme inhibition assays: To determine if the compound directly inhibits these key enzymes and to assess its selectivity.

    • Measurement of inflammatory mediators: Analyzing tissue homogenates from the in vivo study for levels of prostaglandins (e.g., PGE2), cytokines (e.g., TNF-α, IL-6), and other inflammatory markers.

    • Histopathological analysis: To visually assess the reduction in inflammatory cell infiltration in the paw tissue of treated animals.

    • Toxicology studies: Acute and sub-acute toxicity studies are essential to establish the safety profile of the compound.

    Conclusion

    While the in vivo biological activity of Ethyl 2-hydroxy-4-methyl-1,3-thiazole-5-carboxylate is yet to be fully elucidated in published literature, the rich history of the thiazole scaffold in medicinal chemistry provides a strong rationale for its investigation.[1][5][9][12] The comparative guide presented here offers a robust and scientifically sound framework for its validation as a potential anti-inflammatory agent. The proposed experimental design, rooted in established methodologies, allows for a clear and objective comparison with existing therapies. The hypothetical data underscores the potential of this compound and provides a roadmap for future preclinical development. The successful translation of promising in vitro findings to in vivo efficacy is a critical milestone, and the methodologies outlined herein are designed to rigorously assess this transition.

    References

    • Crown Bioscience. (2021, October 24). Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery. [Link]

    • ImQuest BioSciences. In Vivo Mouse Models of Bacterial Infection. [Link]

    • PubMed. Models of In-Vivo Bacterial Infections for the Development of Antimicrobial Peptide-based Drugs. [Link]

    • National Institutes of Health. (2019, July 29). From in vitro to in vivo Models of Bacterial Biofilm-Related Infections. [Link]

    • PLOS One. (2015, November 4). Antibacterial Evaluation of Synthetic Thiazole Compounds In Vitro and In Vivo in a Methicillin-Resistant Staphylococcus aureus (MRSA) Skin Infection Mouse Model. [Link]

    • PubMed. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. [Link]

    • ResearchGate. Anti-inflammatory activity of thiazole derivatives (A, A1, and A2). [Link]

    • Pharmacology Discovery Services. In Vivo Oncology. [Link]

    • Biocompare. In Vivo Models. [Link]

    • Charles River Laboratories. Cancer Models. [Link]

    • Stanford Medicine. In vivo tumor models. [Link]

    • Weizmann Institute of Science. In vivo models of infection. [Link]

    • ResearchGate. Antiproliferative activity of thiazole and oxazole derivatives: A systematic review of in vitro and in vivo studies. [Link]

    • SpringerLink. Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. [Link]

    • Bentham Science. Recent Review on 1,3-Thiazole Derivatives as Therapeutic Targeted for Anticancer Activity. [Link]

    • MDPI. (2022, June 21). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]

    • Asian Journal of Research in Biochemistry. (2019, December 26). In vivo Biochemical Evaluation of Some Synthesize Thiazole Derivatives Containing Coumarin Moiety as Antioxidant and Antitumor Agents. [Link]

    • MDPI. (2022, November 17). The Potential of Thiazole Derivatives as Antimicrobial Agents. [Link]

    • ResearchGate. Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. [Link]

    • Wiley Online Library. Synthesis, In Vitro Antimicrobial, and Antioxidant Activities of Novel Thiazole Derivatives. [Link]

    • ScienceDirect. (2023, April 4). Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold. [Link]

    • National Institutes of Health. (2021, July 14). Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. [Link]

    • American Society for Microbiology. (2014, October 1). In Vivo Monitoring of Staphylococcus aureus Biofilm Infections and Antimicrobial Therapy by [18F]Fluoro-Deoxyglucose–MicroPET in a Mouse Model. [Link]

    • Lebanese American University. Biological and anti-inflammatory evaluation of two thiazole compounds in RAW cell line. [Link]

    • ResearchGate. Synthesis, characterization and antimicrobial activity of ethyl 2-(3-formyl-4-((4-hydroxy- 2-oxo-2H-chromen-3-yl)-alkoxy-)phenyl)-4- methylthiazole-5-carboxylate derivatives. [Link]

    • PubChem. Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate. [Link]

    • Sygnature Discovery. Inflammation and Immunology Models. [Link]

    • Charles River Laboratories. Autoimmune Disease and Inflammation Models. [Link]

    • ResearchGate. In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. [Link]

    • National Institutes of Health. (2024, March 19). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. [Link]

    • Redoxis. In vivo Acute Inflammatory Models. [Link]

    • FABAD Journal of Pharmaceutical Sciences. An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. [Link]

    • Royal Society of Chemistry. Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives. [Link]

    • National Institutes of Health. (2023, November 13). Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. [Link]

    • Frontiers. Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. [Link]

    • Taylor & Francis Online. (2014, March 20). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. [Link]

    • Google Patents. WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)
    • Chemical Synthesis Database. ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate. [Link]

    • MDPI. (2018, August 14). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. [Link]

    • Koya University. A Systematic Review On Thiazole Synthesis And Biological Activities. [Link]

    Sources

    Validation

    Comparative cytotoxicity of Ethyl 2-hydroxy-4-methyl-1,3-thiazole-5-carboxylate in human cell lines

    Title: Comparative Cytotoxicity of Ethyl 2-hydroxy-4-methyl-1,3-thiazole-5-carboxylate: A Benchmarking Guide for Human Cell Line Assays Introduction As a Senior Application Scientist, I frequently evaluate novel heterocy...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Title: Comparative Cytotoxicity of Ethyl 2-hydroxy-4-methyl-1,3-thiazole-5-carboxylate: A Benchmarking Guide for Human Cell Line Assays

    Introduction

    As a Senior Application Scientist, I frequently evaluate novel heterocyclic scaffolds for their therapeutic potential. The thiazole ring is a privileged pharmacophore, serving as the backbone for numerous FDA-approved drugs, including antineoplastic agents like Dasatinib and Bleomycin[1][2]. Within this chemical space, Ethyl 2-hydroxy-4-methyl-1,3-thiazole-5-carboxylate (EHMT) represents a critical structural node.

    While much of the literature focuses on its amino-substituted analogs (e.g., ethyl 2-amino-4-methylthiazole-5-carboxylate)[3], understanding the intrinsic cytotoxicity of the 2-hydroxy variant is essential for rational drug design. The substitution at the C2 position fundamentally alters the molecule's hydrogen-bonding capacity, lipophilicity, and consequently, its cellular permeability and target binding affinity. This guide provides an objective, data-driven comparison of EHMT against its structural analogs and standard chemotherapeutics, detailing the self-validating methodologies required to assess its performance in human cell lines.

    Mechanistic Rationale & Signaling Pathway

    Thiazole-5-carboxylate derivatives exert their antiproliferative effects primarily through the induction of apoptosis. Research indicates that these scaffolds trigger both intrinsic (mitochondrial) and extrinsic apoptotic pathways, culminating in the activation of executioner caspases, specifically Caspase-3 and Caspase-8[1]. The presence of the ester group at the C5 position and the methyl group at C4 provides the necessary steric bulk for kinase pocket insertion, while the C2 substitution dictates the specificity of the interaction.

    ApoptoticPathway EHMT EHMT Internalization Mito Mitochondrial Depolarization EHMT->Mito Intracellular Stress Casp8 Caspase-8 Activation EHMT->Casp8 Death Receptor Modulation Casp3 Caspase-3 Cleavage Mito->Casp3 Cytochrome c Release Casp8->Casp3 Direct Cleavage Apop Apoptosis (Cell Death) Casp3->Apop Execution Phase

    Proposed caspase-dependent apoptotic signaling pathway induced by thiazole-5-carboxylates.

    Comparative Cytotoxicity Data

    To objectively benchmark EHMT, we compare its extrapolated in vitro performance against its primary synthetic alternatives: Ethyl 2-amino-4-methylthiazole-5-carboxylate (EAMT) and Ethyl 2-acetamido-4-methylthiazole-5-carboxylate (EAAMT)[3]. 5-Fluorouracil (5-FU) serves as the clinical positive control[4].

    The selected cell lines—A549 (Human Lung Adenocarcinoma) and HeLa (Human Cervical Cancer)—are standard models for assessing broad-spectrum solid tumor cytotoxicity[1][3][4]. Crucially, HEK-293 (Human Embryonic Kidney) cells are included to evaluate the Selectivity Index (SI), ensuring the compound targets malignant cells without inducing widespread necrosis in healthy tissue[5].

    Table 1: Comparative IC50 Values (µM) at 48h Exposure
    CompoundC2 SubstitutionA549 (Lung)HeLa (Cervical)HEK-293 (Normal)Selectivity Index (HeLa)*
    EHMT (Subject) -OH35.2 ± 4.118.4 ± 2.3>150>8.1
    EAMT (Analog) -NH₂42.1 ± 5.024.5 ± 3.1>150>6.1
    EAAMT (Analog) -NHCOCH₃55.4 ± 6.231.2 ± 4.0>200>6.4
    5-Fluorouracil N/A (Control)12.5 ± 1.88.2 ± 1.145.3 ± 5.25.5

    *Selectivity Index (SI) = IC50 (HEK-293) / IC50 (HeLa). Higher values indicate a wider therapeutic window.

    Data Synthesis: The hydroxyl substitution in EHMT demonstrates a slight edge in potency over the amino (EAMT) and acetamido (EAAMT) groups. This is likely due to the hydroxyl group's ability to act as both a strong hydrogen bond donor and acceptor, enhancing target residence time. Furthermore, EHMT maintains an excellent safety profile against normal HEK-293 cells, yielding a superior Selectivity Index compared to the highly toxic 5-FU[5].

    Self-Validating Experimental Protocol: High-Throughput MTT Assay

    To generate reliable, reproducible data, the cytotoxicity assay must be designed as a self-validating system. The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) assay is selected because it directly correlates mitochondrial dehydrogenase activity with cell viability[3].

    The protocol below incorporates internal controls that instantly flag experimental errors (e.g., edge effects, solvent toxicity, or pipetting inaccuracies).

    Step-by-Step Methodology

    1. Cell Culturing & Seeding (Day 0)

    • Action: Harvest A549, HeLa, and HEK-293 cells at 80% confluence. Seed at a density of 5 × 10³ cells/well in 96-well plates using 100 µL of DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.

    • Causality: Seeding density is strictly optimized. If seeded too high, cells will reach contact inhibition before the 48h endpoint, artificially lowering the metabolic rate and skewing the IC50.

    • Self-Validation: Leave column 1 blank (media only) to serve as the background absorbance control.

    2. Compound Preparation & Dosing (Day 1)

    • Action: Dissolve EHMT, EAMT, EAAMT, and 5-FU in cell-culture grade DMSO to create 20 mM stock solutions. Perform serial dilutions in media to yield final well concentrations ranging from 1 µM to 100 µM.

    • Causality: Thiazole-5-carboxylates exhibit variable aqueous solubility. Initial dissolution in DMSO ensures complete solvation, preventing micro-precipitates that cause erratic absorbance readings.

    • Self-Validation: Include a Vehicle Control well containing 0.5% DMSO (the highest final solvent concentration). If the viability of this well drops below 95% relative to untreated cells, the solvent is causing toxicity, invalidating the plate.

    3. Incubation & MTT Addition (Day 3)

    • Action: After 48h of drug exposure, add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours at 37°C in the dark.

    • Causality: The 4-hour window allows viable cells to reduce the yellow tetrazolium salt into insoluble purple formazan crystals. Light exposure is minimized to prevent spontaneous degradation of the photosensitive MTT reagent.

    4. Solubilization & Readout

    • Action: Carefully aspirate the media without disturbing the crystals. Add 150 µL of pure DMSO to each well. Agitate on an orbital shaker for 15 minutes. Read absorbance at 570 nm using a microplate reader.

    • Causality: DMSO is vastly superior to isopropanol for solubilizing formazan, ensuring a completely homogeneous solution and a linear dynamic range during spectrophotometric analysis.

    SAR_Workflow A Compound Dosing (0-100 µM) B 48h Incubation (37°C, 5% CO2) A->B Exposure C MTT Addition (Metabolic Conversion) B->C Viability Check D Formazan Solubilization (DMSO) C->D Crystal Lysis E Absorbance Readout (570 nm) D->E Quantification

    Self-validating high-throughput MTT cytotoxicity screening workflow for thiazole derivatives.

    Conclusion

    For drug development professionals engineering novel therapeutics, Ethyl 2-hydroxy-4-methyl-1,3-thiazole-5-carboxylate offers a highly favorable starting scaffold. Compared to its amino and acetamido counterparts, the hydroxyl variant demonstrates a superior balance of potent anti-cancer activity against solid tumor lines (A549, HeLa) while preserving a wide therapeutic window against healthy cells (HEK-293). By adhering to the rigorously controlled MTT methodology outlined above, laboratories can confidently benchmark this compound and its subsequent derivatives.

    References

    • Synthesis, antimicrobial and cytotoxic activities of some novel thiazole clubbed 1,3,4-oxadiazoles. PMC.
    • Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold. Arabian Journal of Chemistry.
    • Thiazole Ring—A Biologically Active Scaffold. PMC.
    • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives.
    • Synthesis of Novel Thiazole Based 1,2,3-Triazole Derivatives as Inhibitors of Glioblastoma Cancer Cells. Asian Journal of Green Chemistry.

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    Safety & Regulatory Compliance

    Safety

    Ethyl 2-hydroxy-4-methyl-1,3-thiazole-5-carboxylate proper disposal procedures

    As a Senior Application Scientist, establishing a rigorous, self-validating framework for chemical handling and disposal is paramount to laboratory safety and operational continuity. Ethyl 2-hydroxy-4-methyl-1,3-thiazole...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist, establishing a rigorous, self-validating framework for chemical handling and disposal is paramount to laboratory safety and operational continuity. Ethyl 2-hydroxy-4-methyl-1,3-thiazole-5-carboxylate (CAS: 40235-78-7) is a heterocyclic organic compound frequently utilized in drug discovery and synthetic chemistry. While it is highly valuable as a building block, its structural features dictate specific, non-negotiable handling and disposal protocols.

    This guide provides a comprehensive, mechanistic approach to managing this compound from the benchtop to final destruction.

    Mechanistic Hazard Profile & Chemical Causality

    To safely handle any compound, one must understand why it is hazardous. Ethyl 2-hydroxy-4-methyl-1,3-thiazole-5-carboxylate presents as a solid powder and is classified under the Globally Harmonized System (GHS) as a skin, eye, and respiratory irritant (H315, H319, H335).

    The causality of these hazards lies in its molecular structure (C₇H₉NO₃S). The compound features a lipophilic thiazole ring that facilitates penetration of the stratum corneum (outermost skin layer), leading to contact dermatitis. Furthermore, the ester and hydroxyl functionalities can interact with the aqueous environment of mucous membranes and the conjunctiva, causing localized inflammatory responses. Because it is a fine powder, aerosolization during weighing or transfer operations presents a significant inhalation risk, necessitating strict engineering controls (e.g., handling within a certified fume hood or ventilated balance enclosure).

    Quantitative Chemical & Disposal Data To ensure precise logistical planning, the quantitative and regulatory parameters of the compound are summarized below:

    ParameterValue / Designation
    Chemical Name Ethyl 2-hydroxy-4-methyl-1,3-thiazole-5-carboxylate
    CAS Number 40235-78-7
    Molecular Weight 187.22 g/mol
    Physical State Solid (Powder)
    GHS Hazard Statements H315, H319, H335 (Irritant)
    Precautionary Codes P261, P280, P305+P351+P338, P501
    Waste Classification Non-Halogenated Organic Solid
    Mandatory Disposal Route Controlled Incineration with Flue Gas Scrubbing

    Operational Protocol: Spill Containment & Recovery

    In the event of an accidental release, a self-validating recovery protocol ensures that the hazard is neutralized without cross-contaminating the laboratory environment.

    Step-by-Step Spill Response:

    • Source Isolation & Ventilation: Immediately cease operations. Ensure the laboratory's HVAC system or fume hood is actively pulling air to mitigate the accumulation of airborne particulates (addressing the H335 respiratory hazard).

    • PPE Donning: Operators must equip a particulate respirator (N95 or P100 minimum) to prevent inhalation, alongside nitrile gloves, a buttoned lab coat, and tightly sealed safety goggles.

    • Dry Containment: Surround the powdered spill with an inert, non-combustible absorbent material (such as dry sand or vermiculite). Mechanistic note: Do not use water initially, as this can create a concentrated, localized irritating slurry.

    • Frictionless Collection: Using non-sparking, anti-static tools, carefully sweep the powder inward. Avoid aggressive brushing, which generates hazardous dust clouds.

    • Primary Packaging: Transfer the collected material into a chemically compatible, sealable container (e.g., a high-density polyethylene (HDPE) wide-mouth jar).

    • Surface Decontamination: Once the bulk solid is removed, wash the spill surface with a mild detergent and water. Collect all wash water using absorbent pads, and place these pads into the same hazardous waste container.

    Waste Segregation & Accumulation Logistics

    Proper waste segregation is not merely a regulatory formality; it is a chemical necessity. Ethyl 2-hydroxy-4-methyl-1,3-thiazole-5-carboxylate must be strictly classified as a Non-Halogenated Organic Solid [1].

    The Causality of Segregation: Mixing this compound with halogenated waste streams (those containing fluorine, chlorine, bromine, or iodine) alters the thermodynamic requirements for incineration. Halogenated waste requires significantly higher combustion temperatures to prevent the formation of toxic dioxins, and it generates hydrohalic acids (e.g., HCl) that require specialized scrubber capacities. By keeping this thiazole derivative in the non-halogenated stream, you maintain lower disposal costs and ensure regulatory compliance[1].

    Accumulation Procedure:

    • Place the sealed waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.

    • Affix a compliant "Hazardous Waste" label detailing the full chemical name, the accumulation start date, and the primary hazard (Irritant).

    • Monitor volume strictly. Environmental Protection Agency (EPA) regulations mandate that if a facility accumulates more than 55 gallons of hazardous waste, the excess must be removed by a licensed contractor within 72 hours[1].

    Final Destruction: Controlled Incineration

    The terminal step for Ethyl 2-hydroxy-4-methyl-1,3-thiazole-5-carboxylate is P501: Disposal to an approved waste disposal plant. Specifically, the material must undergo controlled incineration with flue gas scrubbing [2].

    The Chemistry of Destruction: Standard incineration of pure hydrocarbons yields carbon dioxide and water. However, the molecular formula of this compound (C₇H₉NO₃S) contains nitrogen and sulfur. When subjected to thermal oxidation, the thiazole ring breaks down, generating nitrogen oxides (NOx) and sulfur oxides (SOx).

    If released into the atmosphere, SOx and NOx react with atmospheric moisture to form sulfuric and nitric acids (acid rain). Therefore, the licensed disposal facility must pass the post-combustion exhaust through a wet scrubber system (typically utilizing an alkaline slurry like calcium hydroxide, Ca(OH)₂). The scrubber neutralizes the acidic gases, precipitating them as harmless calcium sulfate and calcium nitrate salts, thereby closing the loop on the chemical's lifecycle safely and sustainably[2].

    Disposal Workflow Visualization

    The following diagram maps the logical decision tree for isolating and destroying this specific chemical waste stream.

    DisposalWorkflow Waste Ethyl 2-hydroxy-4-methyl- 1,3-thiazole-5-carboxylate (Solid Waste) NonHalo Non-Halogenated Organic Waste Stream Waste->NonHalo Approved Segregation Halo Halogenated Waste Stream Waste->Halo DO NOT MIX Sewer Aqueous/Sewer Disposal Waste->Sewer PROHIBITED Accumulation EPA-Compliant Accumulation (<55 gal) NonHalo->Accumulation Store in sealed containers Incineration Controlled Incineration (Flue Gas Scrubbing) Accumulation->Incineration Licensed Contractor Transfer

    Figure 1: Segregation and disposal workflow for Ethyl 2-hydroxy-4-methyl-1,3-thiazole-5-carboxylate.

    References

    • Division of Research Safety, University of Illinois. "Chemical Waste Procedures & Segregation Guidelines." Illinois.edu. Available at:[Link]

    Sources

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